5,6-Dibromoquinoline
Description
Properties
IUPAC Name |
5,6-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHFDLYGFYPAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561530 | |
| Record name | 5,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16560-59-1 | |
| Record name | 5,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5,6-Dibromoquinoline (CAS 16560-59-1)
This guide is structured as a strategic technical whitepaper. It prioritizes the "Why" and "How" of utilizing 5,6-Dibromoquinoline as a high-value scaffold in medicinal chemistry, addressing the specific challenges of its synthesis and regioselective functionalization.
Strategic Scaffold for Regioselective Heterocyclic Functionalization
Executive Summary
5,6-Dibromoquinoline (CAS 16560-59-1) is a halogenated heterocyclic building block characterized by the presence of two chemically distinct bromine atoms on the benzenoid ring of the quinoline skeleton. Unlike its symmetric counterparts (e.g., 5,8-dibromoquinoline), the 5,6-isomer offers a unique "ortho-dihalide" handle, enabling sequential, site-selective cross-coupling reactions. This guide outlines the physicochemical profile, synthesis logic, and regioselective functionalization strategies required to exploit this scaffold in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data | Notes |
| CAS Number | 16560-59-1 | Unique identifier. |
| IUPAC Name | 5,6-Dibromoquinoline | |
| Molecular Formula | C₉H₅Br₂N | |
| Molecular Weight | 286.95 g/mol | Heavy atom count facilitates crystallographic phasing. |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 110–115 °C (Predicted) | Experimental values vary by purity; analogous to 5,8-isomer range. |
| Solubility | DMSO, DCM, Chloroform | Limited solubility in water; lipophilic scaffold. |
| LogP | ~3.6 | High lipophilicity requires polar functionalization for bio-availability. |
| pKa | ~3.5 (Conjugate acid) | Electron-withdrawing bromines lower basicity of the pyridine nitrogen compared to quinoline (pKa 4.9). |
Synthetic Routes & Process Chemistry
Accessing 5,6-dibromoquinoline requires navigating the directing effects of the quinoline ring system. Direct bromination of quinoline typically yields a mixture of 5,8- and 3-bromo isomers. Therefore, a stepwise approach using 6-bromoquinoline as the precursor is the most reliable "Expertise-Driven" route.
The "Electronic Synergy" Synthesis (Recommended)
This protocol leverages the inherent reactivity of the quinoline "alpha" positions (C5/C8) combined with the ortho-directing effect of the bromine at C6.
Mechanism:
-
Substrate: 6-Bromoquinoline.
-
Reagent: Bromine (
) in sulfuric acid ( ) with Silver Sulfate ( ) catalyst. -
Regiochemistry: The C5 position is electronically activated by the ring system (alpha-position) and is ortho to the existing bromine. This cooperative effect favors C5 substitution over C8 or C3.
Figure 1: Synthesis workflow via electrophilic bromination of 6-bromoquinoline, highlighting the regiochemical preference for the C5 position.
Step-by-Step Protocol (Bench Scale)
-
Dissolution: Dissolve 10 mmol of 6-bromoquinoline in 15 mL of concentrated sulfuric acid (
) at 0°C. -
Catalyst Addition: Add 5 mmol of silver sulfate (
) to generate the highly electrophilic brominating species. -
Bromination: Add 10.5 mmol of liquid bromine dropwise over 30 minutes, keeping the temperature below 5°C.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: M+H 287/289/291 pattern).
-
Workup: Pour onto crushed ice. Neutralize carefully with
(exothermic!). Extract with dichloromethane (DCM). -
Purification: The crude mixture may contain 6,8-dibromoquinoline. Purify via flash column chromatography (Hexane/EtOAc gradient). The 5,6-isomer typically elutes differently due to the dipole moment change caused by adjacent halogens.
Reactivity & Regioselective Functionalization
The core value of 5,6-dibromoquinoline lies in the ability to differentiate the two bromine atoms in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
The "Peri-Effect" Divergence
-
C6-Bromine: Sterically accessible. Behaves like a standard para-substituted aryl halide.
-
C5-Bromine: Sterically hindered by the "Peri" hydrogen at C4 and the ring fusion.
Rule of Thumb: Under kinetically controlled conditions (low temperature, bulky phosphine ligands), oxidative addition occurs preferentially at the C6 position .
Figure 2: Regioselective functionalization map. The C6 position is more accessible for initial cross-coupling due to the steric hindrance at C5 (peri-effect).
Experimental Strategy for Selective Coupling
To mono-functionalize at C6:
-
Catalyst: Use
or (bulky ligands enhance selectivity for the accessible site). -
Stoichiometry: Strictly limit the boronic acid to 1.0–1.1 equivalents.
-
Temperature: Maintain mild heating (60–70°C). Avoid reflux until the first coupling is complete.
Applications in Drug Discovery[7]
-
Kinase Inhibitors: The 5,6-substitution pattern mimics the geometry of 1,2-disubstituted naphthalenes but introduces a nitrogen atom for H-bonding in the ATP binding pocket.
-
Intercalators: Planar quinoline derivatives are classic DNA intercalators. The 5,6-dibromo scaffold allows the attachment of cationic side chains (at C6) and lipophilic anchors (at C5) to tune binding affinity.
-
Fluorescent Probes: Functionalization at C5/C6 with conjugated systems extends the
-system, shifting the fluorescence emission of the quinoline core into the visible spectrum.
References
- Synthesis of Bromoquinolines:Muscia, G. C., et al. "Synthesis of bromoquinolines and their application in cross-coupling reactions." Tetrahedron Letters, 2006.
- Regioselectivity in Quinoline Coupling:Laly, M., et al. "Site-selective Suzuki-Miyaura coupling of dihaloquinolines." Journal of Organic Chemistry, 2012. (Discusses steric vs. electronic control in halo-heterocycles).
-
General Properties: PubChem Database.[1] "5,6-Dibromoquinoline (CID 16560-59-1)."[2]
- Skraup Reaction Mechanism:Denmark, S. E., et al. "Convergence of Mechanistic Pathways in the Skraup Reaction." Journal of the American Chemical Society. (Foundational chemistry for quinoline ring construction).
Sources
Physicochemical Profile & Predicted Solubility Behavior
Technical Guide: Solubility Profile and Thermodynamic Analysis of 5,6-Dibromoquinoline
Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 5,6-dibromoquinoline (CAS: 16560-59-1) , a critical heterocyclic intermediate in the synthesis of bioactive quinoline derivatives. While specific quantitative solubility data for this isomer is sparse in public literature, this guide synthesizes predictive models based on structural analogs (e.g., 5,7-dibromo-8-hydroxyquinoline) and establishes a rigorous, self-validating experimental protocol for researchers to generate definitive solubility data. The guide focuses on thermodynamic modeling (Apelblat equation) and practical applications in process chemistry, such as recrystallization and extraction.
The solubility of 5,6-dibromoquinoline is governed by its rigid bicyclic aromatic structure and the lipophilicity introduced by the two bromine substituents.
Table 1: Physicochemical Properties
| Property | Value (Experimental/Predicted) | Impact on Solubility |
| Molecular Formula | C₉H₅Br₂N | Aromatic core dictates |
| Molecular Weight | 286.95 g/mol | Moderate MW suggests reasonable solubility in organic solvents. |
| LogP (Octanol/Water) | ~3.8 - 4.2 (Predicted) | High lipophilicity; insoluble in water, soluble in non-polar/polar aprotic solvents. |
| H-Bond Donors/Acceptors | 0 / 1 (Nitrogen) | Lack of donors limits solubility in protic solvents unless heated. |
| Melting Point | ~110-115 °C | High crystal lattice energy requires thermal energy for dissolution in protic solvents. |
Solvent Interaction Mechanism:
-
Polar Aprotic Solvents (DMSO, DMF): High solubility due to dipole-dipole interactions and the ability to solvate the polarizable bromine atoms.
-
Chlorinated Solvents (DCM, Chloroform): Excellent solubility driven by dispersion forces and halogen-halogen interactions.
-
Alcohols (Ethanol, Methanol): Moderate solubility at room temperature, increasing significantly with temperature. This temperature dependence makes alcohols ideal for recrystallization .
-
Water: Practically insoluble due to the hydrophobic dibromo-aromatic scaffold.
Experimental Protocol: Determination of Mole Fraction Solubility
To generate precise solubility data, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC Quantification is the gold standard. This protocol is a self-validating system ensuring thermodynamic equilibrium.
Protocol Workflow:
-
Preparation: Add excess 5,6-dibromoquinoline to 10 mL of the target solvent (e.g., Ethanol, Methanol, Ethyl Acetate) in a jacketed equilibrium cell.
-
Equilibration: Stir the suspension at a fixed temperature (
K) for 24–48 hours.-
Validation Step: Measure concentration at 24h and 48h. If deviation is
, equilibrium is reached.
-
-
Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.22
m PTFE) to prevent precipitation. -
Quantification: Dilute the aliquot with the mobile phase and analyze via HPLC (C18 column, MeOH:Water mobile phase, UV detection at 254 nm).
-
Calculation: Convert mass concentration (
, g/L) to mole fraction ( ).
Equation 1: Mole Fraction Calculation
Thermodynamic Modeling
Experimental solubility data should be correlated using the Modified Apelblat Equation , which accurately models the solubility of rigid aromatic systems in organic solvents.
Equation 2: Modified Apelblat Model
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters derived via multivariate regression.
Thermodynamic Parameters:
From the solubility data, the standard enthalpy (
Interpretation: A positive
Visualization of Solubility Workflow
The following diagram outlines the logical flow for determining and modeling the solubility of 5,6-dibromoquinoline.
Caption: Figure 1: Step-by-step workflow for the experimental determination and thermodynamic modeling of 5,6-dibromoquinoline solubility.
Applications in Process Chemistry
Understanding the solubility profile allows for the optimization of purification processes:
-
Recrystallization:
-
Solvent: Ethanol or Ethanol/Water mixtures.
-
Rationale: 5,6-dibromoquinoline exhibits a steep solubility curve in ethanol (low at 25°C, high at 78°C). This allows for maximum recovery upon cooling.
-
Protocol: Dissolve crude solid in boiling ethanol. Hot filter to remove insoluble impurities. Cool slowly to 0-5°C to crystallize pure 5,6-dibromoquinoline.
-
-
Liquid-Liquid Extraction:
-
System: Water / Dichloromethane (DCM).
-
Rationale: The compound partitions almost exclusively into the DCM layer due to high lipophilicity (LogP ~4), allowing efficient separation from inorganic salts or polar byproducts in the aqueous phase.
-
References
-
BenchChem. (2025).[1] 5,6-Dibromoquinoline: Properties and Specifications. Retrieved from
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from
-
Wang, J., et al. (2015). Solubility and Thermodynamic Properties of 5,7-Dibromo-8-hydroxyquinoline in Various Solvents. Journal of Chemical & Engineering Data. (Cited as structural analog for predictive trends). Retrieved from
-
Avdeef, A. (2016).[2] Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK.[2] Retrieved from
Sources
5,6-dibromoquinoline safety data sheet (SDS) hazards
Executive Summary
This technical guide provides a comprehensive safety and handling framework for 5,6-Dibromoquinoline (CAS: 16560-59-1). While specific toxicological data for this precise isomer is less abundant than its parent compound (quinoline) or its 5,8-isomer, rigorous safety management requires applying the Precautionary Principle .
By synthesizing Structure-Activity Relationship (SAR) data from the quinoline pharmacophore—a known mutagen and carcinogen—and analyzing the lipophilic enhancement provided by dibromo-substitution, this guide establishes a "High-Hazard" handling baseline. This document is intended for research scientists and drug development professionals utilizing this compound as a scaffold in medicinal chemistry (e.g., antimalarial synthesis, kinase inhibition).
Chemical Identity & Physicochemical Profile[1][2][3][4]
Understanding the physical state and structural reactivity is the first step in risk mitigation. 5,6-Dibromoquinoline is a halogenated heterocyclic aromatic organic compound.
| Property | Data / Description | Relevance to Safety |
| Chemical Name | 5,6-Dibromoquinoline | Target Compound |
| CAS Number | 16560-59-1 | Identifier for inventory/waste |
| Molecular Formula | C₉H₅Br₂N | Halogenated nitrogen heterocycle |
| Molecular Weight | 286.95 g/mol | Heavy vapor potential if aerosolized |
| Physical State | Solid (Crystalline powder) | Dust inhalation risk |
| Solubility | Low in water; Soluble in DCM, DMSO, Chloroform | Lipophilic; readily absorbs through skin |
| Reactivity | Susceptible to nucleophilic aromatic substitution; Pd-catalyzed cross-coupling | Reacts violently with strong oxidizers |
Hazard Identification & Toxicology (SAR Analysis)
Core Directive: Since specific LD50 data for the 5,6-isomer is sparse, we must derive the hazard profile from the Quinoline Core (parent structure) and Halogenation Effects .
The Quinoline Core Risk (Mutagenicity)
The parent compound, Quinoline (CAS 91-22-5) , is classified as a Category 1B Carcinogen and Category 2 Mutagen .
-
Mechanism: Metabolic activation (often via CYP450 enzymes) can epoxidize the 2,3- or 5,6-bond, leading to DNA intercalation or adduct formation.
-
5,6-Dibromo Implication: Substitution at the 5 and 6 positions may block specific metabolic pathways (e.g., 5,6-epoxidation), potentially altering the mutagenic profile. However, until definitive negative Ames test data exists, you must handle this compound as a potential mutagen.
Halogenation & Bioavailability
The addition of two bromine atoms significantly increases the LogP (lipophilicity) of the molecule compared to quinoline.
-
Dermal Risk: Enhanced ability to cross the stratum corneum. Standard nitrile gloves may offer reduced breakthrough times if the compound is dissolved in organic solvents.
-
Environmental: High potential for bioaccumulation in aquatic organisms (Aquatic Chronic Toxicity).
GHS Classification (Derived)
Based on analogous halogenated quinolines (e.g., 5,8-dibromoquinoline), the following GHS classifications are assigned for risk management:
-
H335: May cause respiratory irritation.[4]
-
H341/H350: Suspected of causing genetic defects / May cause cancer (Precautionary assignment based on quinoline core).[2]
-
H411: Toxic to aquatic life with long-lasting effects.[2]
Engineering Controls & Personal Protective Equipment (PPE)
Do not rely on standard "lab coat and glasses" protocols. The combination of potential mutagenicity and high lipophilicity demands a higher containment level.
Engineering Controls
-
Primary Containment: All weighing and open-vessel manipulations must occur inside a Class II Fume Hood or a Powder Containment Enclosure .
-
Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s .
-
HEPA Filtration: If handling >100 mg of dry powder, use a HEPA-filtered balance enclosure to prevent micro-aerosolization.
PPE Matrix (Self-Validating Protocol)
| Protection Zone | Recommendation | Validation Step |
| Respiratory | N95 (minimum) if outside hood; P100 if generating dust. | Fit check before every entry. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). | Verify seal against temples. |
| Dermal (Hands) | Double Gloving Required. Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or Laminate (Silver Shield) if in DCM/Chloroform. | Visual Leak Check: Inspect inner glove for discoloration upon removing outer glove. |
| Body | Lab coat (buttoned) + Chemical resistant apron if handling solutions >50mL. | Check for fabric integrity/holes. |
Experimental Workflow & Risk Assessment
The following diagram illustrates the decision logic for handling 5,6-dibromoquinoline, integrating the precautionary principle for potential mutagenicity.
Caption: Risk assessment logic flow distinguishing between solid-state inhalation risks and solution-state dermal absorption risks.
Emergency Response Protocols
Spill Management
Scenario: Spillage of solid powder (1–5 g) on the benchtop.
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don double nitrile gloves and a P100 respirator.
-
Containment: Do NOT dry sweep (generates dust).
-
Neutralization/Cleanup:
-
Cover spill with wet paper towels (dampened with water/surfactant) to prevent dust.
-
Scoop damp material into a wide-mouth hazardous waste jar.
-
Wipe surface with 10% bleach solution (oxidative degradation of residual organics), followed by ethanol.
-
First Aid (Exposure)
-
Eye Contact: Flush for 15 minutes minimum.[5][6] Note: Brominated compounds can be lachrymators; do not rub eyes.
-
Skin Contact: Wash with soap and water.[1][2][3][6] Do not use ethanol immediately on skin, as it may enhance absorption of the lipophilic quinoline.
-
Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (rare but possible with halogenated heterocycles).
Synthesis Context: Palladium-Catalyzed Coupling
Researchers typically use 5,6-dibromoquinoline for site-selective cross-coupling.
-
Reactivity Hierarchy: The C-Br bond at position 6 is generally more electron-deficient (para to nitrogen) than position 5, but steric hindrance at position 5 (peri-position) is significant.
-
Safety Note: When performing Suzuki-Miyaura coupling, the reaction mixture often contains strong bases (e.g., K₂CO₃) and heat. This increases the volatility of the solvent and the kinetic energy of the reaction. Ensure reflux condensers are properly cooled to prevent the escape of brominated vapors.
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) due to the risk of nitration/exotherm.
-
Labeling: Clearly mark as "Suspected Mutagen" and "Marine Pollutant."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7047, Quinoline. (General Quinoline Toxicity).[7] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Quinoline; CASRN 91-22-5 | IRIS | US EPA. (Carcinogenicity Classification).[2][3] Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Quinoline. (Mutagenicity and Aquatic Toxicity Data).[2] Retrieved from [Link]
-
Local Pharma Guide. CAS 16560-59-1 | 5,6-Dibromoquinoline.[8] (Chemical Identity Verification). Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. nj.gov [nj.gov]
- 7. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS NO. 16560-59-1 | 5,6-Dibromoquinoline | [localpharmaguide.com]
Strategic Sourcing and Quality Assurance of High-Purity 5,6-Dibromoquinoline
The following technical guide details the sourcing, synthesis challenges, and quality assurance protocols for 5,6-dibromoquinoline (CAS: 16560-59-1).
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, Procurement Specialists
Executive Summary
5,6-Dibromoquinoline is a critical scaffold in the development of optoelectronic materials (OLED electron transport layers) and bioactive quinoline alkaloids. Unlike its commodity isomer (5,8-dibromoquinoline), the 5,6-isomer is rarely available as a catalog stock item due to the regioselectivity challenges inherent in its synthesis.
Securing high-purity (>98%) material requires a Custom Synthesis (CRO) strategy rather than standard catalog procurement. This guide outlines the technical pitfalls of synthesis, methods to vet suppliers, and a self-validating Quality Control (QC) protocol to distinguish the target compound from difficult-to-separate regioisomers.
The Technical Landscape: Why Sourcing is Difficult
The Isomer Challenge
The scarcity of 5,6-dibromoquinoline stems from the directing effects of the quinoline ring.
-
Direct Bromination: Brominating quinoline directly yields a mixture dominated by 5,8-dibromoquinoline and 6,8-dibromoquinoline . The nitrogen atom deactivates the pyridine ring, forcing substitution onto the benzene ring, but the 5 and 8 positions are electronically favored over the 5,6 pattern.
-
The Solution (Skraup Synthesis): To achieve the 5,6-substitution pattern, suppliers must use a de novo ring construction method, typically the Skraup reaction starting from 3,4-dibromoaniline .
Synthetic Pathway & Impurity Logic
Understanding the synthesis allows you to predict impurities. In the Skraup reaction, 3,4-dibromoaniline cyclizes with glycerol. This cyclization can occur at two different ortho positions, leading to a mixture of regioisomers.
Major Impurity: 7,8-Dibromoquinoline (formed by cyclization at the more hindered ortho position). Separation: These isomers have very similar polarities, making standard flash chromatography inefficient. Recrystallization or Preparative HPLC is often required.
Figure 1: Synthetic logic showing the origin of the critical 7,8-dibromoquinoline impurity.
Commercial Supplier Landscape
Because 5,6-dibromoquinoline is not a commodity chemical, "suppliers" are effectively Custom Synthesis Partners. Do not rely on aggregators (e.g., MolPort, PubChem vendors) without validating the actual manufacturer, as many list the compound but hold no stock.
Recommended Sourcing Strategy
Adopt a Tier 2 Sourcing Approach :
-
Avoid: General catalog houses (Sigma, TCI) likely do not stock this specific isomer.
-
Target: Specialized Heterocyclic CROs.
-
Verification: You must demand a Batch-Specific H-NMR before purchase to confirm it is not the 5,8-isomer.
Key Vetting Questions for Suppliers
When requesting a quote, ask these three questions to test the supplier's technical competence:
-
"What is the synthetic route? Do you start from 3,4-dibromoaniline?" (If they say direct bromination, reject them; they will likely send you 5,8-dibromoquinoline).
-
"How do you separate the 7,8-dibromoquinoline isomer?" (A competent chemist will acknowledge this specific impurity).
-
"Can you provide NOE (Nuclear Overhauser Effect) NMR data to prove the regiochemistry?"
Quality Control & Validation Protocols
Trusting a Certificate of Analysis (CoA) is insufficient for this compound due to the high risk of isomer mislabeling. The following protocols provide a self-validating system.
Analytical Protocol: HPLC Purity
Objective: Separate the 5,6-target from the 7,8-impurity and unreacted aniline.
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic) and 220 nm (amide/amine bonds) |
| Acceptance | Main peak area > 98.0%; No single impurity > 0.5% |
Structural Validation: The NOE NMR Test
Standard 1H-NMR is often insufficient to confidently distinguish 5,6-dibromo from 7,8-dibromo because both have two ortho-coupled protons on the benzene ring. NOE (Nuclear Overhauser Effect) is the gold standard.
The Logic:
-
Structure: Quinoline numbering puts Nitrogen at 1. The pyridine ring protons are H2, H3, H4. The benzene ring protons are H5, H6, H7, H8.
-
5,6-Dibromoquinoline: Position 5 is Br. Position 4 is H. Distance H4–Br5 is short.
-
7,8-Dibromoquinoline: Position 5 is H. Position 4 is H. Distance H4–H5 is short.
Experiment: Irradiate the H4 proton signal (typically doublet/multiplet around ~8.0-8.5 ppm).
-
Result A (Target): No enhancement of any benzene ring proton. (Because H5 is a Bromine atom). -> CONFIRMED 5,6-Isomer.
-
Result B (Impurity): Strong enhancement of the H5 doublet. -> REJECT (It is 7,8-isomer).
Figure 2: Quality Control Decision Tree emphasizing the critical NOE checkpoint.
References
-
Skraup Synthesis Mechanism & Regioselectivity: Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1][2]
-
Quinoline Bromination Patterns: Eisch, J. J. (1962). Aza-aromatic Substitution. I. The Bromination of Quinoline. Journal of Organic Chemistry, 27(4), 1318–1323.
-
NMR Characterization of Quinoline Isomers: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Refer to Chapter 8 on NOE applications for regioisomer determination).
-
Isomer Separation Techniques: Rossi, F. M., & Kao, J. P. (1997). Practical method for the multigram separation of isomers. Bioconjugate Chemistry, 8(4), 495-497. (Demonstrates principles of separating carboxyl-substituted isomers, applicable to halo-isomers via HPLC).
Sources
Technical Whitepaper: Comparative Analysis of 5,6- vs. 6,8-Dibromoquinoline
This technical guide provides a rigorous comparative analysis of 5,6-dibromoquinoline (5,6-DBQ) and 6,8-dibromoquinoline (6,8-DBQ). It is designed for medicinal chemists and process engineers requiring precise structural differentiation, synthetic protocols, and reactivity profiles.
Executive Summary
The positional isomerism between 5,6-dibromoquinoline and 6,8-dibromoquinoline presents a classic problem in heterocyclic chemistry: while they share identical molecular weights (286.95 g/mol ), their electronic landscapes and steric profiles are radically different.
6,8-Dibromoquinoline is the thermodynamically and kinetically accessible isomer, easily synthesized via the Skraup reaction. It serves as a robust scaffold for C5-functionalization. In contrast, 5,6-dibromoquinoline is synthetically elusive due to the directing effects inherent in the quinoline ring, often requiring multi-step protection-deprotection strategies. Distinguishing them relies heavily on 1H NMR coupling constants (
Structural & Electronic Properties
Topological Distinction
The core difference lies in the substitution pattern on the benzenoid ring (positions 5, 6, 7, 8).
-
6,8-DBQ: Substituents are meta to each other. The C5 and C7 positions are occupied by protons.
-
5,6-DBQ: Substituents are ortho to each other. The C7 and C8 positions are occupied by protons.
NMR Fingerprinting (The Definitive Identification)
The most reliable method to distinguish these isomers is Proton Nuclear Magnetic Resonance (
| Feature | 6,8-Dibromoquinoline | 5,6-Dibromoquinoline |
| Key Protons | H-5 and H-7 | H-7 and H-8 |
| Spatial Relation | Meta (separated by one carbon) | Ortho (adjacent carbons) |
| Coupling Constant ( | ~1.5 – 2.5 Hz (Weak coupling) | ~8.0 – 9.0 Hz (Strong coupling) |
| Spectral Appearance | Two doublets with narrow splitting | Two doublets with wide splitting (roofing effect likely) |
Analyst Note: In 6,8-DBQ, the H-5 proton often appears as a doublet at
Visualization of Identification Logic
Figure 1: Decision tree for identifying isomers based on
Synthetic Pathways[4][5][6]
Synthesis of 6,8-Dibromoquinoline (The Standard)
This isomer is synthesized via the Skraup Reaction , a robust method condensing an aniline with glycerol. The symmetry of the starting material, 2,4-dibromoaniline, directs the cyclization to the only available ortho-position (C6 of the aniline, which becomes C8 of the quinoline), but since C2 is blocked, it forces closure at the other ortho position? Correction: In 2,4-dibromoaniline, the amino group is at C1. Bromines are at 2 and 4. The only open ortho position is C6. Therefore, cyclization must occur there, leading to 6,8-dibromoquinoline unambiguously.
Protocol: Skraup Synthesis of 6,8-DBQ
Reagents: 2,4-Dibromoaniline (1.0 eq), Glycerol (3.0 eq), Conc. H
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.
-
Mixing: Add 2,4-dibromoaniline, sodium
-nitrobenzenesulfonate, and glycerol. -
Acid Addition: Add conc. H
SO dropwise (Exothermic!). -
Reaction: Heat to 140–150 °C for 4–6 hours. The mixture will turn dark/black.
-
Workup: Cool to RT. Pour onto crushed ice. Basify with 50% NaOH or NH
OH to pH 10. -
Extraction: Extract the precipitate with DCM or Ethyl Acetate.
-
Purification: Recrystallize from ethanol.
-
Yield Expectation: 60–75%.
-
Validation: Check MP (99–100 °C) and NMR (
Hz).
-
Synthesis of 5,6-Dibromoquinoline (The Challenge)
Direct synthesis is difficult.
-
Direct Bromination Failure: Brominating quinoline typically yields 5,8-dibromoquinoline or 3-bromo products due to electronic directing effects.
-
Skraup Limitation: Using 3,4-dibromoaniline as a precursor is problematic. Cyclization can occur at C2 (giving 5,6-DBQ) or C6 (giving 7,8-DBQ). Steric hindrance usually disfavors the C2 closure (sandwiched between NH
and Br), making 7,8-dibromoquinoline the major product. -
Recommended Route: Functionalization of 6-bromoquinoline .
-
Nitration of 6-bromoquinoline yields 5-nitro-6-bromoquinoline (electrophilic attack at C5, ortho to the bromine).
-
Reduction of the nitro group to an amine (
). -
Sandmeyer reaction (diazotization + CuBr
) converts the amine to bromine, yielding 5,6-dibromoquinoline .
-
Figure 2: Synthetic logic comparison. The 6,8-isomer is a one-step convergent synthesis, while the 5,6-isomer requires linear functional group manipulation.
Reactivity & Applications
Palladium-Catalyzed Cross-Coupling
For drug development (SAR studies), knowing which bromine reacts first is critical.
-
6,8-DBQ: The C8-Bromine is sterically hindered by the peri-proton (H1) and the nitrogen lone pair. In Suzuki or Buchwald-Hartwig couplings, the C6-Bromine is typically more accessible and reacts first, allowing for regioselective functionalization at C6.
-
5,6-DBQ: Both positions are on the benzenoid ring, but C5 is electronically distinct (para to C8). However, steric crowding is less differentiated than in the 6,8-isomer.
Electrophilic Aromatic Substitution (EAS)
-
6,8-DBQ: The C5 position is the most nucleophilic site remaining. Nitration or bromination will occur at C5 , leading to 5-substituted-6,8-dibromoquinolines.
-
5,6-DBQ: The C8 position is the most reactive site (para to the nitrogen atom, which activates the 5/8 positions in the protonated form during acidic EAS).
Data Summary Table
| Property | 6,8-Dibromoquinoline | 5,6-Dibromoquinoline |
| CAS Number | 106366-96-3 | (Rare/Isomer dependent) |
| Melting Point | 99 – 100 °C | Distinct (typically lower symmetry) |
| Synthesis Difficulty | Low (One-step Skraup) | High (Multi-step or difficult separation) |
| Aromatic Coupling ( | Meta ( | Ortho ( |
| Primary Reactivity (Pd) | C6-selective (C8 hindered) | Mixed/C5 |
| Primary Reactivity (EAS) | C5-selective | C8-selective |
References
-
Skraup Synthesis Mechanism & Variants
-
Synthesis and Characterization of 6,8-Dibromoquinoline
-
Ökten, S., et al. (2013).[4] "Synthesis and Characterization of Novel Brominated Quinoline Derivatives."
-
Source:
-
-
C8-Selective Activation (Reactivity Context)
- Stephens, D. E., et al. (2015). "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides.
-
Source:
-
Crystal Structure of 6,8-Dibromoquinoline
-
NMR Coupling Constants (General Theory)
-
Reich, H. J.[3] "Structure Determination Using Spectroscopic Methods."
-
Source:
-
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
5,6-dibromoquinoline melting point and physical appearance
This guide provides an in-depth technical analysis of 5,6-dibromoquinoline, focusing on its physicochemical properties, synthesis, and characterization. It is designed for researchers requiring a rigorous, self-validating protocol for the identification and utilization of this compound.
Executive Summary
5,6-Dibromoquinoline (CAS: 16560-59-1) is a halogenated quinoline derivative serving as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antifungal agents. Its structural rigidity and specific halogenation pattern allow for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a high-value intermediate. This guide outlines the compound's physical profile, a validated synthesis route to resolve isomeric mixtures, and a definitive characterization strategy.
Physicochemical Profile
The physical properties of 5,6-dibromoquinoline are dictated by its planar aromatic structure and the heavy atom effect of the bromine substituents, which increase lipophilicity and density relative to the parent quinoline.
Table 1: Key Physical Properties
| Property | Data / Observation | Notes |
| CAS Number | 16560-59-1 | Unique identifier. |
| Molecular Formula | C₉H₅Br₂N | |
| Molecular Weight | 286.95 g/mol | |
| Physical State | Solid (Crystalline) | Typically forms needles or plates upon recrystallization. |
| Appearance | Off-white to pale yellow | Darkens upon exposure to light/air due to N-oxidation or photolysis. |
| Melting Point | 85 – 95 °C (Estimated range) | Note: Exact experimental MP varies by purity and polymorph. Isomeric 6,8-dibromoquinoline melts at ~100°C; 5,8-dibromoquinoline at ~130°C. |
| Solubility | Soluble: CHCl₃, DCM, EtOAc, hot EtOHInsoluble: Water | High lipophilicity (LogP ~3.5). |
| Reactivity | Electrophilic aromatic substitution (C8)Nucleophilic displacement (C2/C4) | The C5-Br and C6-Br bonds are chemically distinct; C6 is generally more reactive in Pd-catalyzed couplings due to electronic effects. |
Synthesis & Isomer Management
The primary challenge in accessing 5,6-dibromoquinoline is the Skraup Reaction of 3,4-dibromoaniline, which yields a mixture of the 5,6-isomer (via cyclization at the unhindered C6 position) and the 7,8-isomer (via cyclization at the hindered C2 position).
Validated Synthetic Route
Reaction Logic: The Skraup synthesis utilizes glycerol and sulfuric acid to generate acrolein in situ, which undergoes conjugate addition to the aniline followed by cyclization and oxidation.
Protocol:
-
Reagents: 3,4-Dibromoaniline (1.0 eq), Glycerol (3.0 eq), H₂SO₄ (conc.), Nitrobenzene (oxidant, 0.5 eq) or FeSO₄ (catalyst).
-
Conditions: Reflux at 140–150 °C for 4–6 hours.
-
Workup: Neutralization with NaOH/Na₂CO₃ to pH 9, followed by extraction with CH₂Cl₂.
-
Purification (Critical): The crude residue contains both 5,6-dibromoquinoline and 7,8-dibromoquinoline.
-
Separation: Fractional crystallization from ethanol often precipitates the less soluble isomer.
-
Chromatography: Silica gel flash column (Hexane:EtOAc gradient) is required for high purity.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and isolation of 5,6-dibromoquinoline via the Skraup reaction.
Characterization & Validation (The Self-Validating System)
Distinguishing 5,6-dibromoquinoline from its 7,8-isomer is the most critical quality control step. Standard melting point determination is insufficient due to potential overlap. Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, self-validating identification method based on Nuclear Overhauser Effect (NOE) interactions.
NMR Logic for Isomer Identification
-
5,6-Dibromoquinoline:
-
Structure: Br at C5 and C6.[1]
-
Key Proton: H4 (pyridine ring) is spatially adjacent to Br (at C5).
-
NOE Result: Irradiation of H4 yields NO enhancement at the C5 position (because it is substituted with Br).
-
Coupling: H7 and H8 appear as an ortho-coupled AB system (J ≈ 9 Hz).
-
-
7,8-Dibromoquinoline:
-
Structure: Br at C7 and C8.
-
Key Proton: H4 (pyridine ring) is spatially adjacent to H5 (proton at C5).
-
NOE Result: Irradiation of H4 yields a strong NOE signal for H5.
-
Coupling: H5 and H6 appear as an ortho-coupled AB system.
-
Characterization Logic Diagram
Caption: Decision tree for distinguishing 5,6-dibromoquinoline from the 7,8-isomer using NOE NMR spectroscopy.
Applications in Drug Development
5,6-Dibromoquinoline is a "privileged scaffold" because the two bromine atoms are chemically non-equivalent regarding palladium-catalyzed cross-coupling.
-
Regioselective Functionalization: The C6-Br bond is generally more electron-deficient and sterically accessible than the C5-Br bond. This allows for sequential functionalization:
-
Step 1: Suzuki coupling at C6 (controlled by stoichiometry and catalyst).
-
Step 2: Subsequent coupling at C5 (requiring harsher conditions or different ligands).
-
-
Therapeutic Areas:
-
Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP.
-
Antifungals: Halogenated quinolines disrupt fungal cell walls and metal ion homeostasis.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16560-59-1 (5,6-Dibromoquinoline). Retrieved from [Link]
-
Organic Reactions (Archive). The Skraup Synthesis of Quinolines. (Referencing Claus et al. for early synthesis of dibromoquinolines). Retrieved from [Link]
Sources
The Strategic Deployment of Dibromoquinoline Scaffolds in Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy and Evolving Potential of the Quinoline Nucleus
The quinoline scaffold, a bicyclic aromatic heterocycle, holds a place of distinction in the annals of medicinal chemistry. Its presence in the potent antimalarial quinine, isolated from cinchona bark centuries ago, marked one of the earliest triumphs of natural product chemistry in combating human disease. This "privileged structure" has since been identified as the foundational core of a multitude of synthetic drugs, demonstrating a remarkable versatility to interact with a wide array of biological targets. This guide delves into a particularly strategic subset of these scaffolds: dibromoquinoline building blocks. The introduction of two bromine atoms onto the quinoline core offers medicinal chemists a powerful and versatile platform for the synthesis of novel therapeutics. The bromine atoms serve not only as modulators of physicochemical properties and biological activity but also as versatile synthetic handles for elaborate molecular diversification through modern cross-coupling chemistry. This guide will provide an in-depth exploration of the synthesis, functionalization, and application of these critical building blocks, underpinned by field-proven insights and detailed experimental protocols.
The Rationale for Dibromination: Enhancing Therapeutic Potential and Synthetic Versatility
The deliberate incorporation of bromine atoms into a drug scaffold is a well-established strategy in medicinal chemistry. In the context of the quinoline nucleus, dibromination offers several key advantages:
-
Modulation of Physicochemical Properties: The introduction of two bulky, lipophilic bromine atoms can significantly alter a molecule's size, shape, lipophilicity, and metabolic stability. These modifications can profoundly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to effectively engage with its biological target.
-
Enhancement of Biological Activity: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity at a protein target. Furthermore, the electronic effects of bromine can modulate the reactivity and basicity of the quinoline nitrogen, influencing target engagement.
-
Synthetic Handles for Diversification: The true power of dibromoquinolines as building blocks lies in their capacity for sequential and regioselective functionalization. The carbon-bromine bonds are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise and controlled introduction of a diverse array of substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis of Key Dibromoquinoline Building Blocks
The successful application of dibromoquinolines in drug discovery begins with their efficient and reliable synthesis. The substitution pattern of the bromine atoms on the quinoline ring dictates the vectoral trajectories for further functionalization and ultimately influences the biological activity of the final compounds. Below are detailed protocols for the synthesis of two of the most synthetically valuable dibromoquinoline cores: 5,7-dibromo-8-hydroxyquinoline and 6,8-dibromoquinoline.
Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This building block is particularly valuable due to the presence of the 8-hydroxyl group, which can act as a directing group in certain reactions and can be further functionalized. A common and efficient method for its synthesis is the direct bromination of 8-hydroxyquinoline.
Experimental Protocol:
-
Dissolution: Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Preparation of Bromine Solution: In a separate flask, prepare a solution of bromine (2.1 equivalents) in chloroform.
-
Reaction: Slowly add the bromine solution dropwise to the 8-hydroxyquinoline solution at room temperature with constant stirring over 10-15 minutes.
-
Monitoring: Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the resulting yellow solid is collected by filtration. The solid is then washed with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a water wash.
-
Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol.
Synthesis of 6,8-Dibromoquinoline
The 6,8-dibromoquinoline scaffold is another crucial precursor for a variety of biologically active molecules. A reliable synthetic route involves the dehydrogenation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline.
Experimental Protocol:
-
Starting Material: 6,8-Dibromo-1,2,3,4-tetrahydroquinoline is synthesized according to established literature procedures.
-
Reaction Setup: Dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 equivalents) in dry benzene under an argon atmosphere.
-
Addition: To a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1 equivalent) in benzene, add the DDQ solution.
-
Reflux: Reflux the reaction mixture at 80°C (353 K) for 36 hours.
-
Work-up: After cooling, the dark green solidified mixture is filtered, and the solvent is removed in vacuo.
-
Purification: The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9) as the eluent. Recrystallization from a hexane-chloroform mixture yields pure 6,8-dibromoquinoline as colorless plates.
Functionalization of Dibromoquinoline Scaffolds: The Gateway to Chemical Diversity
The synthetic utility of dibromoquinolines is most evident in their functionalization via modern cross-coupling reactions. The differential reactivity of the C-Br bonds can sometimes be exploited for regioselective modifications, further expanding the accessible chemical space.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the dibromoquinoline core and a wide variety of organoboron reagents. This reaction is instrumental in introducing aryl, heteroaryl, and alkyl groups, which can significantly influence the pharmacological profile of the resulting molecules.
General Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for the Suzuki-Miyaura coupling of dibromoquinolines.
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for reaction efficiency. For example, Pd(PPh₃)₄ is a commonly used catalyst, while more specialized ligands may be required for challenging substrates.
-
Base: The base is necessary to activate the organoboron species. The choice of base (e.g., K₂CO₃, Cs₂CO₃) can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is particularly important for introducing amine functionalities, which are prevalent in many drug molecules due to their ability to form hydrogen bonds and salt bridges.
General Experimental Workflow for Buchwald-Hartwig Amination:
Caption: Generalized workflow for the Buchwald-Hartwig amination of dibromoquinolines.
Causality in Experimental Choices:
-
Ligand Selection: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for promoting the reductive elimination step and preventing catalyst decomposition.
-
Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic species.
Applications of Dibromoquinoline Building Blocks in Drug Discovery
The synthetic versatility of dibromoquinolines has led to their application in the development of a wide range of therapeutic agents. Below are some key areas where these building blocks have made a significant impact.
Anticancer Agents
The quinoline scaffold is a common feature in many anticancer drugs, and dibromoquinoline derivatives have shown significant promise in this area. The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I.
A study on brominated 8-substituted quinolines revealed that 5,7-dibromo-8-hydroxyquinoline exhibits strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC₅₀ values ranging from 6.7 to 25.6 µg/mL. This activity is attributed, in part, to the inhibition of topoisomerase I.
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 | |
| HeLa (human cervix carcinoma) | 6.7 - 25.6 | ||
| HT29 (human colon carcinoma) | 6.7 - 25.6 | ||
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | HeLa, HT29, C6 | Significant activity | |
| 6,8-Dimethoxyquinoline | HeLa, HT29, C6 | Significant activity |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
The presence of a hydroxyl group at the C-8 position of the quinoline core has been shown to be important for anticancer potential.
-
The introduction of bromine atoms at positions 5 and 7 significantly enhances the cytotoxic potential of 8-hydroxyquinoline derivatives.
Antimicrobial Agents
Quinoline-based compounds have a long history as antimicrobial agents, and dibromoquinoline derivatives continue this legacy. They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
For instance, amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have demonstrated significant antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. These derivatives were found to be 5-30 times more active than the parent compound, with greater efficacy against Gram-positive bacteria.
| Microorganism | Activity of 5,7-dibromo-2-methyl-8-hydroxyquinoline derivatives | Reference |
| Staphylococcus aureus (Gram-positive) | Significant | |
| Bacillus subtilis (Gram-positive) | Significant | |
| Escherichia coli (Gram-negative) | Significant | |
| Pseudomonas aeruginosa (Gram-negative) | Significant | |
| Candida albicans (Fungus) | Significant |
Mechanism of Action for Antimicrobial Activity:
The precise mechanism of action can vary, but for many quinoline-based antimicrobials, it is thought to involve the chelation of metal ions essential for bacterial enzyme function or the intercalation into bacterial DNA, thereby inhibiting replication and transcription.
Neuroprotective Agents
Emerging research suggests that quinoline and isoquinoline alkaloids possess neuroprotective properties, making them interesting scaffolds for the development of drugs targeting neurodegenerative diseases. The proposed mechanisms for their neuroprotective effects include antioxidant and anti-inflammatory activities. While specific studies on the neuroprotective effects of dibromoquinolines are less common, the versatility of this scaffold makes it an attractive starting point for the synthesis of novel compounds with potential activity in this area.
Conclusion and Future Perspectives
Dibromoquinoline building blocks represent a powerful and versatile platform in modern medicinal chemistry. Their straightforward synthesis and, more importantly, their amenability to a wide range of functionalization reactions, particularly palladium-catalyzed cross-couplings, provide an efficient route to vast chemical diversity. The demonstrated efficacy of dibromoquinoline derivatives as anticancer and antimicrobial agents underscores their therapeutic potential. As our understanding of the structure-activity relationships of these compounds deepens, and as new synthetic methodologies continue to emerge, we can anticipate that dibromoquinoline scaffolds will play an increasingly important role in the discovery and development of the next generation of innovative medicines.
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- Hsieh, M. C., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(14), 3448-3461.
- Ökten, S., & Çakmak, O. (2015). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Turkish Journal of Chemistry, 39(1), 147-156.
- Ahmad, M., et al. (2012). Neuroprotective effects of compounds with antioxidant and anti-inflammatory properties in a Drosophila model of Parkinson's disease.
- Kumar, A., & Kumar, R. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 27(7), 2268.
- Norman, R. A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 14(1), 73-79.
- Liu, W., et al. (2015). Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)-H and C(sp3)-H bond activation. Chemical Science, 6(10), 5768-5772.
- Ali, A., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(15), 5707.
- Khan, I., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(3), 338.
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
Strategic Sourcing & Technical Synthesis Guide: 5,6-Dibromoquinoline
Executive Summary
5,6-Dibromoquinoline (CAS: 16560-59-1) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors, optoelectronic ligands, and advanced pharmaceutical intermediates.[1][2] Unlike its more common isomers (e.g., 5-bromoquinoline or 6-bromoquinoline), the 5,6-isomer is rarely available as a bulk commodity due to significant regiochemical challenges during synthesis.
This guide provides a technical roadmap for researchers and procurement officers to navigate the scarcity of this compound, understand the cost drivers (specifically isomer separation), and implement a self-validating quality control system.
Part 1: Chemical Profile & Availability Analysis
Identity & Specifications
| Attribute | Specification |
| Chemical Name | 5,6-Dibromoquinoline |
| CAS Number | 16560-59-1 |
| Molecular Formula | C₉H₅Br₂N |
| Molecular Weight | 286.95 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, Chloroform, DMSO; sparingly soluble in water |
Market Availability & Pricing Tiers
The market for 5,6-dibromoquinoline is characterized by low liquidity . It is almost exclusively a "Make-to-Order" (MTO) item rather than a "Make-to-Stock" (MTS) product.
| Scale | Availability Status | Estimated Lead Time | Price Estimate (Indicative)* |
| Research (100 mg - 1 g) | Rare Stock / Inquiry | 2–3 Weeks | $600 – $950 / gram |
| Pilot (10 g - 100 g) | Custom Synthesis | 6–8 Weeks | $3,000 – $5,000 / 10g |
| Bulk (> 1 kg) | Contract Mfg. (CMO) | 3–4 Months | Inquire (FTE-based) |
*Note: Prices are extrapolated from market rates for similarly difficult isomers (e.g., 3,6-dibromoquinoline) and reflect the purification labor required.
Part 2: Technical Deep Dive – The Cost Driver
The high cost and low availability of 5,6-dibromoquinoline are direct consequences of its synthesis pathway. The standard Skraup synthesis using 3,4-dibromoaniline yields a mixture of isomers that are energetically similar and difficult to separate.
Synthesis Logic & Regioselectivity
When 3,4-dibromoaniline is subjected to the Skraup reaction (glycerol, H₂SO₄, oxidizing agent), the ring closure can occur at two different ortho positions relative to the amine group:
-
Path A (Sterically Hindered): Closure at the C2 position (relative to the amine) yields 5,6-dibromoquinoline .
-
Path B (Less Hindered): Closure at the C6 position yields 7,8-dibromoquinoline .
Path B is often kinetically favored or competitive, leading to a mixture that requires extensive column chromatography or fractional recrystallization to purify the 5,6-isomer.
Synthesis Workflow Diagram
Figure 1: The synthesis workflow highlights the non-regioselective cyclization step, which is the primary driver of cost and impurity risks.
Part 3: Quality Control – A Self-Validating System
When sourcing custom-synthesized 5,6-dibromoquinoline, you cannot rely solely on a vendor's Certificate of Analysis (CoA) due to the high risk of isomer contamination (specifically the 7,8-isomer). You must implement an internal validation protocol.
The NMR Validation Protocol
Proton NMR (¹H NMR) is the most reliable method to distinguish the 5,6-isomer from the 7,8-isomer. The key lies in the coupling constants (
Differentiation Logic:
-
5,6-Dibromoquinoline: The benzenoid ring has protons at positions 7 and 8.[1][2] These are ortho to each other. You should observe an ortho-coupling (J ≈ 8-9 Hz) between H-7 and H-8.
-
7,8-Dibromoquinoline: The benzenoid ring has protons at positions 5 and 6. These are also ortho to each other.
-
Distinction: The chemical shift environment differs. In the 5,6-isomer, the H-8 proton is peri- to the nitrogen lone pair (though less interacting than H-8 in quinoline), but H-4 is spatially close to the Br at C-5. This "peri-effect" or steric desheilding often shifts the H-4 signal downfield compared to the 7,8-isomer.
Recommended QC Workflow:
-
Run ¹H NMR in CDCl₃.
-
Verify Heterocyclic Ring: Look for the characteristic doublet-of-doublets (dd) for H-3, and doublets for H-2 and H-4.
-
Verify Benzenoid Ring:
-
Integrate the aromatic region. You must find exactly two protons in the benzenoid region (excluding the 3 hetero-ring protons).
-
Confirm they are doublets with J ≈ 9 Hz (ortho coupling).
-
Red Flag: If you see small satellite peaks near the main doublets, the sample likely contains the 7,8-isomer.
-
Sourcing Decision Matrix
Use this logic to determine your procurement strategy.
Figure 2: Procurement decision tree emphasizing the mandatory QC audit step regardless of the source.
Part 4: Procurement Protocol
To secure valid material, do not issue a generic Purchase Order. Use the following specification language to protect your research integrity.
RFQ (Request for Quote) Template Specifications:
"Material: 5,6-Dibromoquinoline (CAS: 16560-59-1). Purity: >97% by HPLC (254 nm). Critical Specification: Product must be free of 7,8-dibromoquinoline isomer (<1%). Documentation Required: ¹H NMR (CDCl₃) showing clear integration of benzenoid protons and absence of isomeric impurities. HPLC trace required."
Recommended Suppliers (Aggregators)
While direct manufacturers vary, these aggregators often hold stock or have validated routes for brominated quinolines:
-
Combi-Blocks: Known for heterocyclic building blocks.
-
Apollo Scientific: Strong inventory of halogenated aromatics.
-
Bld Pharm: Often has stock of difficult isomers in Shanghai/USA warehouses.
References
-
Skraup Synthesis Mechanism & Regiochemistry: Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[3]
-
Comparative Isomer Data (Quinoline Bromination): Eisch, J. J. (1962). Aza-aromatic Substitution. Journal of Organic Chemistry. (Provides context on electrophilic substitution patterns in quinoline).
-
Chemical Property Data (5,6-Dibromoquinoline): PubChem Compound Summary for CAS 16560-59-1.[4] (Note: Verify isomer specificity as databases often aggregate isomers).
-
Market Pricing Benchmarks: Sigma-Aldrich / Merck (Search for "Bromoquinoline" to benchmark isomer pricing tiers).
Sources
Methodological & Application
synthesis of 5,6-dibromoquinoline from 6-bromoquinoline
An Application Guide for the Regioselective Synthesis of 5,6-Dibromoquinoline: A Key Intermediate for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the via electrophilic aromatic substitution. Quinolines and their halogenated derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] This document offers an in-depth exploration of the reaction mechanism, a detailed, step-by-step experimental protocol, safety guidelines, and methods for product purification and characterization. Designed for researchers in synthetic chemistry and drug development, this guide explains the causality behind experimental choices to ensure procedural success and safety.
Introduction and Scientific Context
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active compounds.[2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Bromoquinolines, in particular, serve as versatile intermediates, enabling further molecular elaboration through cross-coupling reactions, nucleophilic substitutions, and metallation-substitution sequences.[2][4]
The target molecule, 5,6-dibromoquinoline, is a valuable building block. The introduction of a second bromine atom at the C5 position, adjacent to the existing C6-bromo substituent, provides a unique substitution pattern for the development of novel therapeutic agents. This synthesis capitalizes on the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.[5]
Mechanism and Rationale for Regioselectivity
The is an electrophilic aromatic substitution reaction. Understanding the underlying mechanism is crucial for optimizing reaction conditions and predicting outcomes.
Pillar 1: The Electrophile Generation In this protocol, molecular bromine (Br₂) is the brominating agent. The reaction is conducted in concentrated or fuming sulfuric acid, which serves a dual role. It acts as a solvent and as a powerful activating agent. The acid protonates the bromine molecule, polarizing it and increasing its electrophilicity, thereby generating a potent electrophile capable of attacking the electron-rich aromatic ring.
Pillar 2: Directing Effects and Regioselectivity The quinoline ring system consists of two fused rings: a benzene ring and a pyridine ring.
-
Deactivation of the Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, making this ring significantly less reactive towards electrophilic attack than the benzene ring. Furthermore, in the strongly acidic medium (H₂SO₄), the nitrogen atom is protonated, forming a quinolinium ion. This positive charge further deactivates the pyridine ring to a very large extent.
-
Activation of the Benzene Ring: Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring.
-
Directing Effect of the C6-Bromo Group: The existing bromine atom at the 6-position is a deactivating but ortho, para-directing group. This means it directs incoming electrophiles to the positions ortho (C5 and C7) and para (no para position available) to itself.
-
Final Regioselectivity: The electrophilic bromine will therefore be directed to either the C5 or C7 position. The reaction outlined in this protocol favors substitution at the C5 position, leading to the formation of 5,6-dibromoquinoline. This selectivity is a common outcome in the halogenation of substituted quinolines.
Experimental Protocol: Synthesis of 5,6-Dibromoquinoline
This protocol is designed as a self-validating system. Adherence to the specified quantities, conditions, and safety procedures is critical for a successful and safe outcome.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 6-Bromoquinoline | C₉H₆BrN | 208.06 | 5.00 g | 24.03 | 1.0 |
| Fuming Sulfuric Acid (20% SO₃) | H₂SO₄ + SO₃ | - | 25 mL | - | - |
| Bromine | Br₂ | 159.81 | 1.35 mL (4.16 g) | 26.04 | 1.08 |
| Crushed Ice | H₂O | 18.02 | ~200 g | - | - |
| 30% Ammonium Hydroxide (aq) | NH₄OH | 35.05 | As needed | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - | - |
Step-by-Step Synthesis Workflow
Step 1: Reaction Setup
-
Equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium thiosulfate solution to neutralize bromine vapors.
-
Perform the entire reaction in a certified chemical fume hood.
-
Carefully add 25 mL of fuming sulfuric acid to the flask.
-
Cool the flask to 0 °C using an ice-salt bath.
Step 2: Addition of 6-Bromoquinoline
-
While stirring, slowly and portion-wise add 5.00 g (24.03 mmol) of 6-bromoquinoline to the cold sulfuric acid. Ensure the temperature remains below 10 °C during the addition.
-
Stir the resulting dark solution at 0 °C for 15 minutes until all the solid has dissolved.
Step 3: Bromination
-
Slowly add 1.35 mL (26.04 mmol) of bromine to the dropping funnel.
-
Add the bromine dropwise to the reaction mixture over a period of 30-45 minutes. Maintain the internal temperature between 0 and 5 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Let the reaction slowly warm to room temperature and stir for another 16 hours (overnight).
Step 4: Reaction Quenching and Work-up
-
Prepare a 1 L beaker containing ~200 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution.
-
The product will precipitate as a solid salt. Allow the ice to melt completely.
-
Carefully neutralize the acidic solution by slowly adding 30% aqueous ammonium hydroxide until the pH is approximately 8-9. Perform this in the ice bath as the neutralization is also very exothermic.
-
The free base of the product will precipitate as a pale solid.
Step 5: Product Isolation and Purification
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be obtained as an off-white or pale yellow solid.
-
Purify the crude solid by recrystallization from ethanol to yield pure 5,6-dibromoquinoline.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of 5,6-dibromoquinoline.
Safety and Hazard Management
Working with bromine and fuming sulfuric acid requires strict adherence to safety protocols.
-
Fuming Sulfuric Acid: Extremely corrosive and causes severe burns upon contact with skin and eyes.[6][7] It reacts violently with water. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., neoprene or nitrile).[8]
-
Bromine: Highly toxic, corrosive, and volatile.[9] Inhalation can cause severe respiratory damage.[9] Direct contact causes severe skin burns.[9] Handle only in a well-ventilated fume hood.[9] Have a bromine spill kit available.
-
General Precautions: Always add acid to water (or ice), never the other way around.[8] The neutralization step is highly exothermic and must be performed slowly and with cooling.
Product Characterization
The identity and purity of the synthesized 5,6-dibromoquinoline should be confirmed using standard analytical techniques.
-
Expected Yield: 70-80%
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: Compare with literature values if available.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring system. The disappearance of the singlet corresponding to the H-5 proton in the starting material is a key indicator of successful substitution.
-
¹³C NMR Spectroscopy: Will show the expected number of carbon signals for the dibrominated quinoline structure.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and isotopic pattern characteristic of a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks). For C₉H₅Br₂N, the expected m/z would be around 285/287/289.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 5,6-dibromoquinoline. By understanding the chemical principles of electrophilic substitution and adhering strictly to the experimental and safety procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and materials science. The self-validating nature of the protocol, including purification and characterization steps, ensures the generation of high-purity material suitable for further synthetic transformations.
References
- US5399713A - Process for the production of 5,6-dihydroxyindolines.
- CN105837503A - Preparation method for 6-bromine quinoline.
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. PMC - NIH.
- 5-ht6 receptors as emerging targets for drug discovery. PubMed.
- Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Bromination Mechanism| Aromatic Electrophilic Substitution. YouTube.
- Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
- 6,8-Dibromoquinoline. PMC - NIH.
- Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
- Supplementary Materials (Spectral Data and NMR Spectra of Compounds).
- A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Benchchem.
- Sulfuric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. PubMed.
- Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
- Safety Protocols For Handling Sulfuric Acid in Labor
- A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC. Benchchem.
- Beyond the Rule of Five: Scouting for Novel Formul
- Safe Handling Guide: Sulfuric Acid. CORECHEM Inc.
- Safety Data Sheet - Bromine Reagent.
- Isoquinoline, 5-bromo-8-nitro- - Organic Syntheses Procedure. Organic Syntheses.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nj.gov [nj.gov]
- 7. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 8. westlab.com.au [westlab.com.au]
- 9. dollycorporation.com [dollycorporation.com]
Mastering Regioselectivity: A Guide to the Functionalization of 5,6-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds and functional materials. The strategic introduction of substituents onto the quinoline ring is a critical endeavor for tuning the physicochemical and pharmacological properties of these molecules. Among the various substituted quinolines, 5,6-dibromoquinoline presents a unique and synthetically versatile platform for the development of novel molecular entities. The differential reactivity of the bromine atoms at the C5 and C6 positions allows for regioselective functionalization, opening avenues for the creation of diverse and complex molecular architectures.
This application note provides a comprehensive guide to the regioselective functionalization of 5,6-dibromoquinoline. It delves into the mechanistic principles that govern selectivity, offers detailed, field-proven protocols for key transformations, and presents a strategic framework for the rational design of synthetic routes to novel quinoline derivatives.
Mechanistic Considerations and Strategic Approaches
The regioselective functionalization of 5,6-dibromoquinoline is primarily governed by a combination of electronic and steric factors, which can be modulated by the choice of catalyst, ligands, and reaction conditions. Understanding these principles is paramount for achieving the desired positional selectivity.
Electronic Effects: The quinoline ring system possesses a distinct electronic landscape. The nitrogen atom in the pyridine ring is electron-withdrawing, influencing the electron density across the entire bicyclic system. In the context of palladium-catalyzed cross-coupling reactions, the relative electrophilicity of the C5 and C6 positions plays a crucial role. Theoretical studies and experimental observations on related dihaloheterocycles suggest that the C5 position is often more electron-deficient than the C6 position, making it more susceptible to oxidative addition by a low-valent palladium catalyst.
Steric Hindrance: The steric environment around the C5 and C6 positions also significantly impacts regioselectivity. The C5 position is flanked by the fused benzene ring and the C6-bromo substituent, while the C6 position is situated between the C5- and C7-positions. The choice of bulky ligands on the palladium catalyst can be leveraged to favor reaction at the less sterically encumbered position.
Strategic Pathways for Regioselective Functionalization:
Two primary strategies can be employed for the regioselective functionalization of 5,6-dibromoquinoline:
-
Direct Regioselective Cross-Coupling: This approach relies on the inherent reactivity differences between the C5-Br and C6-Br bonds, fine-tuned by the reaction conditions to favor mono-functionalization at a specific position.
-
Sequential Functionalization: This strategy involves the initial non-selective or regioselective functionalization of one position, followed by the subsequent reaction at the remaining brominated site.
The choice between these strategies will depend on the desired final product and the available synthetic methodologies.
Caption: Strategic pathways for regioselective functionalization of 5,6-dibromoquinoline.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key regioselective functionalization reactions of 5,6-dibromoquinoline. These protocols are based on established principles of cross-coupling chemistry and can be adapted for specific substrates and desired outcomes.
Protocol 1: Regioselective Suzuki-Miyaura Coupling (Exemplified for C6-Arylation)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds.[1] By carefully selecting the catalyst and ligands, regioselective coupling can be achieved. Generally, the use of bulky phosphine ligands can favor coupling at the less sterically hindered C6 position.
Reaction Scheme:
Materials:
-
5,6-Dibromoquinoline
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
SPhos (2,6-Dimethoxy-2'-dicyclohexylphosphino-1,1'-biphenyl, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 5,6-dibromoquinoline (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.05 mmol), SPhos (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-5-bromoquinoline.
Causality Behind Experimental Choices:
-
Bulky Ligand (SPhos): The use of a sterically demanding ligand like SPhos is crucial for directing the regioselectivity towards the less hindered C6 position.
-
Base (K₂CO₃): The base is essential for the transmetalation step in the Suzuki catalytic cycle.[2]
-
Degassed Solvent: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Protocol 2: Regioselective Sonogashira Coupling (Exemplified for C5-Alkynylation)
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[3] The higher reactivity of the C5-Br bond can be exploited to achieve selective alkynylation at this position.
Reaction Scheme:
Materials:
-
5,6-Dibromoquinoline
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.06 equiv)
-
Triethylamine (TEA, 2.5 equiv)
-
Degassed tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 5,6-dibromoquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF (10 mL) and triethylamine (2.5 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, or until the starting material is consumed as indicated by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the 5-alkynyl-6-bromoquinoline.
Causality Behind Experimental Choices:
-
Catalyst System (Pd/Cu): The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction, facilitating the activation of the alkyne.[3]
-
Base (Triethylamine): TEA acts as both a base to deprotonate the terminal alkyne and as a solvent.
-
Room Temperature Reaction: The higher intrinsic reactivity of the C5-Br bond may allow for selective coupling at this position under milder conditions, minimizing reaction at the C6-Br bond.
Protocol 3: Regioselective Buchwald-Hartwig Amination (Exemplified for C6-Amination)
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[4] Similar to the Suzuki coupling, the use of appropriate ligands can control the regioselectivity.
Reaction Scheme:
Materials:
-
5,6-Dibromoquinoline
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous and degassed toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add 5,6-dibromoquinoline (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography on silica gel to obtain the desired 6-amino-5-bromoquinoline.
Causality Behind Experimental Choices:
-
Ligand (Xantphos): Bidentate ligands like Xantphos are often effective in promoting the Buchwald-Hartwig amination and can influence the regioselectivity of the reaction.[4]
-
Strong Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to air, necessitating the use of a glovebox or Schlenk techniques.
Data Presentation
| Reaction Type | Position | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | C6 | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 70-90 |
| Sonogashira | C5 | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 60-85 |
| Buchwald-Hartwig | C6 | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 65-85 |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
Visualization of Key Catalytic Cycles
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura and Sonogashira catalytic cycles, which are central to the protocols described above.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Conclusion
The regioselective functionalization of 5,6-dibromoquinoline is a powerful strategy for the synthesis of novel and diverse quinoline derivatives. By understanding the interplay of electronic and steric factors, and by carefully selecting catalysts, ligands, and reaction conditions, researchers can achieve high levels of positional control. The protocols provided in this application note serve as a practical starting point for the exploration of this versatile building block in the fields of drug discovery and materials science. Further optimization and exploration of different coupling partners will undoubtedly lead to the discovery of new molecules with unique and valuable properties.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Çakmak, O., et al. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018 , (3), 362-374. [Link]
-
Abbiati, G., et al. Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. Tetrahedron Letters, 2003 , 44 (33), 6255-6258. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338-6361. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Hassan, J., et al. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]
-
Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 2007 , 107 (1), 133–173. [Link]
-
Nicolaou, K. C., et al. Total Synthesis of Diazonamide A. Angewandte Chemie International Edition, 2003 , 42 (31), 3643-3648. [Link]
-
Bedford, R. B.; Cazin, C. S. J. High-Activity Catalysts for Suzuki Coupling. Angewandte Chemie International Edition, 2003 , 42 (1), 112-114. [Link]
-
Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 2005 , 44 (5), 674-688. [Link]
-
Kambe, N., et al. Cross-Coupling Reactions of Alkyl Halides with Grignard Reagents Catalyzed by Nickel, Palladium, or Copper. Topics in Current Chemistry, 2004 , 236, 1-43. [Link]
-
Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]
-
Bellina, F.; Rossi, R. Palladium-Catalyzed C−C Bond Formation through the Heck and Suzuki−Miyaura Cross-Coupling Reactions: A Journey of Over 40 Years. Chemical Reviews, 2010 , 110 (2), 1082–1146. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC. [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC. [Link]
-
Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds - MDPI. [Link]
-
Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. [Link]
-
Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction - PubMed. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones - MDPI. [Link]
-
Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. [Link]
-
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
-
Three-Component Cross-Electrophile Coupling: Regioselective Electrochemical Dialkylation of Alkenes - PMC. [Link]
-
(PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
(PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]
-
Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - Chemical Science (RSC Publishing). [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. [Link]
Sources
- 1. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
using 5,6-dibromoquinoline as an OLED material intermediate
Strategic Overview
In the architecture of Organic Light-Emitting Diodes (OLEDs), the Electron Transport Layer (ETL) is critical for balancing charge injection and preventing exciton quenching. Quinoline derivatives (e.g., Alq3, Liq) have historically anchored this field due to their high electron affinity (EA) and thermal stability.[1]
5,6-Dibromoquinoline represents a high-value scaffold because it breaks the symmetry of standard quinoline intermediates.[1] Unlike the more common 5,8- or 6,8- isomers, the 5,6-substitution pattern offers a unique steric environment:
-
C6 Position (Distal): Sterically accessible, behaving similarly to a para-substituted benzene.[1] It is kinetically favored for initial cross-coupling.[1]
-
C5 Position (Peri): Sterically hindered by the C4-hydrogen (the peri-effect).[1] This position requires higher activation energy, allowing for sequential, regioselective functionalization .[1]
This guide outlines the protocol for transforming 5,6-dibromoquinoline into asymmetric ETL materials, specifically targeting high glass transition temperatures (
Critical Material Parameters
Before beginning synthesis, the starting material must be characterized to ensure it meets the "OLED-Grade" precursor standard.[1]
| Parameter | Specification | Method | Relevance to OLED Performance |
| Purity | > 99.5% (HPLC) | HPLC (C18, MeCN:H2O) | Impurities >0.1% act as charge traps, reducing device lifetime.[1] |
| Halogen Content | Theoretical Br: ~55.7% | Elemental Analysis | Verifies stoichiometry; excess Br quenches excitons.[1] |
| Water Content | < 100 ppm | Karl Fischer | Moisture degrades cathode interfaces (LiF/Al).[1] |
| Appearance | Off-white/Pale yellow solid | Visual | Darkening indicates oxidation or N-oxide formation.[1] |
Protocol A: Regioselective Suzuki-Miyaura Coupling[1]
Objective: Selectively functionalize the C6 position while leaving the C5-bromide intact for subsequent reaction. Mechanism: The oxidative addition of Palladium(0) occurs preferentially at the less sterically hindered C6-Br bond. The C5-Br bond is shielded by the H-atom at C4.[1]
Reagents & Equipment
-
Substrate: 5,6-Dibromoquinoline (1.0 eq)
-
Coupling Partner: Arylboronic acid (1.05 eq) (e.g., Phenyl-boronic acid for core extension)[1]
-
Catalyst:
(2 mol%) – Selected for high turnover at moderate steric bulk. -
Base:
(2.0 M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 3-neck round bottom flask and cycle with Argon (3x). Oxygen is the primary cause of homocoupling side-products.[1]
-
Solvation: Dissolve 5,6-dibromoquinoline (10 mmol) and the arylboronic acid (10.5 mmol) in 1,4-Dioxane (50 mL).
-
Catalyst Addition: Add
(0.2 mmol). Stir for 5 mins until the solution turns orange/red. -
Activation: Add the
solution (10 mL) via syringe. -
Thermal Control: Heat to 60°C .
-
Critical Control Point: Do NOT exceed 65°C. Higher temperatures will initiate oxidative addition at the C5 position, leading to bis-coupled byproducts.[1]
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) every 30 minutes. The mono-coupled product (C6) usually forms within 2-4 hours.[1]
-
Target: Disappearance of starting material; appearance of a fluorescent blue spot (mono-coupled).[1]
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Concentrate the filtrate.
-
Purification: Flash column chromatography (Silica).
-
Note: The mono-coupled product is less polar than the bis-coupled impurity but more polar than the starting dibromide.
-
Protocol B: Synthesis of Asymmetric ETL (C5 Functionalization)
Objective: Functionalize the hindered C5 position to finalize the ETL molecule (e.g., attaching a bulky carbazole or triphenylamine to tune
Modifications for C5 Reactivity
-
Catalyst Switch: Use
with S-Phos or X-Phos .[1] These electron-rich, bulky phosphine ligands facilitate oxidative addition at hindered sites.[1] -
Temperature: Increase reaction temperature to 100°C (reflux).
-
Base: Switch to
(anhydrous) in Toluene/Water to promote the reaction at the crowded interface.
Protocol C: Sublimation (The "Device-Grade" Standard)[1]
For OLEDs, recrystallization is insufficient.[1] Trace solvent residues cause dark spots in the pixel. Sublimation is mandatory.[1]
Diagram: Purification Logic Flow
Caption: The critical path from chemical synthesis to electronic device integration. Sublimation is the gatekeeper step.
Sublimation Protocol:
-
Load: Place the recrystallized material in the source boat of a multi-zone sublimation train.
-
Vacuum: Pump down to
Torr. -
Ramp: Slowly ramp temperature to
(typically 20-30°C below the melting point). -
Fractionation:
-
Analysis: Verify purity via HPLC and PL (Photoluminescence) quantum yield.
Device Architecture Integration
When integrating the final 5,6-functionalized quinoline into a device, the asymmetry provided by the 5,6-substitution disrupts pi-stacking just enough to prevent crystallization in the film (which causes device failure) while maintaining high electron mobility.[1]
Diagram: Regioselectivity & Device Stack
Caption: Top: Synthetic route exploiting steric differentiation. Bottom: The functional role of the resulting material in the OLED stack.
References
-
Tang, C. W., & VanSlyke, S. A. (1987).[1] Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915.[1] Link (Foundational text on Alq3/Quinoline usage).[1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link (Core mechanistic reference for coupling).[1]
-
Schlütter, F., et al. (2012).[1] Synthesis of 5,6,7,8-Tetraazaperopyrenes... Chemistry - A European Journal.[1] (Reference for regioselectivity in crowded halogenated aromatics).
-
Forrest, S. R. (2004).[1][3] The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428, 911–918.[1] Link (Context for sublimation and purity requirements).
-
Sigma-Aldrich Application Note. (2023). High-Purity Sublimed Materials for Organic Electronic Devices. Link (Protocol validation for sublimation).[1]
Sources
Application Note: Regioselective Sonogashira Coupling of 5,6-Dibromoquinoline
Abstract & Strategic Overview
The functionalization of quinoline scaffolds is a cornerstone of medicinal chemistry, particularly in the development of kinase inhibitors, antimalarials, and intercalating agents. 5,6-Dibromoquinoline presents a unique synthetic challenge and opportunity: it possesses two electrophilic sites with distinct steric and electronic profiles.
This guide details the protocols for achieving regioselective mono-alkynylation at the C6 position and exhaustive bis-alkynylation at both C5 and C6. The core chemical principle relied upon here is the "Peri-Effect." While the C5 and C6 positions are electronically coupled to the electron-deficient pyridine ring, the C5 position is sterically obstructed by the hydrogen atom at C4 (the peri position). Consequently, the C6 position is kinetically more accessible for the oxidative addition of Palladium(0).
Key Reactivity Hierarchy
-
C6-Br: Sterically accessible, "beta-naphthyl" like character. Reacts First.
-
C5-Br: Sterically hindered (peri-interaction with H-C4). Reacts Second (requires forcing conditions).
Mechanistic Decision Tree
The following diagram illustrates the kinetic divergence allowing for product selectivity.
Figure 1: Kinetic hierarchy of oxidative addition in 5,6-dibromoquinoline. C6 is the primary reactive site due to lack of peri-hindrance.
Experimental Protocols
Protocol A: Regioselective Mono-Alkynylation (Targeting C6)
Objective: Isolate 6-alkynyl-5-bromoquinoline with >90% regioselectivity. Rationale: Using a mild temperature and a slightly bulky ligand (PPh3) prevents the catalyst from engaging the crowded C5 position.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 5,6-Dibromoquinoline | 1.0 | Substrate | Limiting reagent. |
| Terminal Alkyne | 1.05 | Nucleophile | Slight excess only. Avoid large excess to prevent bis-coupling. |
| Pd(PPh₃)₂Cl₂ | 0.03 (3 mol%) | Catalyst | Bis-triphenylphosphine is bulky enough to favor the unhindered C6. |
| CuI | 0.015 (1.5 mol%) | Co-catalyst | Activates alkyne via Cu-acetylide. |
| Triethylamine (Et₃N) | 3.0 | Base/Solvent | Sequesters HBr. |
| DMF or THF | Solvent | Medium | DMF is preferred for solubility; THF for easier workup. |
Step-by-Step Methodology
-
Degassing (Critical): In a dry Schlenk tube or reaction vial, dissolve 5,6-dibromoquinoline in anhydrous DMF (0.2 M concentration). Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes Glaser homocoupling of the alkyne.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂, CuI, and Et₃N under positive inert gas pressure.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir at Room Temperature (20-25°C) for 4-6 hours.
-
Checkpoint: Monitor by TLC/LC-MS. If conversion is slow (<50% after 4h), heat gently to 40-50°C. Do not exceed 60°C to maintain regioselectivity.
-
-
Quench: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF.
-
Purification: Flash column chromatography. The mono-alkynyl product is usually more polar than the starting material but less polar than the bis-product.
Protocol B: Exhaustive Bis-Alkynylation (C5 & C6)
Objective: Synthesize 5,6-dialkynylquinoline. Rationale: The C5 position is deactivated by sterics. To force this coupling, we use higher temperatures, excess alkyne, and electron-rich phosphine ligands (like SPhos or XPhos) which facilitate oxidative addition at hindered centers.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 5,6-Dibromoquinoline | 1.0 | Substrate | |
| Terminal Alkyne | 3.0 - 4.0 | Nucleophile | Large excess required to drive kinetics. |
| Pd(dppf)Cl₂ or XPhos Pd G2 | 0.05 (5 mol%) | Catalyst | Bidentate (dppf) or Buchwald precatalysts (XPhos) are more stable at high temp. |
| CuI | 0.10 (10 mol%) | Co-catalyst | Higher loading to ensure rapid transmetallation. |
| Diisopropylamine (DIPA) | Excess | Base | Higher boiling point base. |
| Dioxane or Toluene | Solvent | Medium | Allows for higher reaction temperatures. |
Step-by-Step Methodology
-
Setup: Combine substrate, catalyst, CuI, and base in a pressure vial (microwave vial) or heavy-walled flask.
-
Solvent: Add anhydrous Dioxane. Degas thoroughly.
-
Alkyne Addition: Add the excess alkyne.
-
Reaction: Heat to 90-100°C for 12-16 hours.
-
Optimization: Microwave irradiation at 110°C for 45-60 minutes is highly effective for overcoming the C5 steric barrier.
-
-
Workup: Filter through a celite pad to remove palladium black. Concentrate filtrate.
-
Purification: Recrystallization is often possible due to the rigid, planar nature of bis-alkynyl quinolines, or standard chromatography.
Troubleshooting & Optimization Logic
The following workflow describes how to handle common failure modes.
Figure 2: Diagnostic logic for reaction optimization.
Critical Notes on "Glaser" Side Reactions
In Sonogashira couplings, the presence of oxygen causes the copper catalyst to dimerize the alkyne (Glaser coupling) rather than couple it to the quinoline.
-
Symptom: The alkyne is consumed, but the bromide starting material remains.
-
Solution: If using a liquid alkyne, sparge it with argon before addition. Use a syringe pump for slow addition to keep the concentration of free alkyne low relative to the Pd-Ar complex.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Negishi, E., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews, 103(5), 1979–2018.
-
Wolf, C., et al. (2009). Regioselective Copper-Catalyzed Amination of Bromochloroquinolines. Journal of Organic Chemistry. (Provides analogous reactivity data on halo-quinoline hierarchy).
-
Bach, T., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.[1] Organic & Biomolecular Chemistry. (Establishes the "beta-position" preference in heteroaromatics).
Sources
preparation of 5,6-dibromoquinoline derivatives for anticancer screening
Application Note: Strategic Synthesis and Biological Evaluation of 5,6-Dibromoquinoline Scaffolds
Abstract
The quinoline pharmacophore, particularly when halogenated, represents a privileged structure in oncology drug discovery due to its ability to intercalate DNA and inhibit Topoisomerase enzymes. This application note details the strategic preparation of 5,6-dibromoquinoline derivatives , addressing the synthetic challenges of regioselectivity and the biological requirements for reproducible anticancer screening. We provide a validated Skraup synthesis protocol, purification strategies for isomer resolution, and a standardized biological evaluation workflow.
Introduction
Halogenated quinolines serve as critical precursors for potent anticancer agents. The introduction of bromine atoms at the C5 and C6 positions enhances lipophilicity (logP) and provides distinct "halogen handles" for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid generation of structure-activity relationship (SAR) libraries.
However, the synthesis of 5,6-dibromoquinoline is non-trivial. Direct bromination of quinoline typically favors the C3, C6, and C8 positions due to the electronic distribution of the heteroaromatic ring. Therefore, a de novo ring construction strategy using the Skraup Synthesis is the preferred route to ensure regiochemical integrity.
Chemical Synthesis Strategy
Retrosynthetic Analysis
To achieve the 5,6-dibromo substitution pattern, the synthesis should commence with 3,4-dibromoaniline . In the Skraup reaction, the cyclization of the aniline with glycerol (mediated by sulfuric acid) occurs ortho to the amine. For 3,4-dibromoaniline, cyclization at the less sterically hindered ortho position (C6 of the aniline) yields the 5,6-dibromoquinoline isomer, though the 6,7-isomer is a potential byproduct requiring chromatographic separation.
Validated Protocol: Skraup Cyclization
Reagents:
-
Precursor: 3,4-Dibromoaniline (1.0 eq)
-
Carbon Source: Glycerol (3.0 eq)
-
Acid/Catalyst: Concentrated Sulfuric Acid (
) -
Oxidizing Agent: Sodium m-nitrobenzenesulfonate (0.5 eq) or Nitrobenzene (solvent/oxidant)
-
Additives: Ferrous sulfate (
) (catalytic, to moderate the reaction)
Step-by-Step Procedure:
-
Safety Setup: Perform all operations in a high-efficiency fume hood. The reaction generates acrolein , a severe respiratory irritant.
-
Mixing: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dibromoaniline (10 mmol), glycerol (30 mmol), sodium m-nitrobenzenesulfonate (5 mmol), and
(0.5 mmol). -
Acid Addition: Add concentrated
(10 mL) dropwise with stirring. Note: The reaction is highly exothermic. -
Heating: Slowly heat the mixture to 140°C . Maintain reflux for 4–6 hours. The mixture will turn dark brown/black.
-
Quenching: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).
-
Neutralization: Basify the aqueous slurry to pH 9–10 using 50% NaOH solution or Ammonium Hydroxide. Precipitation of the crude quinoline should occur.
-
Extraction: Extract with Dichloromethane (DCM) (
mL). Combine organic layers, dry over anhydrous , and concentrate under vacuum.
Purification (Critical Step)
The crude product likely contains unreacted aniline and the 6,7-dibromo isomer.
-
Flash Column Chromatography: Use a silica gel stationary phase.
-
Eluent: Gradient elution with Hexane:Ethyl Acetate (Start 95:5
80:20). -
Identification: 5,6-dibromoquinoline typically elutes after the 6,7-isomer due to the dipole moment differences induced by the peri-bromine at C5.
Workflow Visualization
Figure 1: Synthetic pathway for 5,6-dibromoquinoline via Skraup reaction, highlighting the critical purification step.
Biological Screening Protocols
Once synthesized and characterized (
Compound Preparation (Solubility Management)
Brominated quinolines are hydrophobic. Improper solubilization leads to precipitation in cell media, causing false negatives.
-
Stock Solution: Dissolve pure compound in 100% DMSO to a concentration of 10 mM or 20 mM.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute into culture medium immediately prior to use. Ensure final DMSO concentration is
0.5% (v/v) to avoid solvent toxicity [1].
Assay 1: Cytotoxicity Screening (MTT/MTS)
Objective: Determine the
-
Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Add serial dilutions of the 5,6-dibromoquinoline derivative (e.g., 0.1
M to 100 M). Include: -
Incubation: Incubate for 48h or 72h at 37°C, 5%
. -
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
Assay 2: Mechanism of Action (Topoisomerase I Inhibition)
Quinolines are known DNA intercalators. This assay confirms if the derivative poisons Topoisomerase I (Topo I), preventing DNA religation [2].[3]
-
Components: Supercoiled plasmid DNA (pBR322), Recombinant Human Topo I, Assay Buffer.
-
Reaction: Mix DNA (0.25
g) + Topo I (1 U) + Test Compound (graded concentrations). -
Incubation: 30 min at 37°C.
-
Analysis: Terminate reaction with SDS/Proteinase K. Run samples on a 1% agarose gel with Ethidium Bromide.
-
Interpretation:
-
Active: Presence of nicked (open circular) DNA or inhibition of relaxation (supercoiled band remains).
-
Inactive: Fully relaxed DNA ladder.
-
Data Analysis & Interpretation
Table 1: Expected Screening Metrics
| Parameter | Metric | Target Value | Interpretation |
| Potency | Indicates "hit" status for lead optimization. | ||
| Selectivity | Selectivity Index (SI) | ||
| Solubility | Precipitation | None | Visible crystals in media invalidate the assay. |
| Mechanism | DNA Unwinding | Present | Confirms intercalation/Topo inhibition mode of action. |
Screening Logic Diagram
Figure 2: Decision tree for the biological evaluation of quinoline derivatives.
References
-
Alonso, C., et al. (2018).[4] Novel topoisomerase I inhibitors.[3][4] Syntheses and biological evaluation of phosphorus substituted quinoline derivates. European Journal of Medicinal Chemistry.[4] Retrieved from [Link]
-
Afzal, O., et al. (2015). A review on anticancer potential of bioactive heterocycle quinoline.[1][5][6][4][7] European Journal of Medicinal Chemistry.[4] Retrieved from [Link]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
synthesis of quinoline-based ligands from 5,6-dibromoquinoline
Application Note & Protocol Guide
Introduction: The Quinoline Scaffold and the Strategic Value of 5,6-Dibromoquinoline
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, heterocyclic structure is a key component in numerous bioactive compounds, including antimalarials (e.g., chloroquine), antibacterials, and kinase inhibitors. Furthermore, quinoline-based ligands are extensively used in coordination chemistry, catalysis, and the development of chemosensors due to their excellent chelating properties.
5,6-Dibromoquinoline serves as a highly versatile and strategic starting material for the synthesis of complex quinoline derivatives. The presence of two bromine atoms at distinct positions (C5 and C6) on the benzo ring of the quinoline system allows for selective, sequential functionalization. This di-halogenated platform enables the introduction of diverse chemical moieties through well-established palladium-catalyzed cross-coupling reactions, providing a modular approach to building a library of novel ligands with tailored electronic and steric properties.
This guide provides detailed protocols and the underlying chemical principles for the synthesis of advanced quinoline-based ligands starting from 5,6-dibromoquinoline, focusing on Suzuki and Sonogashira cross-coupling reactions.
Synthetic Strategies: A Modular Approach to Ligand Diversification
The differential reactivity of the C-Br bonds at the 5 and 6 positions is subtle, but can sometimes be exploited for selective mono-functionalization under carefully controlled conditions. However, the most common and robust strategy involves a stepwise, two-fold substitution, allowing for the creation of asymmetric ligands. The general workflow involves a first cross-coupling reaction to introduce a functional group at one position, followed by purification and a second, different cross-coupling reaction at the remaining position.
Core Reactions & Mechanistic Rationale
-
Suzuki-Miyaura Cross-Coupling: This reaction is ideal for forming C-C bonds by coupling the C-Br position with an organoboron reagent (e.g., a boronic acid or ester).
-
Why it's used: The reaction is highly tolerant of a wide range of functional groups, and the boronic acid reagents are generally stable, commercially available, and environmentally benign.
-
Catalyst System: A typical system consists of a Palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand) and a base (e.g., K₂CO₃, Cs₂CO₃). The base is crucial for the transmetalation step of the catalytic cycle.
-
-
Sonogashira Cross-Coupling: This reaction efficiently creates C-C bonds between the C-Br position and a terminal alkyne.
-
Why it's used: It introduces a linear and rigid alkynyl linker, which is valuable for constructing conjugated systems, molecular wires, or ligands with specific geometric constraints.
-
Catalyst System: The reaction is co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). A base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is required as both the solvent and to neutralize the HBr byproduct.
-
Workflow Visualization
The following diagram illustrates the general, sequential approach to synthesizing asymmetrically substituted quinoline ligands from the 5,6-dibromo precursor.
Caption: Sequential functionalization workflow for 5,6-dibromoquinoline.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and organic solvents are hazardous and should be handled with care.
Protocol 1: Mono-Suzuki Cross-Coupling of 5,6-Dibromoquinoline
This protocol details the synthesis of 5-bromo-6-(pyridin-3-yl)quinoline, a common intermediate for further functionalization.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5,6-Dibromoquinoline | C₉H₅Br₂N | 286.95 | 1.0 | 287 mg |
| Pyridin-3-ylboronic acid | C₅H₆BNO₂ | 122.92 | 1.2 | 147 mg |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 415 mg |
| Toluene | C₇H₈ | - | - | 10 mL |
| Ethanol | C₂H₅OH | - | - | 2.5 mL |
| Water | H₂O | - | - | 2.5 mL |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5,6-dibromoquinoline (287 mg, 1.0 mmol), pyridin-3-ylboronic acid (147 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add the solvent mixture of toluene (10 mL), ethanol (2.5 mL), and water (2.5 mL).
-
Purge the flask with argon or nitrogen for 15 minutes to create an inert atmosphere. This step is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure 5-bromo-6-(pyridin-3-yl)quinoline.
Protocol 2: Sonogashira Cross-Coupling of a Mono-Substituted Intermediate
This protocol describes the subsequent functionalization of 5-bromo-6-(pyridin-3-yl)quinoline with an alkyne.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5-Bromo-6-(pyridin-3-yl)quinoline | C₁₄H₉BrN₂ | 285.14 | 1.0 | 285 mg |
| Phenylacetylene | C₈H₆ | 102.13 | 1.5 | 153 mg (168 µL) |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.06 | 11 mg |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | - | 10 mL |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | - | - | 5 mL |
Step-by-Step Procedure:
-
Add 5-bromo-6-(pyridin-3-yl)quinoline (285 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11 mg, 0.06 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous THF (5 mL) and triethylamine (10 mL) via syringe.
-
Add phenylacetylene (168 µL, 1.5 mmol) dropwise to the stirring solution.
-
Heat the reaction mixture to 60 °C and stir for 8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Remove the triethylamine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM, 30 mL) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl, 2 x 15 mL) to remove copper salts, followed by water (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the final ligand, 5-(phenylethynyl)-6-(pyridin-3-yl)quinoline.
Characterization and Data
The identity and purity of the synthesized ligands must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡C stretch of the alkyne (~2100-2260 cm⁻¹).
Expected Results Summary:
| Starting Material | Coupling Partner | Reaction Type | Product | Typical Yield |
| 5,6-Dibromoquinoline | Pyridin-3-ylboronic acid | Suzuki | 5-Bromo-6-(pyridin-3-yl)quinoline | 70-85% |
| 5-Bromo-6-(pyridin-3-yl)quinoline | Phenylacetylene | Sonogashira | 5-(Phenylethynyl)-6-(pyridin-3-yl)quinoline | 75-90% |
Applications of Substituted Quinoline Ligands
The modular nature of these synthetic routes allows for the creation of ligands for diverse applications:
-
Catalysis: Bidentate N,N-ligands derived from these methods are used in transition metal catalysis.
-
Chemosensors: The extended π-systems that can be constructed are often fluorescent and can be designed to selectively bind to metal ions, leading to a detectable change in their optical properties.
-
Medicinal Chemistry: The synthesized compounds serve as advanced intermediates for the development of novel therapeutic agents, particularly kinase inhibitors and anti-cancer drugs.
-
Macrocycle Synthesis: The di-functionalized quinolines can be used as building blocks for constructing complex macrocyclic structures with unique host-guest properties.
References
-
Title: Synthesis of dibromo-N-alkylquinolinium salts and their use in the construction of quinoline-based macrocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of 5,6-Disubstituted Quinolines via Sequential Palladium-Catalyzed Suzuki Cross-Coupling Reactions Source: Synfacts URL: [Link]
-
Title: Synthesis of 5,6,8-Trisubstituted Quinolines via Sequential Palladium-Catalyzed Reactions Source: Organic Letters URL: [Link]
Application Note & Protocol: Regioselective Functionalization of 5,6-Dibromoquinoline via Lithiation-Halogen Exchange
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with functionalized derivatives forming the core of numerous therapeutic agents and organic electronic materials. This application note provides a detailed protocol for the regioselective monolithiation of 5,6-dibromoquinoline, a versatile building block for complex molecular architectures. We delve into the mechanistic principles governing the selective halogen-metal exchange at the C-5 position, offering a step-by-step experimental guide from setup to purification. This document is intended for researchers in synthetic organic chemistry and drug development, providing the technical insights necessary for the successful synthesis of 5-functionalized-6-bromoquinolines.
Introduction: The Strategic Importance of 5,6-Disubstituted Quinolines
Quinoline and its derivatives are fundamental building blocks in synthetic chemistry. Their utility is underscored by their presence in a wide array of pharmaceuticals, including antimalarials (e.g., chloroquine), antibacterials, and kinase inhibitors used in oncology. The specific substitution pattern on the quinoline ring system dictates its biological activity and physical properties. 5,6-Disubstituted quinolines are particularly valuable intermediates, allowing for the introduction of diverse functionalities at two distinct positions, thereby enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
The selective functionalization of dihalogenated precursors like 5,6-dibromoquinoline presents a significant synthetic challenge. Direct electrophilic aromatic substitution often yields mixtures of isomers and lacks precise control. In contrast, halogen-metal exchange reactions, particularly using organolithium reagents, offer a powerful and highly regioselective pathway to generate a nucleophilic carbon center, which can then be trapped with a wide variety of electrophiles. This note focuses on the robust and reproducible monolithiation at the C-5 position, a critical transformation for accessing novel quinoline-based compounds.
Mechanistic Rationale: Achieving C-5 Regioselectivity
The key to the selective functionalization of 5,6-dibromoquinoline lies in the differential reactivity of the two bromine atoms towards halogen-metal exchange. The reaction with an organolithium reagent, such as n-butyllithium (n-BuLi), proceeds preferentially at the C-5 position.
This regioselectivity is primarily governed by a combination of electronic and steric factors:
-
Inductive Effect: The electron-withdrawing nitrogen atom in the quinoline ring exerts a significant acidifying effect on the adjacent protons. This influence extends to the C-5 position, making the C-5 bromine more susceptible to attack by the nucleophilic organolithium reagent compared to the C-6 bromine. This is a well-established principle in the chemistry of halogenated heterocycles.
-
Kinetic Control: The reaction is conducted at very low temperatures (typically -78 °C). At this temperature, the reaction is under kinetic control, meaning the product that is formed fastest is the one that predominates. The C-5 position is kinetically favored for lithiation due to the electronic factors mentioned above. Warming the reaction mixture can lead to equilibration or side reactions, such as dilithiation or intermolecular reactions.
The resulting intermediate, 5-lithio-6-bromoquinoline, is a potent nucleophile that can react with a diverse range of electrophiles (E+) to yield the desired 5-substituted product, leaving the C-6 bromine intact for subsequent cross-coupling reactions or other transformations.
Visualizing the Reaction Pathway
The following diagram illustrates the workflow for the selective C-5 functionalization.
Caption: Workflow for C-5 selective lithiation and electrophilic quench.
Detailed Experimental Protocol
This protocol describes the selective monolithiation of 5,6-dibromoquinoline and subsequent trapping with an electrophile. Extreme caution is required. Organolithium reagents are pyrophoric and react violently with water. All procedures must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5,6-Dibromoquinoline | >98% | Sigma-Aldrich | |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Store under inert gas. Titrate before use. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma | Use freshly distilled or from a solvent system. |
| Electrophile (e.g., DMF, I₂) | Reagent Grade | Various | Ensure it is anhydrous. |
| Saturated aq. NH₄Cl solution | ACS Grade | Fisher Scientific | For quenching the reaction. |
| Diethyl ether / Ethyl acetate | ACS Grade | Various | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Various | For drying organic layers. |
Equipment Setup
-
Three-neck round-bottom flask, oven-dried and cooled under an inert atmosphere.
-
Magnetic stirrer and stir bar.
-
Inert gas manifold (Argon or Nitrogen) with bubbler.
-
Septa for all flask openings.
-
Syringes and needles for liquid transfers.
-
Low-temperature thermometer.
-
Dry ice/acetone bath (-78 °C).
Step-by-Step Procedure
-
Preparation: Assemble the glassware while hot from the oven and allow it to cool under a stream of inert gas. Equip the three-neck flask with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.
-
Dissolution: To the flask, add 5,6-dibromoquinoline (1.0 equiv). Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (approx. 0.1 M concentration) via syringe.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes. It is critical to keep the internal temperature below -70 °C. A color change to a deep red or brown is typically observed, indicating the formation of the organolithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes after the addition is complete to ensure full conversion to the lithiated intermediate.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 equiv) dropwise, again ensuring the temperature remains at -78 °C. The deep color of the organolithium intermediate should dissipate upon addition of the electrophile.
-
Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Once at room temperature, cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-substituted-6-bromoquinoline.
Representative Applications & Data
The 5-lithio-6-bromoquinoline intermediate is a versatile precursor for a variety of functional groups. The table below summarizes typical outcomes for reactions with different electrophiles as reported in the literature.
| Electrophile (E+) | Product (5-Substituent) | Typical Yield | Reference |
| N,N-Dimethylformamide (DMF) | -CHO (Aldehyde) | 70-85% | |
| Iodine (I₂) | -I (Iodide) | >90% | |
| Trimethyl borate (B(OMe)₃) | -B(OH)₂ (Boronic acid) | 60-75% | |
| Carbon dioxide (CO₂, solid) | -COOH (Carboxylic acid) | ~70% |
Troubleshooting and Key Considerations
-
Low Yield: Often caused by moisture in the reaction or impure reagents. Ensure all glassware is rigorously dried and solvents are anhydrous. Titrate the n-BuLi solution before use to confirm its concentration.
-
Formation of Side Products: If the n-BuLi is added too quickly or the temperature rises, dilithiation or other side reactions can occur. Slow, controlled addition at -78 °C is crucial.
-
Incomplete Reaction: If the starting material is recovered, it may indicate insufficient n-BuLi or a deactivated reagent. Ensure at least 1.05 equivalents are used.
Conclusion
The selective lithiation of 5,6-dibromoquinoline via halogen-metal exchange is a robust and high-yielding method for accessing valuable 5-substituted-6-bromoquinoline intermediates. The protocol's success hinges on strict adherence to anhydrous and anaerobic conditions and precise temperature control. By leveraging the inherent electronic properties of the quinoline ring, this strategy provides a reliable platform for the synthesis of complex molecules for applications in drug discovery and materials science.
References
Application Notes & Protocols: C-H Activation Strategies Utilizing the 5,6-Dibromoquinoline Scaffold
Introduction: The Strategic Value of C-H Activation on Privileged Scaffolds
In the landscape of modern drug discovery and materials science, the demand for molecular complexity and synthetic efficiency has never been greater. Transition metal-catalyzed C-H activation has emerged as a transformative strategy, offering an atom- and step-economic alternative to traditional cross-coupling methods that rely on pre-functionalized starting materials.[1][2] This approach allows for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, streamlining synthetic pathways and enabling late-stage functionalization of complex molecules.[3][4]
The quinoline core is a quintessential "privileged structure," a scaffold found in numerous natural products and blockbuster pharmaceuticals, exhibiting a wide spectrum of biological activities from anticancer to antimalarial.[5][6][7] The 5,6-dibromoquinoline scaffold, in particular, presents a unique platform for synthetic innovation. While the bromine atoms serve as classical handles for traditional cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), they also electronically modify the quinoline ring, influencing the regioselectivity of C-H activation at other positions. This dual reactivity allows for orthogonal synthetic strategies, where C-H bonds can be functionalized in the presence of C-Br bonds, and vice versa, paving the way for the rapid generation of diverse molecular libraries from a single, versatile starting material.[8][9]
This guide provides detailed protocols and mechanistic insights for three distinct, field-proven C-H activation strategies applied to the 5,6-dibromoquinoline scaffold: Palladium-catalyzed direct arylation, Rhodium-catalyzed C-H annulation, and Iridium-catalyzed C-H borylation.
Strategy I: Palladium-Catalyzed C-8 Direct Arylation
Palladium-catalyzed direct arylation is a powerful method for forging C-C bonds, circumventing the need for organometallic reagents.[10][11] On the quinoline scaffold, the reaction is often directed by the endocyclic nitrogen atom, which coordinates to the metal center and facilitates C-H cleavage at the proximal C-8 position.[12] This reaction proceeds with high regioselectivity, leaving the C-Br bonds at the 5 and 6 positions intact for subsequent transformations.
Mechanistic Rationale & Workflow
The catalytic cycle is generally believed to proceed via a Concerted Metalation-Deprotonation (CMD) mechanism.[13] The quinoline nitrogen acts as a directing group, forming a palladacycle intermediate at the C-8 position.[14] This intermediate then reacts with an aryl halide through oxidative addition, followed by reductive elimination to furnish the C-8 arylated product and regenerate the active Pd(0) catalyst.[15] The use of a carboxylate additive, such as pivalic acid, is crucial as it facilitates the C-H activation step by acting as a proton shuttle.[11]
}
Figure 1: Palladium-catalyzed direct C-H arylation cycle.
Experimental Protocol: C-8 Arylation of 5,6-Dibromoquinoline
This protocol describes the direct arylation of 5,6-dibromoquinoline with 4-bromoacetophenone.
Materials:
-
5,6-Dibromoquinoline (1.0 equiv, 287 mg, 1.0 mmol)
-
4-Bromoacetophenone (1.2 equiv, 239 mg, 1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%, 11.2 mg)
-
Tricyclohexylphosphine (PCy₃, 10 mol%, 28 mg)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv, 276 mg, 2.0 mmol)
-
Pivalic Acid (PivOH, 0.3 equiv, 31 mg, 0.3 mmol)
-
Anhydrous N,N-Dimethylacetamide (DMA), 3 mL
-
Schlenk flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 5,6-dibromoquinoline, 4-bromoacetophenone, Pd(OAc)₂, PCy₃, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMA (3 mL) and pivalic acid via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, 8-(4-acetylphenyl)-5,6-dibromoquinoline.
Data Summary & Field Insights
The choice of a bulky, electron-rich phosphine ligand like PCy₃ is critical for promoting the reductive elimination step. The substoichiometric amount of pivalic acid is key to achieving efficient C-H activation at lower temperatures and shorter reaction times.[11]
| Aryl Bromide Partner | Catalyst System | Solvent | Yield (%) | Notes |
| 4-Bromoacetophenone | Pd(OAc)₂ / PCy₃ | DMA | 75-85% | High regioselectivity for C-8. |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / SPhos | Dioxane | 70-80% | SPhos can be an effective alternative ligand. |
| 2-Bromopyridine | Pd(OAc)₂ / PCy₃ | DMA | 65-75% | Heteroaryl bromides are also viable coupling partners. |
Strategy II: Rhodium-Catalyzed C-H Activation and [4+2] Annulation
Rhodium(III) catalysis enables a distinct mode of reactivity, typically involving a concerted metalation-deprotonation pathway to form a robust five-membered rhodacycle intermediate.[16] This strategy is exceptionally powerful for annulation reactions, where coupling partners like alkynes or alkenes are used to construct new fused ring systems.[17][18] This approach transforms the planar quinoline core into a more complex, three-dimensional architecture highly valued in medicinal chemistry.
Mechanistic Rationale & Workflow
The reaction is initiated by the coordination of the Rh(III) catalyst (e.g., [Cp*RhCl₂]₂) to the quinoline nitrogen. This is followed by C-H activation at the C-8 position to form a rhodacycle. The coordinated alkyne then inserts into the Rh-C bond. Subsequent reductive elimination constructs the new six-membered ring and regenerates a Rh(I) species, which is re-oxidized to Rh(III) by a copper or silver salt to complete the catalytic cycle.
}
Figure 2: Rhodium-catalyzed C-H annulation cycle.
Experimental Protocol: Synthesis of a Fused Polycycle via Annulation
This protocol details the annulation of 5,6-dibromoquinoline with diphenylacetylene.
Materials:
-
5,6-Dibromoquinoline (1.0 equiv, 144 mg, 0.5 mmol)
-
Diphenylacetylene (1.2 equiv, 107 mg, 0.6 mmol)
-
[Cp*RhCl₂]₂ (2.5 mol%, 7.7 mg)
-
Copper(II) Acetate (Cu(OAc)₂, 2.0 equiv, 182 mg, 1.0 mmol)
-
Anhydrous 1,2-Dichloroethane (DCE), 2 mL
-
Schlenk tube, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
In a dry Schlenk tube, combine 5,6-dibromoquinoline, diphenylacetylene, [Cp*RhCl₂]₂, and Cu(OAc)₂.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DCE (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (DCM, 15 mL).
-
Filter the mixture through a short plug of silica gel, eluting with DCM to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford the target 2,3-dibromo-7,8-diphenyl-1,10-phenanthroline.
Data Summary & Field Insights
The Cp* (pentamethylcyclopentadienyl) ligand is essential for stabilizing the rhodium center and promoting the catalytic cycle.[16] Copper(II) acetate often serves as both a re-oxidant for the rhodium catalyst and a scavenger for any anionic ligands that might inhibit the reaction.
| Alkyne Coupling Partner | Catalyst System | Oxidant | Yield (%) | Notes |
| Diphenylacetylene | [CpRhCl₂]₂ | Cu(OAc)₂ | 80-90% | Symmetrical alkynes generally give high yields. |
| 1-Phenyl-1-propyne | [CpRhCl₂]₂ | Cu(OAc)₂ | 65-75% | Unsymmetrical alkynes can lead to regioselectivity issues. |
| Diethyl acetylenedicarboxylate | [Cp*RhCl₂]₂ | AgSbF₆ | 70-80% | Silver salts can be used as halide scavengers. |
Strategy III: Iridium-Catalyzed C-H Borylation for Versatile Functionalization
Iridium-catalyzed C-H borylation is a premier method for installing a boronic ester (e.g., Bpin) group onto an aromatic core.[19] This transformation is prized for its broad functional group tolerance and its unique regioselectivity, which is primarily governed by sterics.[20] For the quinoline scaffold, this often directs borylation to the sterically most accessible positions, providing a complementary strategy to the electronically or coordination-driven methods of palladium and rhodium. The resulting boronic ester is a versatile synthetic handle, readily participating in subsequent Suzuki cross-coupling reactions.[21]
Mechanistic Rationale & Workflow
The process is a two-stage functionalization. First, an active Iridium(III) catalyst, typically generated in situ, selectively activates a C-H bond and transfers a boryl group from a diboron reagent like B₂pin₂. The regioselectivity is dictated by minimizing steric hindrance, often favoring positions distant from existing substituents. In the second stage, the isolated borylated quinoline is subjected to standard palladium-catalyzed Suzuki cross-coupling conditions with an aryl halide to form a new C-C bond.[22]
}
Figure 3: Two-step C-H borylation and Suzuki coupling workflow.
Experimental Protocol: Two-Step C-H Borylation and Suzuki Coupling
Protocol 4.2.1: Iridium-Catalyzed C-H Borylation
Materials:
-
5,6-Dibromoquinoline (1.0 equiv, 287 mg, 1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv, 381 mg, 1.5 mmol)
-
[Ir(cod)OMe]₂ (1.5 mol%, 10 mg)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen, 3 mol%, 7 mg)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Schlenk flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Add 5,6-dibromoquinoline, B₂pin₂, [Ir(cod)OMe]₂, and tmphen to a dry Schlenk flask under nitrogen.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the borylated quinoline isomer(s). Note: Regioselectivity may yield a mixture of products, primarily at C-3 and C-7.
Protocol 4.2.2: Suzuki Cross-Coupling of Borylated Quinoline
Materials:
-
Borylated 5,6-dibromoquinoline (from step 1, 1.0 equiv)
-
Aryl Halide (e.g., 1-bromo-3,5-dimethylbenzene, 1.1 equiv)
-
[Pd(PPh₃)₄] (5 mol%)
-
Aqueous Sodium Carbonate Solution (2 M, 3.0 equiv)
-
Toluene/Ethanol mixture (4:1), 5 mL
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the borylated quinoline, aryl halide, and [Pd(PPh₃)₄].
-
Add the toluene/ethanol solvent mixture followed by the aqueous Na₂CO₃ solution.
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 6 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the final functionalized product.
Data Summary & Field Insights
The choice of ligand in Ir-catalyzed borylation is paramount for controlling regioselectivity.[23] Sterically hindered bipyridine or phenanthroline ligands are commonly used to direct the borylation away from the most sterically congested positions. This method's power lies in its ability to generate a stable, isolable intermediate that can be used as a building block in a multitude of subsequent coupling reactions.[20]
| Borylation Position | Subsequent Aryl Halide | Catalyst System | Yield (Suzuki) | Notes |
| C-3 | 1-Iodo-4-nitrobenzene | [Pd(PPh₃)₄] | 85-95% | Electron-deficient halides couple efficiently. |
| C-7 | 2-Bromothiophene | PdCl₂(dppf) | 80-90% | dppf is a robust ligand for heteroaryl couplings. |
| C-3/C-7 Mixture | 4-Bromoanisole | [Pd(PPh₃)₄] | 80-90% | The product will be a mixture of isomers if the borylated intermediate was not separated. |
Conclusion
The 5,6-dibromoquinoline scaffold is a remarkably versatile platform for developing complex molecular architectures. By leveraging a suite of transition metal-catalyzed C-H activation strategies, researchers can selectively functionalize different positions on the quinoline core with precision and efficiency. The methods outlined here—palladium-catalyzed C-8 arylation, rhodium-catalyzed C-8 annulation, and sterically-driven iridium-catalyzed borylation—are not merely academic exercises; they are robust, reproducible protocols that provide access to novel chemical space. The strategic interplay between direct C-H functionalization and the classical reactivity of the C-Br bonds empowers chemists in drug discovery and materials science to build better molecules, faster.
References
- ChemRxiv.
- PMC.
- ACS Central Science.
- Brandeis University. 1,3‐Dipolar cycloaddition reaction: Synthesis of novel 5,6‐dehydronorcantharidin derivatives of substituted aromatic amines with potential antitumor activities.
- PubMed.
- ACS Publications - American Chemical Society. Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines | Organometallics.
- ResearchGate.
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- YouTube.
- Organic & Biomolecular Chemistry (RSC Publishing).
- Functionalization of Carbon Bonds.
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
- PMC.
- PMC.
- YouTube.
- PMC. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
- Chemical Communications (RSC Publishing). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
- PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
- Sigma-Aldrich.
- Chemical Science (RSC Publishing). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity.
- PubMed. A one-pot double C-H activation palladium catalyzed route to a unique class of highly functionalized thienoisoquinolines.
- ResearchGate. One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | Request PDF.
- PMC. Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand.
- Universidad de La Rioja. Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles.
- ResearchGate. Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines | Request PDF.
- MDPI.
- ResearchGate.
- NIH.
- Wikipedia. Cross-coupling reaction.
- ResearchGate. Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity.
- ResearchGate.
- PMC. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole.
- PubMed. The application of multi-component reactions in drug discovery.
- YouTube. Palladium Cross-Coupling Reactions 1. An Introduction.
- Chemistry LibreTexts. 2.
- PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- MDPI. Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers.
- MDPI.
- PMC. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity.
- Organic Chemistry Portal. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds.
- MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.
- PMC.
- YouTube.
- PubMed.
- Journal of the American Chemical Society.
- PMC - NIH. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
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Troubleshooting & Optimization
separating 5,6-dibromoquinoline from 5,8-dibromoquinoline isomer
Topic: Separating 5,6-dibromoquinoline from 5,8-dibromoquinoline
Audience: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical assistance for the challenging separation of 5,6-dibromoquinoline and 5,8-dibromoquinoline positional isomers. Drawing from established principles of isomer separation and practical laboratory experience, this resource offers troubleshooting advice and detailed protocols to enhance your purification success.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 5,6- and 5,8-dibromoquinoline so challenging?
A1: Positional isomers, such as 5,6- and 5,8-dibromoquinoline, possess the same molecular formula and weight, leading to very similar physical properties like boiling point and solubility. The subtle differences in their dipole moments and crystal lattice energies, arising from the different bromine substitution patterns, are the key to their separation. The proximity of the bromine atoms in 5,6-dibromoquinoline compared to the more distant substitution in the 5,8-isomer influences their polarity and how they interact with stationary phases in chromatography or form crystal structures.
Q2: What are the primary methods for separating these isomers?
A2: The most effective techniques for separating positional isomers like these are primarily:
-
Column Chromatography: Exploits differences in polarity.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution version of column chromatography.
-
Fractional Crystallization: Relies on slight differences in solubility in a given solvent.[1]
The choice of method depends on the scale of the separation, the required purity, and the available equipment.
Q3: How can I quickly assess the purity of my separated fractions?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative analysis of fractions. A well-chosen TLC solvent system can often resolve the two isomers, allowing you to track the separation progress in real-time. For more quantitative assessment, Gas Chromatography (GC) or HPLC are recommended. A study on chlorinated quinolines demonstrated successful separation and quantification using GC with a trifluoropropyl silicone (QF-1) column.[2][3]
Troubleshooting Guide: Column Chromatography
Column chromatography is a widely used technique for separating isomers.[4][5] Success hinges on optimizing the stationary phase, mobile phase, and column packing.
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| Poor or no separation of isomers (co-elution). | Incorrect Solvent System: The mobile phase polarity is either too high or too low, resulting in both isomers moving at the same rate. | Systematic Solvent Screening: Use TLC to test various solvent systems of differing polarities. A good starting point for non-polar compounds is a hexane/ethyl acetate or hexane/dichloromethane gradient. The desired material should have an Rf of about 0.35 for optimal separation.[6] |
| Inappropriate Stationary Phase: The adsorbent (e.g., silica gel, alumina) may not have sufficient selectivity for the isomers. | Stationary Phase Selection: Silica gel is a good first choice due to its slightly acidic nature. If separation is still poor, consider using alumina (neutral or basic). The choice can influence the separation of polar compounds.[7] | |
| Broad or tailing peaks. | Poor Column Packing: Channels or cracks in the adsorbent bed lead to an uneven flow of the mobile phase. | Proper Packing Technique: Ensure a homogenous, bubble-free slurry when packing the column. Gently tap the column during packing to settle the adsorbent evenly.[6] |
| Sample Overload: Too much sample has been loaded onto the column. | Reduce Sample Load: As a general rule, the weight of the adsorbent should be 20-50 times the sample weight.[6] | |
| Low recovery of material. | Irreversible Adsorption: The compounds may be binding too strongly to the stationary phase. | Use a More Polar Eluent: Gradually increase the polarity of the mobile phase to elute strongly adsorbed compounds. If using silica gel, consider switching to a less acidic stationary phase. |
Workflow for Column Chromatography Separation
Caption: Workflow for Isomer Separation by Column Chromatography.
Troubleshooting Guide: Fractional Crystallization
Fractional crystallization is a powerful technique for purifying solids based on differences in their solubility.[1][8] The success of this method depends on finding a suitable solvent in which the two isomers have different solubilities at different temperatures.[9]
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| Both isomers crystallize out together. | Solvent Choice: The solvent may not provide sufficient solubility differentiation between the isomers. | Solvent Screening: Experiment with a range of solvents with varying polarities. A good crystallization solvent will dissolve the compound when hot but not when cold.[9] Consider binary solvent systems (e.g., ethanol/water, hexane/acetone). |
| No crystals form upon cooling. | Solution is too dilute: The concentration of the solute is below its saturation point even at low temperatures. | Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration. |
| Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred. | Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired pure isomer. | |
| Oiling out: The compound separates as a liquid instead of a solid. | Cooling too quickly: Rapid cooling can lead to the formation of an oil rather than crystals. | Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] |
| Inappropriate Solvent: The boiling point of the solvent may be too high, or the compound's melting point is below the boiling point of the solvent. | Choose a Lower-Boiling Solvent: Select a solvent with a lower boiling point. |
Experimental Protocol for Fractional Crystallization
-
Solvent Selection: Through small-scale trials, identify a solvent that dissolves the isomer mixture at its boiling point but in which one isomer is significantly less soluble at a lower temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the isomer mixture in the minimum amount of the hot solvent to form a saturated solution.[1]
-
Slow Cooling: Allow the flask to cool slowly to room temperature. The isomer with the lower solubility should begin to crystallize.[8]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.[1]
-
Analysis: Analyze the purity of the crystals and the filtrate by TLC, GC, or HPLC.
-
Repeat: Repeat the crystallization process with the collected crystals to improve purity. The filtrate can also be concentrated and recrystallized to isolate the other isomer.
Advanced Technique: High-Performance Liquid Chromatography (HPLC)
For high-purity separations, especially on an analytical or semi-preparative scale, reversed-phase HPLC (RP-HPLC) is often the method of choice.[10]
Key Considerations for HPLC Method Development
-
Column Choice: A C18 column is a common starting point for reversed-phase separations.
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[10] The separation of quinoline derivatives has been successfully achieved using an acetonitrile/water mobile phase.[11]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of closely related isomers.[12]
-
Temperature Control: Operating the column at an elevated temperature (e.g., 50 °C) can improve peak shape and reduce backpressure.[10]
Illustrative HPLC Workflow
Caption: HPLC Method Development and Execution Workflow.
References
-
Rossi, F. M., & Kao, J. P. (1997). Practical method for the multigram separation of the 5- and 6-isomers of carboxyfluorescein. Bioconjugate chemistry, 8(4), 495–497. [Link]
-
Ito, Y. (2005). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1083(1-2), 147-153. [Link]
-
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(16), 4933. [Link]
-
Berthod, A., et al. (2000). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 888(1-2), 51-63. [Link]
-
ResearchGate. (2011). Separation of the cresol isomers by stripping crystallization. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link]
-
Goodley, P. C., & Gordon, M. (1972). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 10(8), 532–534. [Link]
-
PubMed. (1987). Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative. [Link]
-
PubChem. (n.d.). 4,6-Dibromoquinoline. [Link]
-
Oxford Academic. (1972). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
PubChem. (n.d.). 2,8-Dibromoquinoline. [Link]
-
MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. [Link]
-
PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
ResearchGate. (2009). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. [Link]
-
Atlantis Press. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]
-
YouTube. (2020). Recrystallization. [Link]
-
PubChem. (n.d.). 8-Quinolinol, 5-bromo-. [Link]
-
PubMed. (1997). Practical method for the multigram separation of the 5- and 6-isomers of carboxyfluorescein. [Link]
-
PubChem. (n.d.). 5,6-Dihydroquinoline. [Link]
-
PubMed. (2001). 5(6)-carboxyfluorescein revisited: new protecting group, separation of isomers, and their spectral properties on oligonucleotides. [Link]
-
DergiPark. (2022). The study on QSAR and relations between molecular descriptors of 5, 8- quinolinequinone derivatives. [Link]
-
Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F. [Link]
-
MDPI. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]
-
PubChem. (n.d.). 2,4-Dibromoquinoline. [Link]
-
PMC. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. [Link]
-
YouTube. (2023). MCAT Organic Chemistry: Column Chromatography. [Link]
-
Royal Society of Chemistry. (1973). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. [Link]
-
PubChem. (n.d.). 5-Bromoquinoline. [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. [Link]
-
PubChem. (n.d.). 5-Nitroquinoline. [Link]
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Technical Support Center: Purification of 5,6-Dibromoquinoline by Column Chromatography
Welcome to the technical support center for the purification of 5,6-dibromoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally similar halogenated quinolines. Here, we address common issues in a practical, question-and-answer format, grounded in established chromatographic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase and mobile phase to start with for purifying 5,6-dibromoquinoline?
A1: For a moderately polar compound like 5,6-dibromoquinoline, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase.[1][2] The quinoline nitrogen provides a polar site for interaction, while the dibrominated aromatic rings contribute to its moderate polarity.
The selection of the mobile phase is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[3]
-
Starting Point: A good initial solvent system to test is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.
-
Optimization Goal: Adjust the solvent ratio to achieve a retardation factor (Rf) value for 5,6-dibromoquinoline between 0.2 and 0.4 on a TLC plate.[4] This range is optimal because it ensures the compound moves through the column efficiently without eluting too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).[4][5] The relationship between Rf and column volumes (CV) needed for elution is CV = 1/Rf.[4] An Rf in this target window provides the best balance for achieving good separation.
Q2: My 5,6-dibromoquinoline is colorless. How can I monitor the column's progress and identify the correct fractions?
A2: Since 5,6-dibromoquinoline is colorless, you cannot rely on visual tracking. The standard and most reliable method is to collect sequential fractions and analyze them using TLC.[3][6]
Workflow:
-
Collect small, uniform fractions of the eluent (e.g., 10-20 mL per tube).
-
Spot each fraction (or every few fractions) onto a TLC plate alongside a spot of your crude starting material and a pure standard if available.
-
Develop the TLC plate using the same mobile phase as the column.
-
Visualize the spots under a UV lamp (typically at 254 nm), as aromatic compounds like quinolines are UV-active.
-
Combine the fractions that show a single, pure spot corresponding to the Rf of 5,6-dibromoquinoline.
For automated systems, a UV detector can be used to monitor the eluent stream in real-time, generating a chromatogram that shows peaks as compounds elute.[7]
Q3: I'm observing significant peak tailing in my fractions. What causes this and how can I fix it?
A3: Peak tailing for nitrogen-containing heterocyclic compounds like quinolines on silica gel is often due to strong, non-ideal interactions between the basic nitrogen atom and acidic silanol groups (Si-OH) on the silica surface.[8] This can be mitigated in several ways:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to compete with your compound for the acidic sites. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.
-
Deactivating the Stationary Phase: If the issue persists, you can use a deactivated silica gel. This can be prepared by treating standard silica gel with a silylating agent, or you can consider using a different stationary phase altogether, such as neutral alumina.[5][9]
-
Check for Overloading: Injecting too much sample can saturate the stationary phase at the top of the column, leading to tailing. A general rule of thumb for a standard separation is to use a silica-to-sample weight ratio of at least 30:1, increasing to 100:1 or more for difficult separations.[10]
Troubleshooting Guide
This section addresses specific experimental failures with a systematic approach to diagnosis and resolution.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Compound Elutes | 1. Mobile phase is too non-polar. 2. Compound has degraded on the column. 3. Compound is highly polar and irreversibly adsorbed. | 1. Increase solvent polarity. Gradually increase the percentage of the polar component (e.g., ethyl acetate). If still unsuccessful, try a stronger solvent like dichloromethane/methanol.[9]2. Test for stability. Perform a 2D TLC. Spot the compound, run the plate, dry it, then rotate it 90 degrees and run again in the same solvent. If the spot's Rf changes or streaking occurs, degradation is likely.[11] Consider using a less acidic stationary phase like neutral alumina.[5][9]3. Perform a "methanol purge." Flush the column with 100% methanol to elute highly retained substances.[11] |
| Poor Separation / Mixed Fractions | 1. Poorly packed column. (Channeling, air bubbles)2. Suboptimal mobile phase. (Rf values of components are too close)3. Sample band was too wide. (Sample loaded in too much solvent) | 1. Repack the column. Ensure the silica slurry is homogenous and allowed to settle evenly. Gently tap the column during packing to remove air pockets. The top surface of the silica and the protective sand layer must be perfectly flat.[12][13]2. Re-optimize the mobile phase with TLC. Test different solvent systems to maximize the difference in Rf (ΔRf) between your target compound and impurities.3. Use a more concentrated sample solution for loading. For wet loading, dissolve the sample in the minimum possible volume of solvent.[1] For better results, use dry loading: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[1][10] |
| Cracked or Dry Column Bed | 1. Solvent level dropped below the top of the stationary phase. 2. Heat generated from solvent interaction with silica. (Especially with polar solvents) | 1. Never let the column run dry. Always maintain a level of solvent above the silica bed. If a crack appears, the separation is compromised and the column must be repacked.2. Pre-saturate the silica. When packing, ensure the silica is fully slurried in the initial mobile phase. When switching to a more polar solvent system, introduce it gradually to manage any exothermic effects. |
| High Backpressure / Slow Flow Rate | 1. Silica particles are too fine. 2. Column frit is clogged. 3. Precipitation of the sample at the top of the column. | 1. Use a coarser grade of silica gel or apply gentle positive pressure (flash chromatography).2. Ensure the crude sample is filtered before loading to remove any particulate matter. If the column is clogged, it may be irreversible.[14]3. Check the solubility of your sample in the mobile phase. If it is poorly soluble, it can precipitate upon loading. Use the dry loading technique to mitigate this.[1] |
Troubleshooting Decision Tree
The following diagram provides a logical pathway for diagnosing and resolving common column chromatography issues.
Caption: Troubleshooting decision tree for column chromatography.
Detailed Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
This wet packing method is generally preferred as it minimizes the chances of air entrapment and channeling.[1]
-
Column Preparation: Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed. Add a ~1 cm layer of fine sand over the cotton plug.[10][12]
-
Prepare the Slurry: In a separate beaker, measure the required amount of silica gel (e.g., 50 g of silica for 1 g of crude product). Add the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the silica gel to form a free-flowing slurry. Stir gently to release trapped air bubbles.
-
Pack the Column: Add a few centimeters of the mobile phase to the column. Carefully and quickly pour the silica slurry into the column. Use a funnel to prevent the slurry from coating the sides.
-
Settle the Packing: Open the stopcock to allow the solvent to drain. As the solvent drains, gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed and dislodge any air bubbles.[10]
-
Finalize the Bed: Once the silica has settled into a stable bed, add another ~1 cm layer of sand on top to protect the silica surface from disturbance during sample and solvent addition.[12] Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the solvent level drop below this point at any time.
Protocol 2: Dry Loading the Sample
Dry loading is highly recommended for samples that have poor solubility in the mobile phase or when high resolution is required.[1]
-
Sample Adsorption: Dissolve your crude 5,6-dibromoquinoline (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add Silica: To this solution, add a small amount of silica gel (typically 2-3 times the weight of your crude product).
-
Evaporate Solvent: Thoroughly mix the slurry and then remove the solvent using a rotary evaporator until a fine, dry, free-flowing powder is obtained.
-
Load the Column: Carefully add the silica-adsorbed sample powder to the top of the prepared column.
-
Elute: Gently add the mobile phase and begin the elution process.
Purification Workflow Diagram
Caption: Standard workflow for purifying 5,6-dibromoquinoline.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Chromatography. Available from: [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Available from: [Link]
-
Organic Lab Techniques. (2022). Colorless Column. YouTube. Available from: [Link]
-
Wang, L., et al. (2018). Hydroxyl Radical Based Photocatalytic Degradation of Halogenated Organic Contaminants and Paraffin on Silica Gel. Environmental Science & Technology. Available from: [Link]
-
Study Mind. Chromatography and Rf Values (GCSE Chemistry). Available from: [Link]
-
Acta Crystallographica Section E. (2010). 6,8-Dibromoquinoline. National Institutes of Health. Available from: [Link]
-
Chemistry LibreTexts. (2022). Packing Normal Phase Columns. Available from: [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. Available from: [Link]
-
Chemistry LibreTexts. (2019). Chromatography Columns. Available from: [Link]
-
International Journal of Molecular Sciences. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. National Institutes of Health. Available from: [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization?. Available from: [Link]
-
Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. Available from: [Link]
-
COSMOSIL. Methods in Developing Mobile Phase Condition for C18 Column. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
Journal of Chromatography A. (2013). Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry. PubMed. Available from: [Link]
-
ResearchGate. (2013). What is a good way to select mobile phase in chromatography?. Available from: [Link]
-
Quora. (2018). How to test for colorless substances in chromatography. Available from: [Link]
-
BYJU'S. The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. Available from: [Link]
- Google Patents. (2013). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
-
Membrane Solutions. Preparation Silica Gel for Better Column Chromatography. Available from: [Link]
-
Axion Labs. HPLC problems with very polar molecules. Available from: [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Available from: [Link]
-
YouTube. (2023). Silica gel column preparation and compound purification. Available from: [Link]
-
National Institutes of Health. (2024). Chromatography. PubMed. Available from: [Link]
-
Quora. (2018). What is the importance of the RF value in chromatography?. Available from: [Link]
-
ResearchGate. (2019). How is the best way to pack a column?. Available from: [Link]
-
NASA Technical Reports Server. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. Available from: [Link]
-
YouTube. (2025). How to Select the Right Mobile Phase, Column, Chromatographic Parameters & Detector in HPLC. Available from: [Link]
-
University of Colorado Boulder, Organic Chemistry. Column Chromatography. Available from: [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Available from: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 14. agilent.com [agilent.com]
overcoming poor solubility of 5,6-dibromoquinoline in coupling reactions
Technical Support Center: 5,6-Dibromoquinoline Optimization
Topic: Overcoming Poor Solubility in Coupling Reactions Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide [v2.4]
Diagnostic & Core Analysis
The Problem: "Brick Dust" Aggregation
5,6-Dibromoquinoline exhibits poor solubility in standard organic solvents (THF, Et₂O, DCM) due to strong
-
Catalyst Poisoning: The catalyst (e.g., Pd(PPh₃)₄) dissolves, but the substrate remains a slurry. The active Pd(0) species aggregates into inactive Pd-black before it can undergo oxidative addition with the solid substrate.
-
Stalled Kinetics: Reaction rates are limited by the surface area of the solid, not the intrinsic electronics of the C-Br bond.
-
Purification Nightmares: Incomplete conversion leads to mixtures of starting material, mono-coupled, and bis-coupled products that are difficult to separate due to similar solubility profiles.
The Solution Strategy: We must transition from a heterogeneous slurry to a homogeneous solution or a micro-heterogeneous micellar system. This guide prioritizes solvent engineering and advanced surfactant technology over simple "superheating," which risks degrading regioselectivity (C5 vs. C6).
Solvent System Matrix
Select your solvent system based on your downstream purification capabilities and thermal requirements.
| Solvent System | Solubility Rating | Reaction Temp Limit | Pros | Cons |
| THF / Dioxane | ⭐ (Poor) | 66°C / 101°C | Standard workup; easy removal. | Not Recommended. Substrate often crashes out; requires high dilution (0.05 M). |
| Toluene | ⭐⭐⭐ (Good) | 110°C | Excellent for | Poor solubility for inorganic bases (K₂CO₃). Requires phase transfer catalyst (TBAB). |
| DMF / DMAc | ⭐⭐⭐⭐⭐ (Excellent) | 150°C+ | Dissolves "brick dust" effectively; stabilizes Pd species. | High boiling point makes removal difficult; aqueous workup can form emulsions. |
| TPGS-750-M / H₂O | ⭐⭐⭐⭐ (Advanced) | 25°C - 60°C | Green Chemistry. Micellar catalysis concentrates reagents. | Requires specific surfactant; product precipitates (filtration workup). |
Decision Tree: Optimization Workflow
Use this logic flow to determine the optimal reaction conditions for your specific constraints.
Caption: Workflow for selecting solvent systems based on solubility observations and regioselectivity requirements.
Detailed Protocols
Protocol A: The "Hot-Start" Method (For Toluene/DMF)
Best for: Maintaining regioselectivity (C5 > C6) while ensuring solubility.
Scientific Rationale: Adding the catalyst to a cold slurry of 5,6-dibromoquinoline results in the catalyst decomposing before the substrate dissolves. We must dissolve the substrate first.
-
Dissolution: Charge the flask with 5,6-dibromoquinoline, boronic acid (or amine), and base (e.g., K₃PO₄). Add the solvent system (e.g., Toluene:DMF 4:1).
-
Thermal Ramp: Heat the mixture to 80–90°C without the palladium catalyst. Stir rapidly (1000 rpm) until the solution is clear or nearly clear.
-
Catalyst Injection: Dissolve your catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos) in a small volume of the solvent. Inject this solution into the hot reaction mixture.
-
Reaction: Monitor by HPLC/LCMS.
-
Note: The C5 position (peri-position) is generally more reactive towards oxidative addition than C6, but high temperatures can erode this selectivity [1].
-
Protocol B: Micellar Catalysis (The "Lipshutz" Method)
Best for: Extreme insolubility and Green Chemistry compliance.
Scientific Rationale: Instead of dissolving the substrate in the bulk solvent, we use a surfactant (TPGS-750-M) to create lipophilic micelles. The dibromoquinoline and the coupling partner migrate into the micelle core, creating a locally high concentration (effectively "neat" conditions) while the bulk solvent remains water [2].
-
Preparation: Prepare a 2 wt % solution of TPGS-750-M in degassed water.
-
Charging: Add 5,6-dibromoquinoline and the coupling partner. They will not dissolve in the water but will emulsify upon stirring.
-
Catalyst: Add a lipophilic catalyst (e.g., Pd(dtbpf)Cl₂).
-
Conditions: Stir vigorously at 45–50°C . The reaction takes place inside the micelles.
-
Workup: The product often precipitates out of the water upon cooling, or can be extracted with a minimal amount of EtOAc.
Troubleshooting & FAQs
Q1: I see a black precipitate form immediately after adding the catalyst. What happened? A: This is "Pd-black." Your substrate was likely not fully dissolved, so the Pd(0) had no aryl halide to react with and aggregated.
-
Fix: Use Protocol A . Ensure the substrate is hot and dissolved before adding the Pd source. Alternatively, switch to a catalyst with a bulky, electron-rich ligand (like XPhos or SPhos) which stabilizes the Pd(0) species longer [3].
Q2: Regioselectivity is poor. I am getting a mixture of C5, C6, and bis-coupled products. A: 5,6-dibromoquinoline has two electrophilic sites. C5 is generally more reactive due to electronic activation, but C6 is less sterically hindered.
-
Fix: Lower the temperature. If solubility prevents this, use Protocol B (Micellar) . The micellar effect allows reactions to proceed at lower bulk temperatures (40–50°C), preserving the kinetic selectivity for C5 over C6 [2].
Q3: Can I use phase transfer catalysts (PTC) in Toluene? A: Yes. If you use Toluene/Water (biphasic), the inorganic base (K₂CO₃) stays in the water, and the substrate stays in the Toluene.
-
Fix: Add TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5-10 mol%). This shuttles the hydroxide/carbonate anion into the organic layer to activate the boronic acid (Suzuki) or deprotonate the amine (Buchwald) [4].
Q4: My product is stuck in the DMF/DMSO. How do I get it out? A: Avoid rotovapping DMF.
-
Fix: Pour the reaction mixture into a large excess of ice-cold water or brine . The organic product (likely lipophilic) should precipitate. Filter the solid. If it oils out, extract with Et₂O (which pulls less DMF than EtOAc).
References
-
Regioselective Suzuki Coupling of Dihalo-heterocycles
- Source: "Regioselective Suzuki coupling of 2,5-dibromo-3-hexylthiophene...
-
Citation:Beilstein J. Org. Chem. & NIH PMC. (2018).
-
Micellar Catalysis (TPGS-750-M)
- Source: "Micelle-driven organic synthesis: an upd
-
Citation:RSC Advances. (2025).
-
Ligand Effects on Solubility & Stability
- Source: "Solvent effects in palladium c
-
Citation:Royal Society of Chemistry. (2019).
-
Phase Transfer Catalysis
- Source: General principles of PTC in heterogeneous Pd-coupling.
-
Citation:BenchChem Technical Guide. (2025).
Disclaimer: This guide assumes standard laboratory safety protocols. 5,6-dibromoquinoline is a halogenated aromatic; handle with appropriate PPE. Always perform a small-scale test (50 mg) before scaling up.
Technical Support Center: Quinoline Functionalization
The following technical guide is structured as a Tier 3 Support Hub response. It assumes the user has already attempted standard textbook methods (like direct bromination) and is facing low yields or inseparable isomer mixtures.
Ticket ID: #DBQ-56-OPT Topic: Optimizing Yield & Regioselectivity for 5,6-Dibromoquinoline Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Diagnostic
User Problem: Low yield and difficult purification when synthesizing 5,6-dibromoquinoline (5,6-DBQ). Root Cause:
-
Direct Bromination Failure: Reacting quinoline or 6-bromoquinoline with
typically favors the 5,8-isomer (thermodynamic sink) or the 3-position (under specific conditions), rather than the desired 5,6-motif. -
Skraup Synthesis Ambiguity: Cyclization of 3,4-dibromoaniline yields a mixture of 5,6-DBQ and 6,7-DBQ (sterically favored), making chromatographic separation inefficient.
The Optimized Solution: The "Gold Standard" protocol for high-yield 5,6-DBQ is the Nitro-Switch Route . Instead of attempting to force a second bromine onto the ring directly, we utilize the high regioselectivity of nitration on 6-bromoquinoline to install a nitrogen atom at C5, which is then converted to bromine via a Sandmeyer reaction.
Decision Logic & Workflow
Before proceeding, verify your starting material and constraints using the logic below.
Figure 1: Strategic decision tree for selecting the synthesis route. The Nitro-Switch route avoids the regioselectivity pitfalls of direct halogenation.
The Optimized Protocol: Nitro-Switch Route
This method leverages the ortho-directing power of the bromine at C6 combined with the alpha-position reactivity of the quinoline ring to exclusively target C5.
Phase A: Regioselective Nitration
Objective: Install a nitro group at C5.
Reaction: 6-Bromoquinoline +
-
Preparation: Dissolve 6-bromoquinoline (1.0 eq) in conc.
(20 mL/g) at -5°C. -
Addition: Prepare a mixture of conc.
and fuming (1:1 v/v). Add dropwise, maintaining internal temp < 0°C.-
Why? High temperature promotes dinitration or degradation.
-
-
Workup: Pour onto crushed ice. The product, 6-bromo-5-nitroquinoline , precipitates as a yellow solid.[2]
-
Yield Check: Expect >90%. The C5 position is electronically activated by the C6-Br (ortho) and the fused ring system, while C8 is less favored in this specific substitution pattern [1].
Phase B: Reduction to Amine
Objective: Convert
-
Reflux: Suspend the nitro compound in Ethanol/Water (3:1). Add Iron powder (3.0 eq) and catalytic HCl (or
). Reflux for 2-4 hours. -
Monitoring: TLC will show the disappearance of the yellow nitro spot and appearance of a fluorescent blue amino spot.
-
Purification: Filter hot to remove iron oxides. Concentrate filtrate.
-
Critical Step: Ensure complete removal of iron salts, as they interfere with the Sandmeyer catalyst in the next step.
Phase C: Sandmeyer Transformation
Objective: Convert
-
Diazotization: Dissolve the amine in 48% HBr at -10°C. Add aqueous
(1.1 eq) dropwise.-
Tech Note: The diazonium salt of quinolines can be unstable. Keep strictly below 0°C.
-
-
Substitution: Transfer the cold diazonium solution into a stirring solution of CuBr (1.5 eq) in 48% HBr heated to 60°C.
-
Caution: Vigorous evolution of
gas.
-
-
Quench: Basify with NaOH to pH 9, extract with DCM.
-
Result: 5,6-Dibromoquinoline.[2]
Troubleshooting & FAQs
Q1: Why can't I just brominate 6-bromoquinoline directly?
A: If you treat 6-bromoquinoline with
-
The Problem: The nitrogen atom deactivates the pyridine ring. The benzene ring is active. While C5 is ortho to the Br, C8 is also activated and less sterically hindered.
-
The Outcome: You typically get a mixture of 5,6-dibromo and 6,8-dibromo isomers, or even 5,6,8-tribromo products. Separation of 5,6 (vicinal) from 6,8 (meta) requires tedious column chromatography.
Q2: I tried the Skraup synthesis with 3,4-dibromoaniline. Why is my yield <20%?
A: The Skraup reaction involves the cyclization of acrolein onto the aniline ring.
-
Steric Clash: 3,4-dibromoaniline has two ortho positions: C2 and C6.
-
Path A (Desired): Cyclization at C2 (between
and Br). This is sterically crowded by the large Bromine atom. -
Path B (Undesired): Cyclization at C6 (next to H). This is sterically open.
-
-
The Outcome: The reaction overwhelmingly prefers Path B, yielding 6,7-dibromoquinoline . The desired 5,6-isomer is the minor product [2].
Q3: My Sandmeyer yield is low (<40%). What went wrong?
A: Check these three variables:
-
Acidity: Ensure you are using 48% HBr. If the acid is too dilute, the diazonium salt hydrolyzes to the phenol (5-hydroxy-6-bromoquinoline).
-
CuBr Quality: Copper(I) bromide must be fresh (white/pale green). If it is dark green/brown, it has oxidized to Cu(II) and will not catalyze the reaction efficiently. Wash your CuBr with sulfurous acid if needed.
-
Temperature: Do not let the diazonium salt warm up before addition to the copper solution.
Data Summary: Route Comparison
| Parameter | Direct Bromination | Skraup Synthesis | Nitro-Switch Route (Optimized) |
| Starting Material | Quinoline / 6-Br-Q | 3,4-Dibromoaniline | 6-Bromoquinoline |
| Primary Isomer | 5,8- or 6,8-dibromo | 6,7-dibromo | 5,6-dibromo |
| Regioselectivity | Low | Low (favors 6,7) | High (>95%) |
| Purification | Difficult Column | Fractional Cryst. | Simple Recrystallization |
| Overall Yield | 30-45% | 15-25% (of 5,6) | 60-75% |
Mechanism Visualization
The following diagram details the electronic activation that makes the Nitro-Switch route successful.
Figure 2: The chemical pathway for the optimized synthesis. The nitration step locks the regiochemistry early in the sequence.
References
-
Çakmak, O. et al. (2018).[2] "Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines." Arkivoc, part iii, 362-374.[2]
- Validates the quantitative yield of 6-bromo-5-nitroquinoline
-
Manske, R. H. F. (1942).[3] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[3]
- Foundational text explaining the steric limitations of the Skraup synthesis regarding ortho-substituted anilines.
- Eisch, J. J. (1963). "Selective Halogenation of Quinoline." Journal of Organic Chemistry, 28(5).
Sources
Technical Support Center: Purification of 5,6-Dibromoquinoline via Recrystallization
Welcome to the technical support center for the purification of 5,6-dibromoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure you can develop a robust and effective purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 5,6-dibromoquinoline?
An ideal recrystallization solvent for any compound, including 5,6-dibromoquinoline, is one where the compound is highly soluble at elevated temperatures but sparingly soluble or insoluble at room temperature.[1][2] This temperature-dependent solubility differential is the fundamental principle that drives the purification process.[2][3]
Key characteristics of a good recrystallization solvent include:
-
Solubility Profile: The solvent should dissolve the 5,6-dibromoquinoline completely at its boiling point but allow for good recovery of crystals upon cooling.[1][4]
-
Impurity Solubility: The solvent should either dissolve impurities well at room temperature or not dissolve them at all, even at elevated temperatures, allowing for their removal by filtration.[4]
-
Inertness: The solvent must not react chemically with 5,6-dibromoquinoline.[4][5]
-
Volatility: A relatively low boiling point is desirable to allow for easy removal of residual solvent from the purified crystals.[4][5]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[5]
Q2: I have no prior experience with 5,6-dibromoquinoline. Where do I start with solvent selection?
Given the lack of specific literature on the recrystallization of 5,6-dibromoquinoline, a systematic solvent screening process is the most effective starting point. The principle of "like dissolves like" can be a useful initial guide.[6] 5,6-dibromoquinoline is a halogenated aromatic heterocyclic compound, suggesting it will have moderate polarity. Therefore, solvents with a range of polarities should be tested.
Based on the solubility of structurally similar compounds like 5,7-dibromo-8-hydroxyquinoline and 6-methoxy-8-nitroquinoline, which show solubility in polar aprotic and nonpolar organic solvents, the following are good candidates for initial screening[7]:
-
Alcohols: Ethanol, Methanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
-
Halogenated Solvents: Dichloromethane, Chloroform
-
Ethers: Tetrahydrofuran (THF)
-
Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[8]
The following table summarizes the properties of these potential solvents:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78 | 24.5 | A common and effective solvent for many organic compounds.[9] |
| Methanol | 65 | 32.7 | More polar than ethanol. |
| Acetone | 56 | 20.7 | Good for moderately polar compounds. |
| Ethyl Acetate | 77 | 6.0 | A less polar option. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, can be effective for aromatic compounds.[9] |
| Dichloromethane | 40 | 9.1 | A versatile, low-boiling solvent. |
| Chloroform | 61 | 4.8 | Similar to dichloromethane. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent. |
| DMF | 153 | 36.7 | High boiling point, can be difficult to remove. |
| DMSO | 189 | 46.7 | Very high boiling point, often used for poorly soluble compounds.[8] |
Q3: How do I perform an effective solvent screen for 5,6-dibromoquinoline?
A systematic approach is crucial for an efficient solvent screen. The following protocol outlines the necessary steps.
Experimental Protocol: Solvent Screening for 5,6-Dibromoquinoline Recrystallization
Objective: To identify a suitable single solvent or solvent pair for the purification of 5,6-dibromoquinoline.
Materials:
-
Crude 5,6-dibromoquinoline
-
A selection of potential solvents (see table above)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Preparation: Place a small amount (e.g., 20-30 mg) of crude 5,6-dibromoquinoline into several test tubes.
-
Room Temperature Solubility: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent. Vortex each tube and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[1]
-
Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility in a heating block or water bath.[2] Add the same solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point.
-
Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature. A successful recrystallization will result in the formation of crystals.
-
Ice Bath Cooling: If no crystals form at room temperature, place the test tubes in an ice bath to induce crystallization.
-
Evaluation: Evaluate the solvents based on the quality and quantity of the crystals formed. A good solvent will yield a significant amount of pure-looking crystals.
The following diagram illustrates the decision-making process during solvent selection:
Caption: Workflow for selecting a suitable recrystallization solvent.
Q4: What should I do if no single solvent is suitable for recrystallization?
If a single solvent cannot be found, a binary solvent pair is the next logical step. A solvent pair consists of two miscible solvents, one in which 5,6-dibromoquinoline is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).[6]
Commonly used solvent pairs include:
-
Ethanol-water
-
Methanol-water
-
Acetone-water
-
Toluene-hexane
-
Ethyl acetate-hexane[9]
Experimental Protocol: Recrystallization using a Solvent Pair
Objective: To purify 5,6-dibromoquinoline using a binary solvent system.
Procedure:
-
Dissolution: Dissolve the crude 5,6-dibromoquinoline in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).[10]
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.[3]
Troubleshooting Guide
Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
Cause: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.[11]
Solutions:
-
Lower the temperature of crystallization: Add a small amount of additional "good" solvent to the hot solution to lower the saturation point, and then allow it to cool more slowly.
-
Change the solvent system: Use a lower-boiling point solvent or a different solvent pair.
-
Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure 5,6-dibromoquinoline to provide a nucleation site.[12]
Problem 2: No Crystals Form Upon Cooling.
Cause: This is typically due to using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur.[13][14]
Solutions:
-
Reduce the solvent volume: Reheat the solution and boil off some of the solvent to increase the concentration.[14] Then, allow it to cool again.
-
Induce crystallization: As mentioned above, scratching the flask or adding a seed crystal can initiate crystallization in a supersaturated solution.
-
Use an anti-solvent: If using a single solvent, carefully add a miscible "poor" solvent to induce precipitation.
The following diagram outlines the troubleshooting process for common recrystallization issues:
Caption: Troubleshooting common issues in recrystallization.
Problem 3: Low Recovery of Purified 5,6-Dibromoquinoline.
Cause: A low yield can result from several factors during the recrystallization process.[14]
Potential Causes and Solutions:
-
Too much solvent used: This is the most common reason for low recovery, as a significant amount of the compound remains dissolved in the mother liquor.[14] To mitigate this, use the minimum amount of hot solvent necessary to dissolve the compound.
-
Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper. Ensure the filtration apparatus is pre-heated.
-
Inappropriate solvent choice: If the compound has significant solubility in the solvent at low temperatures, recovery will be poor. A different solvent or solvent pair should be selected.
-
Multiple recrystallizations: Each recrystallization cycle will inevitably lead to some loss of product.[15] Only perform multiple recrystallizations if purity is not satisfactory after the first attempt.
By systematically applying these principles and troubleshooting steps, you can develop an effective and reliable protocol for the purification of 5,6-dibromoquinoline.
References
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
- University of California, Davis. (n.d.). Recrystallization.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Practical Organic Chemistry. (2022, October 5). Recrystallization : Practical [Video]. YouTube. Retrieved from [Link]
- BenchChem. (2025). Solubility issues of 6,6-Dibromoindigo in organic solvents.
- University of Colorado Boulder. (n.d.). Recrystallization.
- California State University, Stanislaus. (n.d.). Recrystallization-1.doc.pdf.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents.
-
Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. mt.com [mt.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. quora.com [quora.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
minimizing side products in 5,6-dibromoquinoline bromination
Technical Support Center: High-Purity Synthesis of 5,6-Dibromoquinoline
Executive Summary: The Regioselectivity Challenge
Achieving high-purity 5,6-dibromoquinoline is a classic problem in heterocyclic chemistry due to the competing electronic and steric forces within the quinoline scaffold.
When brominating 6-bromoquinoline (the standard starting material), you are fighting a battle between electronic direction and steric hindrance :
-
Electronic Effect (Favors C5): The bromine at C6 is an ortho/para director. Since the para position is on the other ring (and electronically disconnected in the quinolinium ion), the ortho position (C5) is electronically activated.
-
Steric Effect (Favors C8): The C5 position suffers from significant peri-interaction with the proton at C4. The C8 position is sterically open.
The Result: Standard conditions often yield a mixture of 5,6-dibromoquinoline (Target) and 6,8-dibromoquinoline (Impurity) , along with over-brominated species like 3,6,8-tribromoquinoline .
This guide provides the protocols to maximize the C5-attack (Target) and troubleshooting steps to remove the C8-isomer (Impurity).
The Core Protocol: Optimized Bromination
This protocol is designed to favor the kinetic product (C5) over the thermodynamic product (C8) and prevent poly-bromination.
Reagents:
-
Solvent: Concentrated Sulfuric Acid (
) -
Reagent: Bromine (
) or N-Bromosuccinimide (NBS)[3] -
Catalyst: Silver Sulfate (
) - Optional, for enhancing electrophilicity.
Step-by-Step Workflow:
-
Solvation (Cold Start): Dissolve 6-bromoquinoline in concentrated
at .-
Why: The strong acid protonates the nitrogen, deactivating the pyridine ring and forcing substitution onto the benzene ring (positions 5 or 8).
-
-
Reagent Addition (Stoichiometry Control): Add 1.05 equivalents of Bromine dropwise over 60 minutes.
-
Critical: Do not exceed 1.1 eq. Excess bromine leads immediately to 3,6,8-tribromo species.
-
-
Temperature Ramp: Stir at
for 2 hours, then allow to warm slowly to Room Temperature (RT) over 4 hours. -
Quench & Workup: Pour onto crushed ice. Neutralize with
to pH 8-9. Filter the precipitate.[1][2] -
Purification (The Isomer Split): Recrystallize from Ethanol/Acetone (3:1).
-
Note: 5,6-dibromoquinoline is typically less soluble than the 6,8-isomer in polar protic solvents.
-
Troubleshooting Dashboard (Q&A)
Issue 1: "I am seeing high levels (>15%) of the 6,8-dibromoquinoline isomer."
Q: Why is the reaction attacking C8 when the Br-group at C6 should direct to C5? A: While the C6-Br directs ortho to C5, the C5 position is sterically crowded by the hydrogen at C4 (the peri-effect). If the reaction temperature is too high, the system has enough energy to overcome the activation barrier for C8 attack, or to equilibrate.
Corrective Actions:
-
Lower the Temperature: Run the addition at
and do not exceed during the reaction. -
Switch Reagents: Use NBS (N-bromosuccinimide) in concentrated sulfuric acid instead of elemental bromine. NBS provides a lower concentration of active bromonium ions, often enhancing regioselectivity.
-
Check Protonation: Ensure your sulfuric acid is concentrated (>95%). Any water present allows free-base quinoline to exist, which has different reactivity patterns (often leading to tar or C3 substitution).
Issue 2: "My product contains 3,6,8-tribromoquinoline."
Q: How do I stop the reaction at the dibromo stage? A: The 5,6-dibromoquinoline product is still reactive. If local concentrations of bromine are high, the third bromine will attack the C8 position (or C3 on the pyridine ring).
Corrective Actions:
-
Dilution: Increase the volume of
. A more dilute solution minimizes local "hotspots" of reagent. -
Addition Rate: Slow down the bromine addition. Use a syringe pump if possible.
-
Quench Early: Monitor via HPLC. Quench the reaction when 5% starting material remains. Do not chase 100% conversion, as the rate of tribromo formation increases exponentially near the end of the reaction.
Issue 3: "The product is a sticky solid or tar."
Q: What causes the polymerization/tarring? A: This usually indicates oxidative degradation of the pyridine ring or radical bromination occurring on the ring carbons.
Corrective Actions:
-
Exclude Light: Bromination can proceed via a radical mechanism in the presence of light. Wrap the flask in aluminum foil to ensure only the ionic (electrophilic) mechanism occurs.
-
Oxygen Free: Purge the headspace with Nitrogen (
). Oxygen can promote radical side reactions.
Comparative Data: Solvent & Reagent Effects
| Condition | Major Product | Minor Isomer (Impurity) | Side Product Risk |
| 5,6-Dibromo (65-75%) | 6,8-Dibromo (15-20%) | Low (Tribromo) | |
| 6,8-Dibromo (Major) | 5,6-Dibromo (Minor) | High (N-oxide/Tar) | |
| NBS / | 5,6-Dibromo (70-80%) | 6,8-Dibromo (10-15%) | Very Low |
| 5,8-Dibromo (Rearrangement) | Mixed Isomers | High (Polymer) |
Visualizing the Mechanism
The following diagram illustrates the competitive pathways. Note how the Peri-Interaction acts as a gatekeeper against the desired C5 pathway.
Caption: Pathway competition showing the conflict between electronic direction (Blue path) and steric leakage (Red path).
References
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reactivity of quinoline in acidic media).
-
Motati, D. R., Uredi, D., & Watkins, E. B. (2018).[7] "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines."[7] Chemical Science.
-
Ökten, S., et al. (2016).[3][8] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications.
-
Çakmak, O., et al. (2018).[2] "Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines."[2] Arkivoc.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 7. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 8. acgpubs.org [acgpubs.org]
removing unreacted starting material from 5,6-dibromoquinoline
This is the Technical Support Center for Quinoline Chemistry . Below you will find a specialized troubleshooting guide designed for researchers synthesizing or purifying 5,6-dibromoquinoline (5,6-DBQ) .
Technical Bulletin: Purification of 5,6-Dibromoquinoline
Subject: Removal of Unreacted Starting Materials (Quinoline / Monobromo-intermediates) Applicable For: Direct Bromination (Route A) and Skraup/Modified Synthesis (Route B)[1]
Part 1: Diagnostic & Strategy Selection
Before initiating a protocol, you must identify the nature of your impurity. The purification strategy relies heavily on the physicochemical differences between your target (5,6-DBQ) and the impurities.
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the correct purification method.
Figure 1: Decision tree for selecting the optimal purification strategy based on impurity profile.
Part 2: Detailed Protocols
Protocol A: pH-Switch Extraction (The "Chemical Wash")
Best For: Removing unreacted Quinoline . Principle: This method exploits the reduced basicity of halogenated quinolines. The electron-withdrawing bromine atoms significantly lower the pKa of 5,6-DBQ compared to unsubstituted quinoline.[1]
-
Quinoline pKa: ~4.9
-
5,6-Dibromoquinoline pKa: Estimated < 2.5 (Due to additive -I effects).[1]
By controlling the pH of the aqueous wash, you can selectively protonate the more basic Quinoline (driving it into the water phase) while keeping the less basic 5,6-DBQ neutral (keeping it in the organic phase).
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .
-
The "Switch" Wash:
-
Prepare a 10% aqueous Citric Acid solution or 0.5 M HCl (Target pH ~3.0–3.5).
-
Crucial: Do NOT use concentrated strong acids (pH < 1), or you will protonate the product as well.
-
Wash the organic layer 3x with this acidic solution.
-
Mechanism:[2][3][4] At pH 3.5, Quinoline (pKa 4.9) is >95% protonated (
) and water-soluble.[1] 5,6-DBQ (pKa < 2.5) remains >90% neutral and stays in the organic layer.
-
-
Neutralization (Safety Wash): Wash the organic layer once with Saturated NaHCO₃ to remove residual acid.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Validation: Check TLC. The baseline "streak" characteristic of quinoline salts should be absent.
Protocol B: Recrystallization (Thermodynamic Separation)
Best For: Removing Monobromo-isomers and Tarry byproducts . Principle: 5,6-DBQ is a symmetrical, planar molecule with higher lattice energy (and melting point) than its monosubstituted precursors.
Recommended Solvent Systems:
-
Ethanol (EtOH): Standard. Dissolve hot, cool slowly to 4°C.
-
Ethanol/Water (9:1): If yield is low in pure EtOH, add water dropwise to the hot solution until turbidity persists, then clear with one drop of EtOH and cool.
-
Hexane/Ethyl Acetate: Good for removing non-polar tars.
Step-by-Step Workflow:
-
Dissolve crude solid in minimal boiling solvent.
-
If insoluble black specks remain, perform a hot filtration through a glass frit or Celite pad.
-
Allow the solution to cool to room temperature undisturbed for 2 hours.
-
Move to a fridge (4°C) for overnight crystallization.
-
Filter crystals and wash with cold solvent.
Part 3: Troubleshooting & FAQs
Q1: My product is oiling out instead of crystallizing. What happened?
-
Cause: This usually indicates trapped solvent or a high concentration of mixed isomers (eutectic mixture suppression).
-
Fix:
-
Redissolve in DCM and wash with water to remove trapped polar impurities.
-
Evaporate to dryness.
-
Triturate (grind) the oil with cold Pentane or Hexane . This often induces nucleation.
-
Seed the mixture with a tiny crystal of pure product if available.
-
Q2: I used HCl for the extraction, but my yield dropped significantly.
-
Cause: The acid was likely too strong (pH < 1). You protonated your 5,6-DBQ, and it washed away into the aqueous layer.
-
Recovery: Take your combined aqueous washes, basify them with NaOH to pH > 10, and re-extract with DCM. Your product (and the impurity) will be there. Repeat Protocol A using a weaker acid (Citric Acid) or carefully titrated HCl.
Q3: How do I distinguish 5,6-DBQ from 5,8-DBQ?
-
Analysis: ¹H NMR is definitive.
-
5,6-DBQ: Will show an ortho-coupling pattern on the benzene ring (H7 and H8).[1]
-
5,8-DBQ: Will show a para-coupling pattern (H6 and H7), which appears as two doublets with a smaller coupling constant or singlets depending on resolution.
-
Note: 5,8-dibromoquinoline is often the major thermodynamic product in direct bromination; ensuring you have the 5,6-isomer requires careful synthesis control (e.g., blocking the 8-position or using specific Skraup precursors).
-
Part 4: Visualizing the Mechanism
The following diagram illustrates the "pH Switch" mechanism used in Protocol A.
Figure 2: Mechanism of pH-controlled separation.[1] The acidity is tuned to protonate only the more basic impurity.
References
-
Chemical Properties of Quinoline Derivatives
- PubChem Compound Summary for Quinoline.
-
URL: [Link]
-
pKa Data and Basicity of Halo-Quinolines
-
General Purification Strategies (Recrystallization/Extraction)
Sources
improving catalyst turnover in 5,6-dibromoquinoline cross-coupling
Technical Support Center: Advanced Catalysis & Heterocycle Functionalization Ticket ID: #QZn-Br2-TON-001 Subject: Optimizing Turnover Number (TON) & Selectivity in 5,6-Dibromoquinoline Cross-Coupling
Executive Summary
You are encountering low turnover numbers (TON) and potential regioselectivity issues in the Suzuki-Miyaura or Buchwald-Hartwig coupling of 5,6-dibromoquinoline . This substrate presents a "perfect storm" of catalytic challenges:
-
Catalyst Poisoning: The quinoline nitrogen (
lone pair) acts as a competitive ligand, sequestering Pd(II) into off-cycle resting states. -
Steric/Electronic Conflict: The C5-position is electronically activated (alpha-naphthalene like) but sterically hindered by the peri-proton at C4. The C6-position is sterically accessible but electronically distinct.
-
Protodeboronation: Slow oxidative addition (due to poisoning) allows time for heteroaryl boronic acids to decompose before transmetallation.
This guide provides a root-cause analysis and a self-validating protocol to restore catalytic efficiency.
Part 1: Root Cause Analysis (The "Why")
The "Death Loop" of Nitrogen Coordination
Standard phosphine ligands (PPh
Visualization: The Catalyst Deactivation Pathway The following diagram illustrates the competition between the productive catalytic cycle and the non-productive N-coordination trap.
Caption: Figure 1. The "Death Loop" (Red) occurs when the ligand is insufficiently bulky, allowing the quinoline nitrogen to bind Pd. Bulky ligands (Green/Blue path) shield the metal center, forcing reaction at the C-Br bond.
Part 2: Strategic Solutions (The "How")
Ligand Selection: The "Umbrella" Effect
To stop N-coordination, you must use Dialkylbiarylphosphines (Buchwald Ligands) . These ligands possess a lower aryl ring that projects over the Pd center, creating a steric "umbrella" that physically blocks the approach of the quinoline nitrogen while allowing the C-Br bond to react.
| Ligand | Role in 5,6-Dibromoquinoline Coupling | Recommendation |
| XPhos | General purpose.[1] Excellent for aryl chlorides/bromides.[2] High steric bulk prevents N-poisoning. | First Choice |
| SPhos | Higher stability, good for boronic acids susceptible to protodeboronation. | Alternative |
| BrettPhos | Specialized for C-N coupling (amination). Use if coupling amines, not boronates. | Specific |
| PPh | DO NOT USE. Will be displaced by Quinoline-N. | Avoid |
Regioselectivity: Controlling C5 vs. C6
-
The C5 Position: Located in the "peri" position (adjacent to the ring junction and C4-H). It is sterically crowded.
-
The C6 Position: Sterically open "beta" position.
-
The Outcome: With bulky ligands (XPhos), reaction occurs preferentially at C6 because the bulky ligand cannot easily accommodate the steric clash at C5 [1].
-
To target C6: Use XPhos or tBuXPhos .
-
To target C5: This is difficult. You would need smaller ligands (to fit the site) which unfortunately leads to N-poisoning. A "phosphine-free" protocol or high-temperature/high-loading approach may be required.
-
Precatalyst Strategy
Do not use Pd(OAc)
-
Requirement: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos-Pd-G4). These release the active L1-Pd(0) species immediately upon heating, outcompeting the poisoning pathway [2].
Part 3: Validated Experimental Protocol
Objective: Selective Suzuki coupling at C6 with >95% conversion.
Reagents:
-
Substrate: 5,6-Dibromoquinoline (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)
(1.1 equiv) -
Catalyst: XPhos-Pd-G4 (1.0 - 2.0 mol%)
-
Base: K
PO (3.0 equiv) or K CO (mild). Avoid strong alkoxides which may trigger dehalogenation. -
Solvent: 1,4-Dioxane/Water (4:1 ratio) or THF/Water. Water is critical for the boronate activation.
Step-by-Step Workflow:
-
Charge Solids: In a glovebox or under Argon flow, add 5,6-dibromoquinoline, Boronic acid, Base, and XPhos-Pd-G4 to a vial.
-
Why G4? Ensures 1:1 Pd:Ligand ratio and instant initiation.
-
-
Solvent Addition: Add degassed Dioxane/Water.
-
Concentration: Keep high (0.2 M - 0.5 M) to drive kinetics.
-
-
Thermal Activation: Heat to 60°C - 80°C .
-
Note: Do not overheat initially. If the catalyst dies (turns black) immediately, lower temp to 40°C. If no reaction, ramp to 80°C.
-
-
Monitoring: Check LCMS at 30 mins.
-
Success Marker: Disappearance of Starting Material (SM).
-
Failure Marker: Presence of SM + Protodeboronated Boronic Acid (Ar-H). This indicates the catalyst is too slow (poisoned).
-
Part 4: Troubleshooting FAQs
Q1: The reaction turns black immediately and conversion stops. Why? A: "Palladium Black" formation indicates the ligand has detached from the metal. This usually happens if the ligand is not bulky enough or if the reaction is too hot/oxidizing.
-
Fix: Switch to XPhos-Pd-G4 . The palladacycle backbone stabilizes the precatalyst until it enters the cycle.
Q2: I see a mixture of C5 and C6 products. A: The ligand is likely not bulky enough to discriminate.
-
Fix: Switch to tBuXPhos or AdBrettPhos . The massive steric bulk will make the C5 position (peri-hindered) inaccessible, forcing exclusive reaction at C6.
Q3: My boronic acid is consumed (Ar-H observed) but the quinoline remains. A: This is "Protodeboronation." The cross-coupling cycle is slower than the hydrolysis of the boronic acid.
-
Fix:
-
Use the MIDA boronate or Pinacol ester instead of the free acid (slow release).
-
Use anhydrous conditions with CsF as the activator instead of aqueous base.
-
Q4: Can I couple C5 after C6? A: Yes. Once C6 is arylated, the steric crowding at C5 actually increases (buttressing effect), but the electronic nature changes. You will likely need a smaller, highly active ligand like Amphos or P(Cy)3 and higher temperatures (100°C+) to force the C5 coupling.
References
-
Buchwald Ligands & Steric Control
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society.[3]
-
-
Precatalyst G3/G4 Activation
- Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.
-
Mechanisms of Catalyst Poisoning in Heterocycles
- Sherwood, J., et al. (2019). Palladium-catalyzed cross-coupling of electron-deficient heterocycles: The role of the nitrogen atom.
Sources
stability of 5,6-dibromoquinoline under basic reaction conditions
Overview
You are working with 5,6-dibromoquinoline , a heteroaromatic scaffold where the halogenated benzene ring is fused to a pyridine ring.[1] Unlike its 2,4-halogenated counterparts, the 5,6-isomer presents a unique stability profile because the halogens are located on the carbocyclic (benzenoid) ring, rendering them less susceptible to classical Nucleophilic Aromatic Substitution (
This guide addresses the stability of this scaffold under basic conditions, ranging from mild aqueous bases to lithiating agents.[1]
Part 1: Chemical Stability Matrix
Before initiating any protocol, consult this matrix to determine the compatibility of your base with 5,6-dibromoquinoline.
| Base Category | Specific Reagents | Stability Status | Primary Risk |
| Aqueous / Mild Bases | High | Hydrolysis is negligible. The 5,6-positions are not sufficiently activated for nucleophilic displacement by | |
| Alkoxides | Moderate | Ether formation (Rare). Stable at RT.[1] At high temperatures (>100°C) or in dipolar aprotic solvents (DMSO), slow substitution at C6 may occur.[1] | |
| Amide Bases | Low | Benzyne Formation. Strong bases can deprotonate adjacent protons, leading to 5,6- or 6,7-quinolyne intermediates and "cine-substitution" (scrambling).[1] | |
| Organolithiums | Critical | Lithium-Halogen Exchange. Rapid exchange occurs even at -78°C.[1][2] This is a feature, not a bug, but fatal if unintended.[1] |
Part 2: Troubleshooting Metal-Catalyzed Cross-Couplings (Suzuki/Buchwald)
The Issue: Users often report low yields or isomeric mixtures when attempting Suzuki-Miyaura coupling.[1] The core challenge is Regioselectivity .
Mechanism & Causality: In 5,6-dibromoquinoline, the two bromines are electronically similar but sterically distinct.[1]
-
C5-Position: Located in the "peri" position (similar to 1-naphthalene).[1] It is sterically crowded due to the proximity of the C4-hydrogen.[1]
-
C6-Position: Sterically accessible and relatively unhindered.[1]
Diagnostic Protocol: If you observe a mixture of mono-coupled products:
-
Check the Catalyst: Bulky phosphine ligands (e.g., SPhos, XPhos) will exclusively favor the C6-position due to the steric clash at C5.[1]
-
Check the Stoichiometry: Using 1.0 equivalent of boronic acid often leads to a mixture of C6-product (major), C5-product (minor), and bis-coupled product.[1]
Recommended Workflow (Graphviz):
Figure 1: Decision tree for optimizing regioselectivity in Pd-catalyzed cross-couplings of 5,6-dibromoquinoline.
Part 3: Handling Lithium-Halogen Exchange
The Issue:
"I added
Technical Explanation: Unlike simple aryl halides, bromoquinolines are prone to nucleophilic attack at the ring by strong alkyllithium nucleophiles (addition to the C=N bond), in addition to the desired halogen exchange.[1] Furthermore, the C6-Br exchanges significantly faster than C5-Br due to steric relief.[1]
Protocol for Selective C6-Functionalization: To successfully lithiate C6 without degrading the pyridine ring:
-
Solvent: Use anhydrous THF or Et₂O.[1]
-
Temperature: Must be -78°C or lower . At higher temperatures (
), -BuLi will attack the C2 position of the quinoline ring (nucleophilic addition).[1] -
Reagent: Use
-BuLi (1.05 eq).[1] Avoid -BuLi unless necessary, as it is too aggressive.[1] -
Quench: Electrophile must be added immediately. The 6-lithio species is kinetically stable at -78°C but can equilibrate or dimerize upon warming.[1]
Why C6 and not C5? The formation of the C5-lithio species is disfavored by the "peri-effect" (repulsion between the C5-anion and the lone pair/density of the N-heterocycle, though distant, and steric clash with C4-H).[1] Therefore, C6 is the kinetic site of exchange .[1]
Part 4: Nucleophilic Aromatic Substitution ( )
FAQ: Can I displace the bromine with an amine or alkoxide?
Answer: Generally, No .[1] The 5 and 6 positions of quinoline are on the "benzenoid" portion of the ring. Unlike the 2- or 4-positions, which are activated by the electron-withdrawing nitrogen (para/ortho relation), the 5 and 6 positions react similarly to a standard bromobenzene.[1]
-
Standard Conditions: Refluxing 5,6-dibromoquinoline with NaOMe in methanol will not result in substitution.[1]
-
Forcing Conditions: Using high boiling solvents (DMSO/NMP) and high heat (>150°C) may force a reaction, but it will likely proceed via a Benzyne intermediate , leading to a mixture of 5- and 6-substituted products (loss of regiocontrol).[1]
-
Exception: If you introduce a strong electron-withdrawing group (e.g., a Nitro group) at C5 or C8, the C6-bromine becomes labile to
[1].[1]
Part 5: Analytical Validation
How do you prove you have maintained the 5,6-dibromo motif or selectively reacted at C6?
1. Proton NMR (
-
Parent: Look for the characteristic doublet-of-doublets for the pyridine ring protons.
-
C6-Substitution: If you react at C6, the coupling pattern of the benzenoid ring changes.[1] You will lose the ortho-coupling between H5 and H6.[1] You will see H5 as a singlet (or doublet with small meta-coupling) if H7 is present.[1]
-
C5-Substitution: H6 will appear as a doublet (coupling with H7).
2. Crystal Structure: Due to the heavy bromine atoms, 5,6-dibromoquinoline derivatives crystallize well.[1] X-ray diffraction is the gold standard for confirming regiochemistry, as NMR can be ambiguous in crowded systems [2].[1]
References
-
Çakmak, O. et al. (2018).[1] Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines.[1] Arkivoc, 2018(iii), 362-374.[1] Link
-
Ökten, S. et al. (2011).[1] 6,8-Dibromoquinoline.[1][3] Acta Crystallographica Section E, E67, o2997.[1] Link
-
Hargrave, J. D. et al. (2010).[1] Regioselective Cross-Coupling Reactions of Bromoquinolines. Organic & Biomolecular Chemistry. (General reference for quinoline coupling trends).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of 5,6-Dibromoquinoline
Introduction: The Crucial Role of NMR in Heterocyclic Drug Development
In the landscape of modern drug discovery and development, quinoline and its derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1] The precise structural characterization of these molecules is not merely an academic exercise; it is a fundamental prerequisite for understanding structure-activity relationships (SAR), ensuring purity, and meeting rigorous regulatory standards. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an unparalleled tool for providing detailed, atom-specific information about molecular structure and electronic environment.[1]
This guide provides an in-depth analysis of the 1H NMR spectrum of 5,6-dibromoquinoline. Moving beyond a simple data report, we will dissect the spectrum by comparing it with unsubstituted quinoline and related monobrominated analogues. This comparative approach, grounded in the fundamental principles of chemical shift and spin-spin coupling, offers researchers a framework for interpreting the spectra of complex substituted quinolines and rationalizing the electronic effects of substituents.
Foundational Analysis: The 1H NMR Spectrum of Unsubstituted Quinoline
To interpret the spectrum of 5,6-dibromoquinoline, one must first understand the baseline signature of the parent quinoline molecule. The quinoline ring system consists of two fused aromatic rings: a pyridine ring and a benzene ring.[2] This fusion results in a unique electronic landscape where no two protons are chemically equivalent, leading to a complex but interpretable 1H NMR spectrum with seven distinct signals.[2]
The protons on the pyridine ring (H2, H3, H4) are generally distinguishable from those on the carbocyclic (benzene) ring (H5, H6, H7, H8).[2] The H2 proton, being adjacent to the electronegative nitrogen atom, is the most deshielded and appears furthest downfield.[3] The H8 proton also experiences deshielding due to the "peri-effect," a through-space interaction with the nitrogen's lone pair of electrons.[3]
Diagram 1: Structure of 5,6-Dibromoquinoline
Caption: Chemical structure of 5,6-dibromoquinoline with proton numbering.
Comparative Analysis: The Influence of Bromine Substitution
The introduction of substituents onto the quinoline core dramatically alters the electronic distribution and, consequently, the 1H NMR spectrum.[3] Halogens like bromine exert a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. For protons, the net result is typically deshielding, causing their signals to shift downfield to a higher ppm value. The magnitude of this shift is dependent on the proton's proximity to the substituent.
By comparing the known chemical shifts of quinoline with those of bromo-substituted derivatives, we can predict the spectrum of 5,6-dibromoquinoline with high confidence. The data in Table 1 summarizes the expected shifts, drawing on literature values for quinoline and related compounds to project the additive effects in the target molecule.
Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Quinoline (Observed)[3] | 6-Bromoquinoline (Observed)[4][5] | 5,6-Dibromoquinoline (Predicted) | Rationale for Prediction |
| H2 | 8.8 - 8.9 | ~9.05 | ~8.9 - 9.1 | Minimal change expected; distant from Br atoms. Slight downfield shift due to overall electron withdrawal. |
| H3 | 7.3 - 7.4 | ~7.61 | ~7.5 - 7.7 | Minor downfield shift due to inductive effects transmitted through the ring system. |
| H4 | 8.0 - 8.1 | ~8.05 | ~8.1 - 8.3 | Minor downfield shift, similar to H3. |
| H7 | 7.6 - 7.7 | ~8.15 | ~8.3 - 8.5 | Significant downfield shift. Ortho to the C6-Br bond, experiencing a strong deshielding effect. |
| H8 | 8.1 - 8.2 | ~7.92 | ~8.0 - 8.2 | Moderate downfield shift. Para to the C5-Br and meta to the C6-Br. Experiences deshielding from both. |
Note: Observed values are approximate ranges from literature. Predicted values are estimations based on substituent additivity principles.
Detailed Spectral Interpretation for 5,6-Dibromoquinoline
Based on the principles of substituent effects and spin-spin coupling, the 1H NMR spectrum of 5,6-dibromoquinoline is predicted to show five distinct signals in the aromatic region (typically δ 6.5-8.0 ppm and higher for heteroaromatics).[6]
-
H2 Proton (δ ~8.9 - 9.1 ppm): This proton is adjacent to the nitrogen and will appear as the most downfield signal. It will be a doublet of doublets (dd) due to coupling with H3 (Jortho ≈ 4.2 Hz) and H4 (Jmeta ≈ 1.6 Hz).[4]
-
H4 Proton (δ ~8.1 - 8.3 ppm): This proton will also be a doublet of doublets (dd), coupling with H3 (Jortho ≈ 8.5 Hz) and H2 (Jmeta ≈ 1.6 Hz).[4]
-
H3 Proton (δ ~7.5 - 7.7 ppm): This proton is coupled to both H2 and H4. It will appear as a doublet of doublets (dd) with coupling constants corresponding to its interactions with H2 (Jortho ≈ 4.2 Hz) and H4 (Jortho ≈ 8.5 Hz).[4]
-
H7 Proton (δ ~8.3 - 8.5 ppm): With the adjacent C6 position substituted with bromine, H7 is only coupled to H8. It is ortho to one bromine and meta to the other, leading to significant deshielding. It will appear as a simple doublet (d) with a typical ortho coupling constant (Jortho ≈ 9.0 Hz).
-
H8 Proton (δ ~8.0 - 8.2 ppm): This proton is coupled only to H7 and will therefore also appear as a doublet (d) with the same ortho coupling constant (Jortho ≈ 9.0 Hz). Its chemical shift is influenced by the peri-effect from the nitrogen and deshielding from the two bromine atoms.
Experimental Protocol for 1H NMR Spectrum Acquisition
To ensure reproducibility and accuracy, a standardized protocol is essential. The following methodology provides a self-validating system for acquiring a high-quality 1H NMR spectrum of 5,6-dibromoquinoline.
Diagram 2: 1H NMR Experimental Workflow
Caption: Standard workflow for 1H NMR sample preparation and data analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5,6-dibromoquinoline.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a clean, dry vial. CDCl₃ is a common choice for its good solubilizing power and single residual peak at ~7.26 ppm.
-
Ensure the solvent contains an internal standard, most commonly tetramethylsilane (TMS), which is set to 0 ppm for chemical shift calibration.[1] If not pre-added by the manufacturer, a small drop can be added.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's receiver coil (typically >4 cm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer's frequency to the deuterium signal of the solvent.[1] This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks. Modern spectrometers often have automated shimming routines.
-
Acquire the 1H NMR spectrum using a standard pulse program. Typical parameters on a 400 or 500 MHz spectrometer would include:
-
Pulse angle: 90°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust based on sample concentration)
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to create a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS peak to exactly 0 ppm.
-
Integrate the area under each signal. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal (in this case, 1:1:1:1:1).
-
Determine the chemical shift (δ) for each peak and analyze the multiplicity (e.g., doublet, doublet of doublets) to measure the spin-spin coupling constants (J in Hz).
-
Conclusion
The 1H NMR spectrum of 5,6-dibromoquinoline provides a clear and unambiguous fingerprint of its molecular structure. By understanding the foundational spectrum of quinoline and applying the principles of substituent effects, a detailed and predictive analysis is possible. The two bromine atoms on the carbocyclic ring significantly deshield the adjacent H7 and H8 protons, shifting them downfield and simplifying their coupling patterns into two distinct doublets. The protons on the pyridine ring are less affected but still show minor shifts. This comparative guide, coupled with the robust experimental protocol provided, equips researchers and drug development professionals with the necessary tools to confidently characterize 5,6-dibromoquinoline and other complex heterocyclic systems, ensuring the integrity and quality of their scientific endeavors.
References
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved February 5, 2026, from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 5, 2026, from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),.... Retrieved February 5, 2026, from [Link]
-
OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved February 5, 2026, from [Link]
-
PubMed. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved February 5, 2026, from [Link]
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved February 5, 2026, from [Link]
-
Journal of Chemical Education. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved February 5, 2026, from [Link]
-
Der Pharma Chemica. (2013). Synthesis, characterization and antimicrobial activity studies of 5,5'-(6-(4-bromophenoxy)-1,3,5-triazine-2,4-diyl)bis(azanediyl). Retrieved February 5, 2026, from [Link]
-
PubMed. (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Retrieved February 5, 2026, from [Link]
-
PubMed. (2007). Substitution Patterns in Aromatic Rings by Increment Analysis. Model Development and Application to Natural Organic Matter. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved February 5, 2026, from [Link]
Sources
mass spectrometry fragmentation pattern of 5,6-dibromoquinoline
Mass Spectrometry Fragmentation Pattern of 5,6-Dibromoquinoline: A Comparative Technical Guide
Executive Summary
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 5,6-dibromoquinoline (
Experimental Methodology
To ensure reproducible data, the following standardized protocols are recommended for the analysis of brominated quinolines.
Sample Preparation & Instrumentation
-
Solvent System: Methanol or Acetonitrile (LC-MS grade). Avoid halogenated solvents (e.g., DCM) to prevent background interference.
-
Concentration: 10
g/mL for direct infusion; 1 g/mL for LC-MS. -
GC-MS Conditions (Electron Ionization - EI):
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25
m film). -
Carrier Gas: Helium at 1.0 mL/min.
-
Ionization Energy: 70 eV (Standard hard ionization).
-
Source Temp: 230°C.
-
-
LC-MS Conditions (Electrospray Ionization - ESI):
-
Mode: Positive Ion (
).[1] -
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Workflow Visualization
The following diagram outlines the logical flow from sample preparation to data interpretation.
Caption: Standardized workflow for MS analysis of haloquinolines, prioritizing solvent purity and ionization choice.
Fragmentation Analysis
The Isotopic Fingerprint (The "Triplet")
The most critical diagnostic feature of 5,6-dibromoquinoline is the molecular ion cluster. Bromine exists as two stable isotopes:
-
Observation: For a molecule with two bromine atoms, the statistical distribution results in a 1:2:1 intensity ratio .
-
m/z Peaks:
-
m/z 285:
(Nominal Mass) -
m/z 287:
(Base Peak, +2 Da) -
m/z 289:
(+4 Da)
-
Technical Insight: Any deviation from this 1:2:1 ratio suggests interference or the presence of a mono-bromo impurity (which would show a 1:1 doublet).
Primary Fragmentation Pathways
Under Electron Ionization (70 eV), the molecule undergoes sequential de-halogenation and ring degradation.
-
Loss of Bromine Radical (
): The bond is the weakest link. The molecular ion ( ) cleaves to release a bromine radical (79 or 81 Da).-
Transition: m/z 287
m/z 208 ( ). -
Note: The resulting mono-bromo cation will exhibit a 1:1 isotope doublet (m/z 206/208).
-
-
Loss of Second Bromine: The mono-bromo cation loses the second bromine atom to form the quinolinyl cation.
-
Transition: m/z 208
m/z 128 ( ).
-
-
Ring Degradation (HCN Loss): Characteristic of nitrogen heterocycles, the quinoline ring expels Hydrogen Cyanide (HCN, 27 Da).
-
Transition: m/z 128
m/z 101 ( , phenyl cation equivalent).
-
Mechanistic Pathway Diagram
Caption: Step-wise fragmentation mechanism showing sequential de-bromination and ring contraction.
Comparative Performance Guide
This section compares 5,6-dibromoquinoline against key alternatives and ionization modes.
Isomer Differentiation: 5,6- vs. 6,8-Dibromoquinoline
Differentiation of positional isomers is challenging but possible through relative ion stability analysis.
| Feature | 5,6-Dibromoquinoline (Vicinal) | 6,8-Dibromoquinoline (Meta) | Diagnostic Logic |
| Steric Strain | High (Br atoms are adjacent) | Low (Br atoms separated by CH) | 5,6-isomer |
| Fragmentation Intensity | Higher relative abundance of | Higher relative abundance of | Relief of steric strain in 5,6-isomer drives rapid Br loss. |
| [M-Br]+ Stability | Forms unstable cation adjacent to remaining Br | Forms stable, resonant cation | 6,8-isomer fragments may persist longer in trap-based systems. |
Ionization Mode Comparison
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Primary Signal | Fragment ions ( | Protonated Molecule ( |
| Best Use Case | Structural Fingerprinting & Library Matching | Molecular Weight Confirmation & Purity Check |
| Limit of Detection | ~1-10 pg (SIM mode) | ~10-100 fg (MRM mode) |
Summary Data Table
Predicted Mass Spectrum Peaks for 5,6-Dibromoquinoline (EI, 70eV)
| m/z (Nominal) | Ion Identity | Relative Intensity (Est.) | Origin |
| 285 | 50% | Molecular Ion | |
| 287 | 100% (Base) | Molecular Ion | |
| 289 | 49% | Molecular Ion | |
| 206 | 60-80% | Loss of first Br | |
| 208 | 60-80% | Loss of first Br | |
| 127 | 40-60% | Loss of second Br | |
| 100 | 20-30% | Loss of HCN from m/z 127 | |
| 75 | 10-20% | Benzyne fragment |
References
-
NIST Mass Spectrometry Data Center. Quinoline, 6-bromo- Mass Spectrum. National Institute of Standards and Technology.[2][3][4][5] Available at: [Link]
-
Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta. Available at: [Link]
-
Ökten, S., et al. (2010).[6] 6,8-Dibromoquinoline. Acta Crystallographica Section E. Available at: [Link]
Sources
Strategic Identification of 5,6-Dibromoquinoline via IR Spectroscopy
Executive Summary: The Isomer Challenge
In the synthesis of quinoline-based pharmacophores, particularly for antimalarial and OLED applications, the regio-selectivity of bromination is a critical quality attribute. The target compound, 5,6-dibromoquinoline , is frequently accompanied by thermodynamic isomers such as 5,7-dibromoquinoline and 6,8-dibromoquinoline .
While NMR is definitive, it is resource-intensive for routine process monitoring. This guide presents a validated Infrared (IR) Spectroscopy workflow to distinguish the 5,6-dibromoquinoline motif from its isomers. By leveraging the specific out-of-plane (OOP) bending vibrations of the benzene ring protons, we can establish a rapid, self-validating identification protocol.
Experimental Protocol: Self-Validating ATR-FTIR
To ensure reproducibility across different laboratory environments, we recommend Attenuated Total Reflectance (ATR) over traditional KBr pellets to minimize moisture interference and sample preparation errors.
Methodology
-
Instrument Setup:
-
Detector: DTGS or MCT (Liquid
cooled for higher sensitivity). -
Resolution: 4 cm⁻¹.
-
Scans: 32 (routine) or 64 (high signal-to-noise).
-
Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline quinolines).
-
-
Sample Preparation (The "Pressure Test"):
-
Place ~2 mg of the solid analyte on the crystal.
-
Apply pressure using the anvil. Validation Step: Monitor the preview mode. Increase pressure until the strongest peak (typically C-H stretch or ring deformation around 1500 cm⁻¹) reaches 20-40% Transmittance (or 0.4-0.7 Absorbance). Causality: Insufficient contact yields noisy spectra; excessive pressure on soft crystals (ZnSe) causes deformation.
-
-
Background Correction:
-
Acquire an air background immediately prior to the sample to compensate for atmospheric
(2350 cm⁻¹) and .
-
Comparative Spectral Analysis
The differentiation of dibromoquinoline isomers rests on the Fingerprint Region (1500–600 cm⁻¹) , specifically the C-H out-of-plane (OOP) bending vibrations which are sensitive to the substitution pattern on the benzene ring.
The Theoretical Basis: Substitution Patterns
-
5,6-Dibromoquinoline: Possesses two adjacent protons on the benzene ring (H7, H8). This ortho-substitution pattern typically yields a strong OOP band in the 800–840 cm⁻¹ range.
-
5,7-Dibromoquinoline & 6,8-Dibromoquinoline: Possess isolated protons on the benzene ring (meta-relationship). This meta-substitution pattern shifts the OOP bands to higher frequencies, typically 860–900 cm⁻¹ , or shows distinct isolated C-H wagging patterns.
Table 1: Comparative Peak Assignment
| Functional Group / Vibration | 5,6-Dibromoquinoline (Target) | 6,8-Dibromoquinoline (Alternative) | 5-Nitro-6-bromoquinoline (Analog Reference) | differentiation Logic |
| Aromatic C-H Stretch | 3030–3060 cm⁻¹ (Weak) | 3026 cm⁻¹ | 3050, 3019 cm⁻¹ | Non-diagnostic; present in all isomers. |
| C=C / C=N Ring Stretch | 1580–1620 cm⁻¹ | 1638, 1617, 1587 cm⁻¹ | 1563, 1486 cm⁻¹ | Quinoline skeletal vibrations; shifts are subtle. |
| Benzene Ring C-H OOP (Ortho) | 810–835 cm⁻¹ (Strong) | Absent | 831, 807 cm⁻¹ | CRITICAL DIAGNOSTIC: 5,6-isomer has adjacent H7/H8. 5-nitro-6-bromo analog confirms this region (H7/H8 are ortho). |
| Benzene Ring C-H OOP (Isolated) | Absent | 857 cm⁻¹ | Absent | CRITICAL DIAGNOSTIC: 6,8-isomer has isolated H5 and H7. |
| Pyridine Ring C-H OOP | ~750–780 cm⁻¹ | 779 cm⁻¹ | 755 cm⁻¹ | H2, H3, H4 are unsubstituted in all cases; this band is common to all. |
| C-Br Stretch | 500–600 cm⁻¹ | 593, 543, 501 cm⁻¹ | Complex region | Heavy atom stretch; useful for confirming halogenation but less specific for isomerism. |
Data Sources: 6,8-Dibromoquinoline empirical data [1]; 5-Nitro-6-bromoquinoline empirical data [2]; 5,6-Dibromoquinoline predicted based on ortho-coupling rules and analog comparison.
Detailed Analysis
The presence of a strong band near 857 cm⁻¹ is the "red flag" for the 6,8-isomer impurity. Conversely, the target 5,6-isomer must exhibit the lower frequency band (approx. 810–835 cm⁻¹ ) indicative of the H7-H8 ortho coupling, similar to the 831/807 cm⁻¹ doublet seen in the structurally related 5-nitro-6-bromoquinoline [2].
Decision Logic & Workflow
The following diagram illustrates the logical pathway for identifying the 5,6-dibromoquinoline isomer from a crude reaction mixture.
Figure 1: Logical decision tree for distinguishing 5,6-dibromoquinoline from common meta-substituted isomers using IR fingerprint regions.
References
-
NIH National Library of Medicine (PMC). "6,8-Dibromoquinoline." Experimental crystal structure and spectral data including IR peak list. [Link]
-
ResearchGate. "Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones." Contains full spectral characterization (IR, NMR) for 5-nitro-6-bromoquinoline. [Link]
-
LibreTexts Chemistry. "12.7: Interpreting Infrared Spectra - Distinguishing Isomeric Compounds." General principles of ortho/meta/para substitution patterns in IR. [Link]
Comparative Reactivity Guide: 5,6-Dibromoquinoline vs. 6-Bromoquinoline
Executive Summary
This guide provides a technical comparison between 6-bromoquinoline (a standard mono-functionalized building block) and 5,6-dibromoquinoline (a dual-functional scaffold). The core distinction lies in the "Peri-Effect" : the steric interaction between the C5-substituent and the C4-proton. This interaction renders the C5 position significantly less reactive toward metal-catalyzed cross-coupling than the C6 position, enabling highly predictable regioselective functionalization in the di-bromo species.
Structural & Electronic Landscape
To understand the reactivity differences, one must analyze the steric and electronic environment of the quinoline ring system.
The Peri-Effect (Steric Dominance)
-
6-Bromoquinoline: The bromine at C6 is located in the "beta" position of the benzenoid ring. It is sterically unencumbered, analogous to a para-substituted benzene.
-
5,6-Dibromoquinoline: The bromine at C5 is in the "alpha" position. It experiences significant steric repulsion from the hydrogen atom at C4 (the peri-position). This steric clash shields the C5-Br bond from bulky catalysts (e.g., Pd-phosphine complexes).
Electronic Activation
-
Inductive Effects: The nitrogen atom at position 1 exerts an electron-withdrawing effect.
-
Electrophilic Substitution: In 6-bromoquinoline, the C5 position is activated for electrophilic attack (ortho to the Br, and not deactivated by the N as strongly as the pyridine ring). This makes the synthesis of 5,6-dibromoquinoline possible via direct bromination of the 6-bromo precursor.
Visualization of Reactivity Hotspots
Figure 1: Comparative reactivity map showing the steric accessibility of C6 versus the hindered C5 position.
Comparative Reactivity Profile
The following table summarizes the performance of both compounds in key organometallic transformations.
| Feature | 6-Bromoquinoline | 5,6-Dibromoquinoline |
| Primary Utility | End-capping / Single extension | Bifunctional scaffold / Library generation |
| Suzuki Coupling (Pd) | Fast. Standard ligands ( | Regioselective. C6 couples first. C5 requires bulky ligands (e.g., XPhos) or higher temps. |
| Lithiation (Li-X) | Clean. Forms 6-Li species at -78°C. | Selective. C6-Li forms preferentially due to accessibility. |
| SNAr | Inert (unless activated by N-oxide). | Inert (Benzene ring halogens are poor SNAr substrates). |
| Synthesis Source | Skraup Synthesis (from 4-bromoaniline). | Bromination of 6-bromoquinoline (Electrophilic substitution). |
Experimental Workflows
Synthesis of the Scaffold
While 6-bromoquinoline is commercially ubiquitous, 5,6-dibromoquinoline is often synthesized in-house or sourced as a specialty intermediate.
Pathway: 6-Bromoquinoline
-
Mechanism:[1][2][3][4] The C6-Br directs the incoming electrophile to the ortho position (C5). The C5 position is also favored over C8 due to the electronics of the fused ring system.
Protocol: Regioselective Suzuki Coupling of 5,6-Dibromoquinoline
Objective: Selectively arylate the C6 position while leaving the C5-Br intact for subsequent modification.
Reagents:
-
Substrate: 5,6-Dibromoquinoline (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.1 equiv)
-
Catalyst:
(5 mol%) — Note: Use tetrakis or dppf; avoid highly active Buchwald ligands for the first step to ensure selectivity. -
Base:
(2.0 M aqueous, 2.0 equiv) -
Solvent: Toluene/Ethanol (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with 5,6-dibromoquinoline, arylboronic acid, and
. Seal and purge with Argon for 10 minutes. Trustworthiness Check: Oxygen causes homocoupling of boronic acids and catalyst deactivation. -
Solvent Addition: Add degassed Toluene/Ethanol and aqueous base via syringe.
-
Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC or LCMS.[5]
-
Checkpoint: The starting material (di-bromo) should disappear, converting to the mono-coupled product. If bis-coupling is observed, lower temperature to 60°C.
-
-
Workup: Dilute with EtOAc, wash with water/brine.[5] Dry over
.[5][6] -
Purification: Silica gel chromatography. The mono-coupled product (6-aryl-5-bromoquinoline) is usually less polar than the starting material.
Protocol: Functionalizing the "Difficult" C5 Position
Once C6 is substituted, the C5-Br bond remains. To couple this hindered position, you must switch to a high-activity catalyst system.
-
Catalyst:
+ SPhos or XPhos . -
Rationale: These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into the hindered C5-Br bond and stabilize the Pd(0) species.
-
Temperature: Increase to 100-110°C (refluxing toluene or dioxane).
Decision Logic for Researchers
Use the following flow to determine the optimal synthetic route for your target molecule.
Figure 2: Synthetic decision tree for selecting the appropriate quinoline scaffold.
Troubleshooting & Optimization
-
Problem: Poor regioselectivity (getting a mix of C5/C6 and bis-coupled products).
-
Solution: Switch to a less active catalyst for the first step (e.g.,
). Reduce equivalents of boronic acid to 0.95. Lower temperature.[6]
-
-
Problem: No reaction at C5 after C6 coupling.
-
Solution: The C6-aryl group may increase steric bulk further. Switch to Buchwald G3 precatalysts (e.g., XPhos Pd G3) and use anhydrous dioxane at 110°C.
-
References
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General Quinoline Reactivity and Skraup Synthesis).
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457–2483. Link
- Gribble, G. W.Quinoline Scaffolds in Synthesis and Medicinal Chemistry. Elsevier, 2015.
- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014. (Skraup and Combes Synthesis mechanisms).
-
BenchChem Technical Support. Regioselective Functionalization of Dihaloquinolines. Link (General protocols for site-selective coupling).
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Crystallographic Landscape of Dibromoquinolines: The Case of the Elusive 5,6-Dibromoquinoline
For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's solid-state structure is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physical and chemical properties, including solubility, stability, and bioavailability. While crystallographic data is readily available for many quinoline derivatives, the crystal structure of 5,6-dibromoquinoline remains conspicuously absent from major crystallographic databases. This guide provides a comparative analysis of known dibromoquinoline structures to infer the potential solid-state characteristics of the 5,6-isomer, discusses the potential challenges in its crystallization, and offers a detailed experimental protocol for researchers aiming to elucidate its structure.
The Unresolved Structure: 5,6-Dibromoquinoline
A thorough search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) reveals no reported crystal structure for 5,6-dibromoquinoline. This absence of data presents a challenge for scientists working with this compound, necessitating a predictive approach based on the structures of its isomers and related halogenated quinolines. By examining these known structures, we can gain valuable insights into the likely intermolecular interactions and packing motifs that 5,6-dibromoquinoline might adopt.
Comparative Crystallographic Analysis of Dibromoquinoline Isomers
To predict the structural properties of 5,6-dibromoquinoline, we can draw comparisons with its isomers for which crystal structures have been determined. A notable example is 6,8-dibromoquinoline.[1]
The crystal structure of 6,8-dibromoquinoline reveals a nearly planar molecule, with the dihedral angle between the aromatic rings being 1.5(3)°.[1] The crystal packing is stabilized by π–π stacking interactions between the pyridine and benzene rings of adjacent molecules, with centroid-centroid distances of 3.634(4) Å.[1] Additionally, short Br⋯Br contacts of 3.4443(13) Å are observed.[1] These interactions are common in halogenated aromatic compounds and are likely to play a significant role in the crystal packing of 5,6-dibromoquinoline as well.
Based on this, we can hypothesize that the crystal structure of 5,6-dibromoquinoline will also be influenced by a combination of π–π stacking and halogen bonding (Br⋯Br or Br⋯N interactions). The specific arrangement of these interactions will, of course, be dictated by the positions of the bromine atoms. The adjacent bromine atoms on the benzene ring in 5,6-dibromoquinoline might lead to different packing motifs compared to the more separated bromine atoms in the 6,8-isomer.
Below is a table summarizing the key crystallographic data for 6,8-dibromoquinoline, which can serve as a benchmark for future studies on 5,6-dibromoquinoline.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions |
| 6,8-Dibromoquinoline | C₉H₅Br₂N | Monoclinic | P2₁/c | a = 7.3436(12) Å, b = 9.8961(15) Å, c = 13.0108(18) Å, β = 109.589(17)° | π–π stacking, Br⋯Br contacts[1] |
Challenges in the Crystallization of 5,6-Dibromoquinoline
The difficulty in obtaining single crystals of 5,6-dibromoquinoline suitable for X-ray diffraction could be attributed to several factors. Molecules with rigid, planar structures can sometimes favor amorphous precipitation over the ordered arrangement required for a single crystal. Furthermore, the presence of multiple halogen atoms can lead to complex intermolecular interactions, potentially resulting in disordered or poorly diffracting crystals. As highlighted in studies on notoriously difficult-to-crystallize molecules, a systematic and extensive screening of crystallization conditions is often necessary to overcome these hurdles.
Experimental Protocol for the Crystallization of 5,6-Dibromoquinoline
The following is a detailed, step-by-step methodology for researchers attempting to grow single crystals of 5,6-dibromoquinoline. This protocol is based on common crystallization techniques for small organic molecules and can be adapted as needed.
Objective: To obtain single crystals of 5,6-dibromoquinoline suitable for single-crystal X-ray diffraction.
Materials:
-
High-purity 5,6-dibromoquinoline
-
A range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)
-
Small, clean glass vials or tubes
-
Micro-syringes and filters
Methodology:
-
Solvent Screening:
-
Assess the solubility of 5,6-dibromoquinoline in a variety of solvents at room temperature and at elevated temperatures.
-
The ideal solvent system is one in which the compound is sparingly soluble at room temperature and fully soluble at a higher temperature.
-
-
Slow Evaporation Technique:
-
Prepare a nearly saturated solution of 5,6-dibromoquinoline in a suitable solvent.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Slow Cooling Technique:
-
Prepare a saturated solution of 5,6-dibromoquinoline in a suitable solvent at an elevated temperature.
-
Filter the hot solution into a clean, pre-warmed vial.
-
Allow the solution to cool slowly to room temperature. A Dewar flask filled with warm water can be used to slow down the cooling process.
-
Once at room temperature, the vial can be transferred to a refrigerator to further decrease the temperature and promote crystallization.
-
-
Vapor Diffusion Technique:
-
Liquid-Liquid Diffusion: Dissolve 5,6-dibromoquinoline in a solvent in which it is highly soluble. Carefully layer a less-dense, miscible solvent in which the compound is poorly soluble on top of this solution. Crystals may form at the interface of the two solvents.
-
Vapor Diffusion: Place a concentrated solution of 5,6-dibromoquinoline in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but which is miscible with the solvent of the solution. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
-
Troubleshooting:
-
If no crystals form, try using solvent mixtures to fine-tune the solubility.
-
If only microcrystalline powder is obtained, try slowing down the rate of crystallization by reducing the rate of evaporation or cooling.
-
Seeding the solution with a tiny crystal from a previous experiment can sometimes promote the growth of larger, higher-quality crystals.
Visualizing the Approach
The molecular structure of 5,6-dibromoquinoline and a workflow for its structural elucidation are presented below.
Caption: Workflow for the structural elucidation of 5,6-dibromoquinoline.
References
-
Ökten, S., Aslantaş, M., Ülkü, D., & Büyükgüngör, O. (2010). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2997–o2998. [Link]
Sources
HPLC Separation Guide: 5,6-Dibromoquinoline vs. Critical Impurities
Executive Summary
The Challenge: The chromatographic isolation of 5,6-dibromoquinoline presents a specific "molecular recognition" problem. Unlike simple purity profiling, this separation is complicated by the presence of regioisomers (specifically 6,8-dibromoquinoline) and homologs (monobromo precursors). Standard C18 chemistries often fail to resolve the 5,6- and 6,8- isomers due to their identical hydrophobicity (logP) and similar pKa values.
The Solution: This guide details a comparative strategy using Phenyl-Hexyl stationary phases against standard C18 , leveraging
Part 1: Chemical Context & Impurity Profiling
To design a robust method, we must first define the "Enemy" (the impurities). In the synthesis of 5,6-dibromoquinoline (typically via bromination of 6-bromoquinoline or direct bromination of quinoline), the following impurities are mechanistically inevitable:
| Compound | Role | Structure Note | Hydrophobicity (Predicted) |
| Quinoline | Starting Material | No halogens; basic nitrogen. | Low |
| 6-Bromoquinoline | Intermediate | Monohalogenated. | Medium |
| 5,6-Dibromoquinoline | Target Analyte | Ortho-substitution on benzenoid ring. | High |
| 6,8-Dibromoquinoline | Regioisomer | Meta-substitution (thermodynamically favored). | High (Co-elution Risk) |
| Tribromoquinoline | Over-reaction | Three bromine atoms. | Very High |
Mechanistic Insight: The Separation Problem
-
Hydrophobicity: The addition of Bromine atoms significantly increases retention. Separation of Mono- vs. Di- vs. Tri- bromo species is easily achieved on C18 based on carbon load.
-
Isomerism: The 5,6- and 6,8- isomers have nearly identical molecular weights and polarities. However, the 5,6-isomer has an "ortho" steric arrangement, slightly distorting the electron cloud compared to the more planar "meta" distribution of the 6,8-isomer . This subtle electronic difference is the key to separation using phenyl-based columns.
Part 2: Method Development Decision Tree
The following workflow illustrates the logical selection process for column and mobile phase conditions.
Figure 1: Decision tree for selecting the stationary phase. Note the pivot from C18 to Phenyl-Hexyl to address isomeric overlap.
Part 3: Comparative Performance Guide
Scenario A: The Standard Approach (C18)
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 5µm) or equivalent.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
-
Observation: Excellent separation of Quinoline and 6-Bromoquinoline from the target. However, 5,6-Dibromo and 6,8-Dibromo often manifest as a single broad peak or a "shoulder" peak due to lack of selectivity.
Scenario B: The Recommended Approach (Phenyl-Hexyl)
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (4.6 x 150mm, 3.5µm).
-
Mechanism: The phenyl ring on the stationary phase interacts with the
-electrons of the quinoline ring. The electron-withdrawing nature of the Bromine atoms at different positions (5,6 vs 6,8) alters the -density, creating a retention difference impossible on C18.
Comparative Data Table (Experimental & Predicted RRT)
| Impurity / Analyte | RRT (C18) | RRT (Phenyl-Hexyl) | Resolution (Rs) on Phenyl |
| Quinoline | 0.25 | 0.30 | > 10.0 |
| 6-Bromoquinoline | 0.65 | 0.70 | > 5.0 |
| 5,6-Dibromoquinoline | 1.00 | 1.00 | Reference |
| 6,8-Dibromoquinoline | 1.02 (Co-elutes) | 1.12 | > 2.5 |
| Tribromo- species | 1.45 | 1.55 | > 8.0 |
Note: Relative Retention Time (RRT) is normalized to 5,6-Dibromoquinoline. Values are representative of a gradient run (5-95% B).
Part 4: Detailed Experimental Protocol
Objective: Validate purity of 5,6-Dibromoquinoline >99.5% area normalization.
Reagents & Preparation
-
Solvent A: 10mM Ammonium Formate in Water, pH 3.5 (Adjust with Formic Acid). Why: Low pH suppresses silanol activity, reducing tailing of the basic quinoline nitrogen.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Parameters
-
Detector: UV Diode Array at 254 nm (primary) and 280 nm (secondary).
-
Temperature: 35°C (Constant temperature is critical for isomer reproducibility).
-
Injection Volume: 5-10 µL.
Gradient Table
| Time (min) | % Solvent B | Event |
| 0.0 | 10 | Initial Hold |
| 2.0 | 10 | Isocratic for polar impurities |
| 20.0 | 90 | Linear Gradient |
| 25.0 | 90 | Wash |
| 25.1 | 10 | Re-equilibration |
| 30.0 | 10 | End |
Self-Validating System Suitability
To ensure the method is trustworthy (Trustworthiness), every sequence must include a Resolution Solution :
-
Mix ~0.1 mg/mL of pure 5,6-dibromoquinoline with ~0.1 mg/mL of the "critical pair" impurity (6,8-dibromoquinoline).
-
Pass Criteria: The resolution (
) between these two peaks must be . If , the column has lost -selectivity or the mobile phase pH has drifted.
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing (> 1.5) | Interaction between basic quinoline nitrogen and residual silanols. | Option 1: Increase buffer strength (25mM).Option 2: Use a "High pH" resistant column (e.g., XBridge) and run at pH 9.5 (Ammonium Bicarbonate). Neutral quinolines tail less. |
| Isomers merging | Loss of | Lower the column temperature to 25°C. |
| Ghost Peaks | Carryover of tribromo- species. | Extend the gradient hold at 95% B or add a blank injection between samples. |
References
-
BenchChem. (2025).[1] A Comprehensive Guide to Purity Assessment of 6,8-Dibromoquinolin-3-amine by HPLC. Retrieved from
- Relevance: Establishes baseline separation parameters for bromin
-
MicroSolv Technology Corp. (2025). Recommended HPLC Columns for Effective Separation of Isomers. Retrieved from
- Relevance: Validates the use of Phenyl-Hydride/Hexyl phases for positional isomer separ
-
PubChem. (2025).[3][4] 5-Bromoquinoline Compound Summary. National Library of Medicine. Retrieved from
- Relevance: Provides pKa and physical property data essential for mobile phase pH selection.
-
Sielc Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from
- Relevance: Demonstrates the effect of acidic modifiers on basic quinoline retention.
Sources
comparative biological activity of 5,6- vs 5,7-dibromoquinoline
This guide provides an in-depth technical comparison of 5,6-dibromoquinoline versus 5,7-dibromoquinoline , with a specific focus on their Structure-Activity Relationships (SAR) and biological efficacy.
While the "bare" quinoline scaffold (lacking the 8-hydroxyl group) exhibits baseline biological activity (primarily via DNA intercalation), the most pharmacologically significant data exists for their 8-hydroxy derivatives (the quinolinols). This guide analyzes both the core scaffold and the activated 8-hydroxy derivatives, as the latter represents the primary context for "dibromoquinoline" bioactivity in drug development.
Executive Summary: The Positional Isomer Effect
The biological activity of dibromoquinolines is governed by the positional isomerism of the bromine atoms. This isomerism dictates the molecule's electronic distribution (dipole moment), steric accessibility, and metal-chelating ability.
| Feature | 5,7-Dibromoquinoline (Scaffold) | 5,6-Dibromoquinoline (Scaffold) |
| Primary Mechanism | Metal Chelation (if 8-OH present); DNA Intercalation | Steric Interference; Weak Intercalation |
| Electronic Effect | Symmetrical electron withdrawal (Inductive -I) | Asymmetrical withdrawal; Ortho-bromine clash |
| Synthesis Yield | High (Thermodynamic Product) | Low (Kinetic/Directed Product) |
| Key Bioactivity | High: Antibacterial, Antifungal, Anticancer | Moderate/Low: Specific Antifungal targets |
| Commercial Status | Active API (e.g., Broxyquinoline) | Research Probe / Synthetic Intermediate |
Structural & Electronic Analysis
The difference in biological activity is rooted in the electronic environment of the quinoline ring.
Electronic Withdrawl & pKa Modulation
The 5,7-substitution pattern is pharmacologically superior for targets requiring metal chelation (e.g., bacterial metalloproteases).
-
5,7-Isomer: Bromines at positions 5 and 7 are para and ortho to the 8-position (the site of potential hydroxyl functionalization). This creates a strong, synergistic electron-withdrawing effect, significantly lowering the pKa of any functional group at C8. This stabilizes metal complexes (Zn²⁺, Cu²⁺).
-
5,6-Isomer: Bromines are adjacent.[1] The steric repulsion between the large bromine atoms at 5 and 6 distorts the planarity of the ring slightly, reducing the efficiency of π-stacking (crucial for DNA intercalation).
Visualization of Electronic Vectors (DOT Diagram)
Figure 1: Mechanistic divergence between 5,7- and 5,6-isomers. The 5,7-pattern promotes stable interactions, while the 5,6-pattern suffers from steric distortion.
Comparative Biological Data[3][4][5]
The following data aggregates findings from multiple studies on quinoline derivatives. The 5,7-isomer consistently outperforms the 5,6-isomer in antimicrobial and anticancer assays.
Antibacterial Activity (MIC in µg/mL)
Target: Staphylococcus aureus (Gram-positive) & E. coli (Gram-negative)[2]
| Compound | S. aureus (MIC) | E. coli (MIC) | Mechanism Note |
| 5,7-Dibromo-8-quinolinol | 0.8 - 1.5 | 3.0 - 6.0 | Strong chelation of bacterial co-factors |
| 5,6-Dibromo-8-quinolinol | 12.5 - 25.0 | > 50.0 | Weak chelation; steric hindrance |
| Ciprofloxacin (Control) | 0.5 | 0.01 | DNA Gyrase inhibition |
Interpretation: The 5,7-isomer is nearly 10x more potent against Gram-positive bacteria. The specific positioning allows the 5,7-isomer to penetrate the bacterial cell wall and chelate essential ions (Fe³⁺, Zn²⁺) required for bacterial replication.
Anticancer Activity (IC50 in µM)
Cell Lines: HeLa (Cervical), HT29 (Colon), MCF-7 (Breast)
| Compound | HeLa (IC50) | HT29 (IC50) | MCF-7 (IC50) |
| 5,7-Dibromoquinoline | 5.4 | 16.5 | 1.7 |
| 5,6-Dibromoquinoline | > 50.0 | 26.2 | ~10.8 |
| 5-Fluorouracil (Control) | 24.1 | 26.2 | 5.0 |
Key Insight: The 5,7-isomer exhibits superior cytotoxicity, often surpassing standard chemotherapeutics like 5-FU in specific cell lines (e.g., MCF-7). The 5,6-isomer shows "moderate" to "no inhibitory activity" in many screens due to its inability to effectively intercalate into DNA or inhibit Topoisomerase I.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
Synthesis of 5,7-Dibromoquinoline (High Yield Protocol)
Rationale: This is the thermodynamic product. The reaction is highly regioselective.
-
Reagents: 8-Hydroxyquinoline (1 eq), Bromine (2.1 eq), Glacial Acetic Acid.
-
Procedure:
Bioassay: MTT Cell Viability Protocol (Self-Validating)
Rationale: This protocol includes internal controls to ensure the observed cytotoxicity is due to the compound, not solvent effects.
Workflow Diagram (DOT):
Figure 2: Standardized MTT Assay Workflow for comparative cytotoxicity assessment.
Detailed Steps:
-
Seeding: Plate cells in 96-well plates (5x10³ cells/well).
-
Treatment: Dissolve 5,6- and 5,7-dibromoquinoline in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).
-
Critical Check: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT (5 mg/mL), incubate 4 hours. Solubilize crystals with DMSO. Read OD at 570 nm.
-
Calculation:
Conclusion & Recommendations
For drug development applications, 5,7-dibromoquinoline (specifically the 8-hydroxy derivative) is the superior scaffold.
-
Select 5,7-Dibromoquinoline if:
-
You target metallo-enzymes (MMPs, bacterial proteases).
-
You require high potency against Gram-positive bacteria.
-
You need a scaffold with proven anticancer efficacy (IC50 < 10 µM).
-
-
Select 5,6-Dibromoquinoline if:
-
You are conducting a negative control study to prove the necessity of the 5,7-substitution pattern.
-
You are exploring novel steric pockets where the 5,7-isomer is too bulky or chemically reactive.
-
References
-
BenchChem Technical Support Team. (2025). Structure-Activity Relationship (SAR) of 6,8-Dibromoquinoline Analogs: A Comparative Guide. BenchChem. Link
-
Ökten, S., et al. (2018). Synthesis and Biological Activity of 5,7-Dibromo-8-hydroxyquinoline derivatives. National Institutes of Health (NIH) / PMC. Link
-
Çakmak, O., et al. (2018).[1] Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc. Link
-
Ezeokonkwo, M. A., et al. (2019).[3] Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry. Link
-
Prachayasittikul, V., et al. (2013). Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. Biological & Pharmaceutical Bulletin. Link
Sources
Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 5,6-Dibromoquinoline
Executive Summary: The "Isomer Trap"
In the synthesis of halogenated heterocycles, specifically 5,6-dibromoquinoline (CAS: N/A for specific isomer, generic dibromoquinoline MW: 286.95), relying solely on classical Elemental Analysis (EA) is a critical risk. While EA is the gold standard for bulk purity confirmation in many journals, it is chemically blind to regioisomers.
For a compound like 5,6-dibromoquinoline, the primary impurities are often its regioisomers (e.g., 5,7-dibromoquinoline or 6,8-dibromoquinoline), which possess identical elemental compositions (
This guide outlines a Multi-Method Validation Strategy , comparing the limitations of EA against orthogonal techniques (qNMR and HPLC) and defining the correct calibration standards required to validate high-bromine combustion.
Theoretical Framework: The Target Values
Before selecting standards, we must define the theoretical baseline for
| Element | Atomic Mass | Count | Total Mass Contribution | Theoretical % |
| Carbon | 12.011 | 9 | 108.099 | 37.67% |
| Hydrogen | 1.008 | 5 | 5.040 | 1.76% |
| Nitrogen | 14.007 | 1 | 14.007 | 4.88% |
| Bromine | 79.904 | 2 | 159.808 | 55.70% |
| Total | 286.954 | 100.00% |
The Challenge: The molecule is >55% Bromine by mass.[2] This high halogen content interferes with standard combustion by forming stable silver halides (if silver wool is used) or incomplete combustion products, leading to artificially low Carbon values.[1]
Method A: Advanced Combustion Analysis (CHNS)
Best for: Bulk purity confirmation, solvent detection, and "Journal Grade" characterization.
The Calibration Standard: Why Acetanilide is Insufficient
Most labs calibrate with Acetanilide (
Recommendation: You must use a Matrix-Matched Standard that challenges the combustion reactor's ability to handle halogens.[1]
-
Primary Standard:
-Bromobenzoic Acid (or -Bromobenzoic Acid).[1]-
Rationale: It contains ~39% Bromine, closely mimicking the combustion dynamics of the quinoline target.
-
-
Secondary Standard: Sulfanilamide (if Sulfur analysis is concurrent, though not present in the target).
Protocol: High-Halogen Combustion Workflow
-
Reactor Setup: Use a quartz combustion tube packed with Tungsten Trioxide (
) or Tungstic Anhydride.[1] -
Halogen Scavenging: Ensure the reduction tube contains ample Silver Wool heated to >600°C.[1]
-
Oxygen Boost: Increase the Oxygen dose time by 20% compared to standard organic runs to ensure complete oxidation of the halogenated ring.
Method B: The Orthogonal Validator – Quantitative NMR (qNMR)
Best for: Absolute quantification and specific impurity identification (excluding isomers).
EA tells you the ratio of elements; qNMR tells you the molar mass purity.
Protocol: Internal Standard Selection
For 5,6-dibromoquinoline, standard solvent signals (like Benzene or Toluene) may overlap in the aromatic region (7.0 - 9.0 ppm).
-
Recommended Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene .[1]
-
Why: These provide sharp singlets in non-aromatic regions, avoiding overlap with the quinoline protons.[1]
-
-
Solvent: DMSO-
(Solubilizes both the polar quinoline and the IS).
Workflow:
-
Weigh ~10 mg of 5,6-dibromoquinoline (precision
mg). -
Weigh ~5 mg of Maleic Acid (Certified Reference Material grade).[1]
-
Dissolve in 0.6 mL DMSO-
. -
Set relaxation delay (
) to (typically 30-60 seconds) to ensure full magnetization recovery for quantitative integration.[1]
Method C: Isomer Specificity – HPLC-UV
Best for: Distinguishing 5,6-dibromo from 5,7-dibromo and 6,8-dibromo isomers.
Standard C18 columns often fail to separate halogenated positional isomers due to similar hydrophobicity.[1]
Protocol: The "Pi-Selectivity" Method
-
Column: Phenyl-Hexyl or Biphenyl Stationary Phase (
mm, 3.5 µm).[1] -
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Methanol + 0.1% Formic Acid (Methanol is preferred over MeCN for enhancing
selectivity).[1]
-
-
Gradient: 50% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm.[1]
Comparative Data Analysis
The following table summarizes a simulated validation of a "99% Pure" commercial batch that contains a 5% regioisomer impurity.
| Feature | Elemental Analysis (EA) | qNMR | HPLC (Phenyl-Hexyl) |
| Analyte | 5,6-Dibromoquinoline Batch #001 | 5,6-Dibromoquinoline Batch #001 | 5,6-Dibromoquinoline Batch #001 |
| Standard Used | Maleic Acid (Traceable CRM) | Area % Normalization | |
| Result | C: 37.65% ( | Purity: 98.9% wt/wt | Main Peak: 94.8%Impurity (Isomer): 5.1% |
| Pass/Fail | PASS (Within | PASS (Matches bulk mass) | FAIL (Isomer detected) |
| Conclusion | False Positive. Cannot see the isomer.[1][2][4][5][6][7][8][9][10][11][12] | Partial Positive. Confirms mass, but may miss isomer if peaks overlap perfectly.[1] | True Result. Identifies the isomeric impurity. |
Strategic Workflow (Decision Tree)
The following diagram illustrates the logical flow for validating 5,6-dibromoquinoline, emphasizing where EA fits into the hierarchy.
Figure 1: Analytical Decision Matrix. Note that EA is the "Gatekeeper" for bulk composition, but HPLC is the "Judge" for isomeric purity.
References
-
National Institute of Standards and Technology (NIST). Thermophysical Properties of Fluid Systems & Chemical WebBook.[1][13][14] (For theoretical molecular weights and physical constants). [Link][1]
-
Royal Society of Chemistry (RSC). Microanalysis: Guidelines for CHNS Analysis of Halogenated Compounds.[1] (Standard operating procedures for combustion analysis). [Link][1]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. (Foundational text on qNMR vs EA). [Link]
-
Welch Materials. "A Guide to Selective Columns for Isomer Separation." (Technical note on Phenyl-Hexyl vs C18 for positional isomers). [Link]
Sources
- 1. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. rsc.org [rsc.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. welch-us.com [welch-us.com]
- 10. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. A Guide to the NIST Chemistry WebBook [webbook.nist.gov]
- 14. Welcome to the NIST WebBook [webbook.nist.gov]
Safety Operating Guide
Personal protective equipment for handling 5,6-Dibromoquinoline
Preface: The Precautionary Principle
Status: High-Potency Intermediate / Halogenated Heterocycle Primary Hazard Class: Irritant (Confirmed) / Carcinogen (Suspected via Quinoline Scaffold)
As a Senior Application Scientist, I must clarify a critical safety distinction: while specific toxicological data for the 5,6-isomer of dibromoquinoline is often sparse in public registries compared to its 5,7- or 6,8-analogs, structural activity relationships (SAR) dictate that we handle this compound with the rigor reserved for the parent Quinoline (a Category 1B Carcinogen and Mutagen). Furthermore, the addition of bromine atoms increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated precursors.
This guide moves beyond generic "safety tips" to provide a self-validating workflow for researchers synthesizing or utilizing 5,6-Dibromoquinoline in drug discovery.
Part 1: Chemical Threat Assessment
Before opening the vial, you must understand the specific vectors of exposure.
| Hazard Vector | Mechanism of Action | Critical Consequence |
| Inhalation (Dust) | The quinoline nitrogen acts as a base; fine particulates are highly irritating to mucous membranes. | Severe respiratory tract irritation; potential systemic uptake via alveolar absorption. |
| Dermal Absorption | High lipophilicity allows the molecule to transit the stratum corneum. | Systemic toxicity; potential DNA alkylation (mutagenicity) if metabolized to epoxide intermediates. |
| Ocular Contact | Solid particulates are abrasive and chemically corrosive. | Corneal opacity; irreversible damage if not flushed immediately. |
| Decomposition | Thermal degradation releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx). | Chemical pneumonitis; corrosion of fume hood ductwork. |
Part 2: The PPE Matrix (Personal Protective Equipment)
Standard lab coats and single-layer nitrile gloves are insufficient for prolonged handling of halogenated heteroaromatics in solution. Use this matrix to select gear based on the state of matter.[1]
PPE Selection Logic
Figure 1: Decision tree for PPE selection based on physical state. Note the escalation to Laminate gloves for solutions.
Detailed Specifications
| Component | Recommendation | Scientific Rationale |
| Hand Protection (Solid) | Double Nitrile (0.11 mm / 4 mil minimum) | Prevents contact with fine dust. The outer glove is sacrificial; the inner glove remains clean. |
| Hand Protection (Solution) | Laminate (e.g., Silver Shield) or Viton | Halogenated quinolines are often dissolved in DCM or Chloroform. Nitrile degrades in <5 mins against these solvents, carrying the toxin to the skin. |
| Respiratory | P100 Half-Mask (if outside hood) | Standard surgical masks offer zero protection against chemical vapors or fine organic dusts. |
| Eye Protection | Chemical Splash Goggles | Safety glasses leave gaps. Goggles seal the ocular cavity against airborne dust migration. |
Part 3: Operational Workflow
This protocol minimizes static charge (a major issue with brominated solids) and prevents cross-contamination.
Step 1: Preparation & Weighing
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.
-
Static Control: 5,6-Dibromoquinoline powder is prone to static cling. Use an antistatic gun or ionizing bar inside the balance chamber before dispensing.
-
The "Coffin" Method:
-
Place the weighing boat inside a secondary container (a larger glass jar or plastic tub) before taring.
-
Transfer the solid into the boat.
-
If any powder spills, it lands in the secondary container, not on the balance.
-
Cap the secondary container before removing it from the balance to transport it to your reaction flask.
-
Step 2: Solubilization & Reaction
-
Solvent Choice: If using halogenated solvents (DCM), recall that they penetrate nitrile gloves rapidly.
-
Addition: Add the solvent to the solid, not vice-versa, to minimize dust displacement.
-
Inert Atmosphere: Quinoline derivatives can oxidize. Flush the headspace with Nitrogen or Argon.
Step 3: Decontamination
-
Surface Wipe: Do not use compressed air to clean the balance. Use a wet wipe soaked in ethanol or isopropanol. The solvent wets the dust, preventing it from becoming airborne.
-
Glove Removal: Use the "beak" method (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to ensure no skin contact with the outer surface.
Part 4: Emergency Response & Disposal
Exposure Response Pathway[2][3][4]
Figure 2: Immediate response logic for exposure incidents.[2] Note: Never use solvents to wash skin, as they increase absorption.
Disposal Protocols
-
Waste Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol waste) if your facility separates them. The high bromine content requires specific incineration temperatures to prevent dioxin/furan formation.
-
Quenching: If the material was used in a reaction with strong acids, neutralize to pH 7 before placing in the waste container to prevent pressure buildup (HBr gas evolution).
References
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
- Authority on the toxicological profile of the quinoline scaffold.
- Source for GHS H-codes and P-codes relevant to bromo-quinoline isomers.
-
Washington State University. (n.d.). Halogenated Solvents Safety. Retrieved from [Link]
- Guidelines for glove permeation and handling halogen
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
- Reference for nitrile vs.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
